molecular formula H4N2O2P- B1260613 Diamidophosphate

Diamidophosphate

カタログ番号: B1260613
分子量: 95.018 g/mol
InChIキー: ANCLJVISBRWUTR-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Diamidophosphate (DAP) is a di-nitrogenous analogue of orthophosphate that has emerged as a uniquely versatile and plausible prebiotic phosphorylating agent . Its key research value lies in its ability to facilitate the emergence of multiple classes of biomolecules under plausible prebiotic aqueous conditions . DAP efficiently phosphorylates a wide range of biological building blocks. It regiospecifically phosphorylates aldose sugars to form sugar phosphates and cyclophosphates, which are crucial intermediates in nucleotide synthesis . Furthermore, DAP phosphorylates nucleosides to form nucleotides and can subsequently initiate their oligomerization to form nucleic acids . Beyond nucleic acid chemistry, DAP also phosphorylates amino acids, leading to the formation of short peptides, and phosphorylates glycerol to form phospholipid precursors . This multifunctionality suggests DAP could have played a central role in a continuous chemical transition from abiotic to prebiotic systems, providing a compelling tool for investigating the origins of life . The mechanism of DAP's action involves both intramolecular phosphate transfer for reactive aldehydes and intermolecular phosphorylation for other hydroxyl groups, often enhanced by catalysts like imidazole and divalent metal ions . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

H4N2O2P-

分子量

95.018 g/mol

IUPAC名

diaminophosphinate

InChI

InChI=1S/H5N2O2P/c1-5(2,3)4/h(H5,1,2,3,4)/p-1

InChIキー

ANCLJVISBRWUTR-UHFFFAOYSA-M

正規SMILES

NP(=O)(N)[O-]

同義語

DAP cpd
diamidophosphate
phosphorodiamidic acid

製品の起源

United States

Foundational & Exploratory

The Core Properties of Diamidophosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Phosphorylating Agent for Scientific and Pharmaceutical Applications

Diamidophosphate (DAP), a simple yet potent phosphorylating agent, has garnered significant interest in fields ranging from prebiotic chemistry to modern drug development. This technical guide provides a comprehensive overview of the fundamental properties of this compound, tailored for researchers, scientists, and drug development professionals. The information presented herein is curated from scientific literature to facilitate a deeper understanding of its chemical nature, reactivity, and potential applications.

Physicochemical Properties

This compound is the simplest phosphorodiamidate, with the chemical formula (NH₂)₂PO₂⁻. Its unique structure, featuring two amide groups directly attached to the phosphorus atom, imparts distinct reactivity compared to other phosphate derivatives. The physicochemical properties of this compound are summarized in the tables below. Note that some data pertains to the closely related and commercially available diammonium phosphate ((NH₄)₂HPO₄).

Table 1: General and Thermodynamic Properties of this compound and Related Compounds
PropertyValueNotes
Chemical Formula H₄N₂O₂P⁻This compound anion
Molar Mass 95.018 g/mol For the anionic form[1]
pKa₁ ≈ 1.2Ambiguous assignment, likely involves one of the amino groups.[2]
pKa₂ ≈ 5.0Assigned to the protonation of one of the NH₂ groups.[2]
Enthalpy of Formation (ΔHf°) -821.9 kJ/molCalculated for diamidophosphoric acid at 298.15 K.[3][4]
Gibbs Free Energy of Formation (ΔGf°) -813.5 kJ/molCalculated for diamidophosphoric acid at 298.15 K.[3][4]
Water Solubility 588 g/L at 20 °CFor Diammonium Phosphate ((NH₄)₂HPO₄).[5]
Solution pH 7.5 to 8.0For a 1% solution of Diammonium Phosphate.[6]
Table 2: Spectroscopic Data for this compound and Related Structures
Spectroscopic TechniqueKey ObservablesNotes
³¹P NMR Chemical shifts are sensitive to the chemical environment.Often acquired with ¹H decoupling.[7] The chemical shift can vary with pH and the formation of different phosphate species.[8][9]
Infrared (IR) Spectroscopy Characteristic bands for P-N, P=O, and N-H bonds.The spectrum of diammonium phosphate shows characteristic peaks for the phosphate and ammonium groups.[10][11]
Raman Spectroscopy Provides complementary information to IR spectroscopy on vibrational modes.Can be used to identify phosphate species in various matrices.[12][13]

Chemical Reactivity and Stability

This compound is a versatile phosphorylating agent, capable of phosphorylating a wide range of biomolecules, including nucleosides, amino acids, and lipids, often in aqueous environments.[14][15][16] Its reactivity is influenced by pH, temperature, and the presence of catalysts such as imidazole and divalent metal ions (e.g., Mg²⁺, Zn²⁺).[14]

DAP's stability is pH-dependent. It exhibits greater stability at near-neutral pH, while hydrolysis occurs under strongly acidic or basic conditions.[4] Thermal decomposition of its salts can lead to the formation of polyphosphates through the loss of ammonia.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its use in phosphorylation reactions, based on procedures described in the literature.

Synthesis of Sodium this compound Hexahydrate

This procedure is a modification of the original method reported by Stokes.[2]

Materials:

  • Phenyl phosphorodiamidate

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve phenyl phosphorodiamidate in an aqueous solution of sodium hydroxide.

  • Stir the solution at room temperature to facilitate the base hydrolysis of the phenyl ester.

  • Precipitate the sodium this compound by adding ethanol.

  • Collect the precipitate by filtration and wash with ethanol.

  • The product can be recrystallized from water to yield the hexahydrate form.

General Protocol for DAP-Mediated Phosphorylation of Nucleosides

This protocol describes a general method for the phosphorylation of nucleosides in an aqueous solution.[14][17]

Materials:

  • Nucleoside (e.g., uridine, adenosine)

  • This compound (DAP)

  • Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂) (optional catalyst)

  • Imidazole (optional catalyst)

  • Hydrochloric acid (HCl) for pH adjustment

  • Water (deionized)

Procedure:

  • Prepare a stock solution of the nucleoside in deionized water.

  • Prepare a stock solution of this compound in deionized water.

  • In a reaction vessel, combine the nucleoside solution with the DAP solution. The molar ratio of DAP to the nucleoside can be varied (e.g., 1 to 25 equivalents) to optimize the reaction.[14]

  • If used, add the catalyst (MgCl₂, ZnCl₂, or imidazole) to the reaction mixture.

  • Adjust the pH of the reaction mixture to the desired value (typically between 5.5 and 8.0) using a dilute HCl solution.[14]

  • Stir the reaction at a controlled temperature (e.g., room temperature to 50 °C).[14]

  • Monitor the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Due to the hydrolysis of DAP, it may be necessary to add fresh DAP periodically to drive the reaction to completion.[14]

  • Upon completion, the phosphorylated products can be purified by techniques such as ion-exchange chromatography.

Biological Relevance and Applications

Prebiotic Phosphorylation

A significant body of research highlights the role of this compound in prebiotic chemistry. Its ability to phosphorylate the building blocks of life (nucleosides, amino acids, and lipids) in aqueous environments under plausible early Earth conditions suggests it may have been a key player in the origin of life.[15][16][18]

Prebiotic_Phosphorylation cluster_substrates Prebiotic Substrates cluster_products Phosphorylated Products cluster_oligomers Higher-Order Structures DAP This compound (DAP) Nucleosides Nucleosides DAP->Nucleosides Phosphorylation AminoAcids Amino Acids DAP->AminoAcids Phosphorylation Glycerol Glycerol / Lipids DAP->Glycerol Phosphorylation Nucleotides Nucleotides Nucleosides->Nucleotides PhosphoAminoAcids Phosphorylated Amino Acids AminoAcids->PhosphoAminoAcids Phospholipids Phospholipids Glycerol->Phospholipids Oligonucleotides Oligonucleotides Nucleotides->Oligonucleotides Oligomerization Peptides Peptides PhosphoAminoAcids->Peptides Oligomerization Vesicles Vesicles Phospholipids->Vesicles Self-Assembly

DAP-mediated prebiotic phosphorylation and oligomerization.
Drug Development: Phosphorodiamidate Prodrugs (ProTides)

In modern pharmacology, the phosphorodiamidate motif is a key component of the ProTide (pro-nucleotide) technology. This approach masks the negative charges of a nucleoside monophosphate with two amino acid ester groups, creating a more lipophilic prodrug that can readily cross cell membranes. Once inside the cell, the prodrug is enzymatically cleaved to release the active, phosphorylated drug molecule. This strategy has been successfully employed to improve the oral bioavailability and cellular uptake of antiviral and anticancer nucleoside analogs.[2][19][20]

ProTide_Activation cluster_cell Intracellular Space Prodrug Phosphorodiamidate Prodrug (Extracellular) IntracellularProdrug Prodrug (Intracellular) Prodrug->IntracellularProdrug Passive Diffusion CellMembrane Cell Membrane Intermediate1 Carboxylate Intermediate IntracellularProdrug->Intermediate1 Esterase/ Carboxypeptidase Cleavage Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Attack Intermediate3 Charged Intermediate Intermediate2->Intermediate3 Spontaneous Hydrolysis ActiveDrug Active Nucleoside Monophosphate Intermediate3->ActiveDrug Phosphoramidase (e.g., HINT1) Cleavage

Intracellular activation pathway of a ProTide prodrug.

Safety and Handling

Diammonium phosphate, a common salt of a related phosphate, is generally considered to have low toxicity. However, it may cause skin and eye irritation.[6] Good laboratory practices should be followed when handling this compound and its derivatives. This includes using personal protective equipment such as safety glasses and gloves, and working in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for the specific compound being used.[6][21][22][23][24]

References

An In-depth Technical Guide to the Synthesis of Diamidophosphate from Trimetaphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diamidophosphate (DAP) from sodium trimetaphosphate (Na-TMP). While the ammonolysis of trimetaphosphate is a known reaction, particularly discussed in the context of prebiotic chemistry, it is not the most common method for large-scale preparative synthesis.[1] This document consolidates available information to provide a plausible experimental approach and detailed characterization methods.

Reaction Overview

The synthesis of this compound from trimetaphosphate proceeds via the ammonolysis of the cyclic phosphate. This reaction involves the nucleophilic attack of ammonia on the phosphorus atoms of the trimetaphosphate ring, leading to ring opening and the formation of amidated phosphate species. The reaction can theoretically proceed through the formation of amidotriphosphate as an intermediate.[2]

Reaction Scheme:

TMP Sodium Trimetaphosphate (Na3P3O9) NH3 + Ammonia (aq) TMP->NH3 DAP Sodium this compound (NaPO2(NH2)2) NH3->DAP Byproducts + Other Phosphate Species DAP->Byproducts

Caption: Synthesis of this compound from Trimetaphosphate.

Experimental Protocol

The following is a general experimental protocol for the synthesis of sodium this compound from sodium trimetaphosphate. It is important to note that a detailed, optimized protocol for this specific transformation is not widely available in the peer-reviewed literature, and therefore, this procedure is based on general principles of ammonolysis of phosphates. Optimization of reaction conditions may be required to achieve desired yields and purity.

Materials:

  • Sodium trimetaphosphate (Na₃P₃O₉)

  • Concentrated ammonium hydroxide (28-30% NH₃ in water)

  • Ethanol

  • Deionized water

  • Dry ice (solid CO₂)

  • Acetone

Equipment:

  • Pressure-rated glass reaction vessel or a stainless-steel autoclave

  • Magnetic stirrer with heating capabilities

  • Schlenk line or other inert atmosphere setup

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a pressure-rated glass reaction vessel, dissolve sodium trimetaphosphate in a minimal amount of deionized water.

    • Cool the vessel in an ice bath.

    • Slowly add an excess of pre-chilled concentrated ammonium hydroxide to the trimetaphosphate solution with vigorous stirring. The molar ratio of ammonia to trimetaphosphate should be high to favor the formation of the diamido product. A ratio of 10:1 or higher is a reasonable starting point.

  • Reaction Conditions:

    • Seal the reaction vessel securely.

    • The reaction can be conducted at room temperature for a prolonged period (several days to weeks) or accelerated by heating. For a laboratory-scale preparation, heating the mixture to 50-80°C for 24-48 hours is a suggested starting point.

    • Caution: Heating a sealed vessel containing ammonia will generate significant pressure. Ensure the reaction vessel is appropriately rated for the temperature and pressure.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the vessel to room temperature and then further in an ice bath before carefully venting any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove excess ammonia and water under reduced pressure using a rotary evaporator. The bath temperature should be kept low (e.g., < 40°C) to minimize product degradation.

    • The resulting solid residue will contain sodium this compound along with unreacted starting material, other phosphate species, and sodium salts.

    • Triturate the solid residue with cold ethanol to remove more soluble impurities. Filter the solid using a Büchner funnel and wash with cold ethanol, followed by a wash with acetone.

    • For higher purity, the product can be recrystallized. Dissolve the crude product in a minimum amount of cold deionized water and then precipitate the sodium this compound by the addition of a water-miscible organic solvent like ethanol or isopropanol.

    • Collect the purified crystals by filtration, wash with ethanol and then acetone, and dry under vacuum or by lyophilization.

Quantitative Data

ParameterValue/RangeRemarks
Reactants Sodium Trimetaphosphate, Ammonium Hydroxide
Proposed Temperature 50 - 80 °CHigher temperatures may accelerate the reaction but also increase pressure and potential side reactions.
Proposed Reaction Time 24 - 48 hoursProlonged reaction times may be necessary at lower temperatures.
Expected Yield Not well establishedYields are expected to be moderate and highly dependent on reaction conditions.
Purity Dependent on purification methodRecrystallization is recommended for achieving higher purity.

Characterization Methods

4.1. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is the most definitive method for the characterization of this compound and for monitoring the progress of the reaction.

  • Sample Preparation: Dissolve the synthesized product in D₂O or a buffered aqueous solution.

  • Expected Chemical Shift: this compound typically exhibits a characteristic chemical shift in the ³¹P NMR spectrum. The exact chemical shift is dependent on the pH of the solution. In a 2.5M KOH solution, the chemical shift for this compound has been reported.

  • Interpretation: The presence of a singlet at the expected chemical shift for this compound and the absence of a peak corresponding to the starting trimetaphosphate (a singlet typically around -20 to -22 ppm) would indicate a successful reaction. Other phosphate species will have their own characteristic chemical shifts.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the synthesized product.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an ATR-FTIR spectrometer.

  • Expected Absorptions:

    • N-H stretching: Around 3200-3400 cm⁻¹

    • P=O stretching: Around 1200-1300 cm⁻¹

    • P-N stretching: Around 800-950 cm⁻¹

    • NH₂ bending: Around 1550-1650 cm⁻¹

Signaling Pathways and Experimental Workflows

While this compound itself is not a central signaling molecule in contemporary biology, its role as a phosphorylating agent is of significant interest in prebiotic chemistry and for the synthesis of biologically active phosphoramidates.

Conceptual Workflow for Synthesis and Analysis

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Reactants: Sodium Trimetaphosphate Ammonium Hydroxide B Ammonolysis Reaction A->B C Crude Product B->C D Solvent Removal C->D E Recrystallization D->E F Purified this compound E->F G 31P NMR Spectroscopy F->G H FTIR Spectroscopy F->H I Purity Assessment G->I H->I

Caption: Experimental Workflow for this compound Synthesis.

Disclaimer: The experimental protocol provided is a general guideline and has not been optimized. Researchers should exercise caution, particularly when working with reactions under pressure, and should perform small-scale trials to optimize conditions before scaling up. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Central Role of Diamidophosphate in Prebiotic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Diamidophosphate (DAP) has emerged as a highly plausible and versatile phosphorylating agent in prebiotic chemistry, capable of facilitating the formation of essential biomolecules under conditions consistent with the early Earth. This technical guide provides a comprehensive overview of the pivotal role of DAP, detailing its involvement in the synthesis of nucleotides, peptides, and lipids, and the subsequent formation of higher-order structures. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes reaction pathways and workflows to serve as a valuable resource for the scientific community.

The Versatility of this compound in Prebiotic Phosphorylation

This compound is uniquely positioned to address the long-standing challenge of phosphorylation in aqueous environments, a critical step for the origin of life.[1][2] Unlike many other phosphorylating agents, DAP is effective in water and can phosphorylate a wide range of prebiotic building blocks, including nucleosides, amino acids, and lipid precursors, often in a one-pot reaction setting.[1][3] Its ability to function under various conditions—from aqueous solutions to paste-like states and even in aerosols—further underscores its prebiotic relevance.[1][4][5]

Phosphorylation of Nucleosides and the Path to RNA and DNA

DAP efficiently phosphorylates ribonucleosides to produce 2',3'-cyclic phosphates, which are key intermediates in non-enzymatic RNA ligation and polymerization.[2][6] It also phosphorylates deoxynucleosides, paving a potential pathway for the co-evolution of RNA and DNA.[7][8] The efficiency and regioselectivity of these reactions can be significantly enhanced through wet-dry cycles and the presence of various additives.[9][10]

Peptide Formation and the Origins of Protocells

Beyond nucleic acids, DAP facilitates the formation of peptides from amino acids in aqueous solution.[2][3] It can phosphorylate both the amino and carboxyl groups of amino acids, leading to their activation and subsequent oligomerization.[2] Furthermore, DAP-mediated phosphorylation of glycerol and fatty acids can lead to the formation of phospholipids, which can then self-assemble into vesicles, providing a plausible route to protocell formation.[1][3]

Quantitative Data on DAP-Mediated Reactions

The following tables summarize the quantitative yields of various DAP-mediated phosphorylation reactions under different experimental conditions.

Table 1: Phosphorylation of Uridine with this compound

ConditionsProductYield (%)TimeReference
Aqueous solution (pH 5.5)Uridine-2',3'-cyclophosphate~79 days
Aqueous solution with MgCl₂ (pH 5.5)Uridine-2',3'-cyclophosphate1.7 ± 0.35 min (direct deposition)[11]
Aqueous solution with MgCl₂ and Imidazole (pH 5.5)Uridine-2',3'-cyclophosphate1.9 ± 0.15 min (direct deposition)[11]
Aerosol environmentUridine-2',3'-cyclophosphate6.5 - 10< 1 hour[5]
Paste-like state with ImidazoleUridine-2',3'-cyclophosphate~8030 days

Table 2: Phosphorylation of Deoxynucleosides with this compound and 2-Aminoimidazole

SubstrateProductYield (%)Reference
Pyrimidine deoxynucleosides5'-O-amidophosphates~60[7][8]
Purine deoxynucleosides (in presence of pyrimidine deoxynucleosides)Deoxynucleotides~20[7][8]
Deoxynucleosides (general)Oligomers (DNA)18 - 31[8]

Table 3: DAP-Mediated Peptide and Phospholipid Formation

Substrate(s)ProductYield (%)ConditionsReference
Aspartic AcidOligopeptides (up to tetramers)~23 (conversion to higher order products)Aqueous[1]
Glutamic AcidOligopeptides (up to tetramers)~15 (conversion to higher order products)Aqueous[1]
Glycerol and Nonanoic AcidPhospholipids and Vesicles-Paste-like[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Protocol for DAP Synthesis

This compound can be synthesized following previously reported methods.[11] A common route involves the ammonolysis of cyclic trimetaphosphate.[2]

Phosphorylation of Nucleosides in Aqueous Solution

This protocol describes a general method for the phosphorylation of nucleosides like uridine in an aqueous solution using DAP.[1]

  • Materials:

    • Uridine (or other nucleoside)

    • This compound (DAP)

    • Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂) (optional catalyst)

    • Imidazole (optional catalyst)

    • Deionized water

    • 4M HCl for pH adjustment

  • Procedure:

    • Prepare a 0.1 M solution of the nucleoside in deionized water.

    • Add DAP to the nucleoside solution. The molar ratio of DAP to the nucleoside can range from 1 to 25 equivalents.

    • If using, add MgCl₂ or ZnCl₂ and/or imidazole to the reaction mixture.

    • Adjust the pH of the solution to a range of 5.5 to 8.0 using 4M HCl.

    • Agitate the reaction mixture at room temperature or up to 50°C.

    • Monitor the reaction progress and the consumption of DAP using ³¹P NMR spectroscopy.

    • Add additional DAP as needed over the course of the reaction (days to weeks).

    • Analyze the products using techniques such as HPLC and mass spectrometry.

Phosphorylation of Deoxynucleosides in a Paste-like State

This protocol is adapted for the phosphorylation of deoxynucleosides, which has been shown to be efficient under paste-like conditions with 2-aminoimidazole as a catalyst.[2][12]

  • Materials:

    • Deoxynucleoside (e.g., thymidine, deoxyadenosine)

    • This compound (DAP)

    • 2-Aminoimidazole

    • Minimal deionized water

  • Procedure:

    • In a vial, mix the deoxynucleoside, DAP, and 2-aminoimidazole in the solid state.

    • Add a few drops of deionized water to create a paste-like consistency.

    • Allow the reaction to proceed at room temperature for an extended period (days to weeks).

    • Periodically analyze small samples of the reaction mixture using HPLC and ³¹P NMR to monitor product formation.

    • Upon completion, dissolve the paste in water for further analysis and purification.

DAP-Mediated Peptide Formation

This protocol outlines the general conditions for the oligomerization of amino acids mediated by DAP in an aqueous environment.[1][2]

  • Materials:

    • Amino acid (e.g., glycine, aspartic acid)

    • This compound (DAP)

    • Deionized water

    • 4M HCl for pH adjustment

  • Procedure:

    • Prepare a solution of the amino acid in deionized water.

    • Add DAP to the amino acid solution.

    • Adjust the pH of the reaction mixture as needed.

    • Agitate the solution at room temperature.

    • Monitor the formation of oligopeptides over time using mass spectrometry and ¹H NMR.

Formation of Liposomes via DAP-Mediated Phosphorylation

This protocol describes a plausible prebiotic route to phospholipids and vesicles using DAP.[1]

  • Materials:

    • Glycerol

    • A fatty acid (e.g., nonanoic acid)

    • This compound (DAP)

    • Minimal deionized water

  • Procedure:

    • Mix glycerol, the fatty acid, and DAP in a reaction vessel.

    • Add a small amount of water to create a moist, paste-like condition.

    • Allow the reaction to proceed at room temperature.

    • To observe vesicle formation, take a small sample of the crude reaction mixture (e.g., 15 mg) and hydrate it with 1 mL of water.

    • Analyze the resulting suspension for the presence of vesicles using transmission electron microscopy (TEM).

Visualizing DAP-Mediated Prebiotic Chemistry

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in DAP-mediated prebiotic chemistry.

DAP_Central_Role cluster_nucleic_acids Nucleic Acid Precursors cluster_peptides Peptides cluster_lipids Protocell Components DAP This compound (DAP) Nucleosides Ribonucleosides & Deoxynucleosides DAP->Nucleosides AminoAcids Amino Acids DAP->AminoAcids LipidPrecursors Glycerol & Fatty Acids DAP->LipidPrecursors Nucleotides 2',3'-Cyclic Phosphates & 5'-Amidophosphates Nucleosides->Nucleotides Phosphorylation Oligonucleotides RNA & DNA Oligomers Nucleotides->Oligonucleotides Oligomerization Peptides Short Peptides AminoAcids->Peptides Phosphorylation & Oligomerization Phospholipids Phospholipids LipidPrecursors->Phospholipids Phosphorylation Vesicles Vesicles (Protocells) Phospholipids->Vesicles Self-Assembly

Caption: The central role of this compound (DAP) in phosphorylating key prebiotic molecules.

Nucleoside_Phosphorylation_Workflow cluster_materials Reactants & Conditions cluster_procedure Experimental Procedure cluster_analysis Analysis Nucleoside Nucleoside Solution (0.1M) Mix 1. Mix Reactants Nucleoside->Mix DAP This compound (1-25 eq.) DAP->Mix Catalysts Optional Catalysts: - MgCl₂ / ZnCl₂ - Imidazole Catalysts->Mix Environment Aqueous, Paste, or Aerosol Incubate 3. Incubate (RT - 50°C) (Days to Weeks) Environment->Incubate pH pH 5.5 - 8.0 Adjust 2. Adjust pH pH->Adjust Mix->Adjust Adjust->Incubate Monitor 4. Monitor by ³¹P NMR Incubate->Monitor Add_DAP 5. Add more DAP as needed Monitor->Add_DAP Analyze Analyze Products by HPLC & Mass Spectrometry Monitor->Analyze Add_DAP->Monitor

Caption: Experimental workflow for the DAP-mediated phosphorylation of nucleosides.

Peptide_Lipid_Formation_Workflow cluster_peptide Peptide Formation cluster_lipid Liposome Formation Start_Peptide Start: Amino Acid Solution Add_DAP_Peptide 1. Add DAP Start_Peptide->Add_DAP_Peptide Incubate_Peptide 2. Incubate at RT Add_DAP_Peptide->Incubate_Peptide Analyze_Peptide 3. Analyze by Mass Spec & NMR Incubate_Peptide->Analyze_Peptide Product_Peptide Product: Oligopeptides Analyze_Peptide->Product_Peptide Start_Lipid Start: Glycerol, Fatty Acid, DAP Create_Paste 1. Add minimal H₂O to form paste Start_Lipid->Create_Paste Incubate_Lipid 2. Incubate at RT Create_Paste->Incubate_Lipid Hydrate 3. Hydrate sample with H₂O Incubate_Lipid->Hydrate Analyze_Lipid 4. Analyze by TEM Hydrate->Analyze_Lipid Product_Lipid Product: Vesicles Analyze_Lipid->Product_Lipid

Caption: Workflows for DAP-mediated peptide and liposome formation.

Conclusion

This compound stands out as a robust and versatile prebiotic phosphorylating agent, offering a plausible solution to the phosphorylation problem in the origin of life. Its ability to phosphorylate a wide array of biomolecules under similar, mild conditions and facilitate the formation of higher-order structures like oligonucleotides, peptides, and vesicles from simple precursors makes it a compelling agent for systems chemistry approaches to understanding life's origins. The data and protocols presented in this guide are intended to facilitate further research into the remarkable potential of DAP in prebiotic chemistry and its implications for the emergence of life.

References

An In-depth Technical Guide to Diamidophosphate: Chemical Structure, Characteristics, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamidophosphate (DAP), the simplest phosphorodiamidate, is a molecule of significant interest due to its potent phosphorylating capabilities and biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. It further delves into its key biological characteristic as a urease inhibitor and its burgeoning role in prebiotic chemistry and as a scaffold for prodrug development. Detailed experimental protocols for its synthesis and analysis are provided, alongside diagrammatic representations of its synthesis and mechanisms of action to facilitate a deeper understanding for researchers in chemistry, biology, and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

This compound is the anion with the chemical formula PO₂(NH₂)₂⁻. It is the conjugate base of phosphorodiamidic acid. The phosphorus atom is central, bonded to two amide groups and two oxygen atoms, exhibiting a tetrahedral geometry.

Table 1: Physicochemical Properties of this compound and its Derivatives
PropertyValueSource(s)
This compound Anion
Chemical FormulaPO₂(NH₂)₂⁻[1]
Molar Mass95.018 g/mol [2]
Phosphorodiamidic Acid
Chemical FormulaH₅N₂O₂P[2]
Molar Mass96.03 g/mol
pKa (predicted)0.12 ± 0.50
Sodium this compound
Chemical FormulaH₄N₂NaO₂P
Molar Mass118.007 g/mol
CAS Number17097-14-2
Phenyl Phosphorodiamidate
Chemical FormulaC₆H₉N₂O₂P[3]
Molar Mass172.124 g/mol [3]
Melting Point185 °C[3]
CAS Number7450-69-3[3]

Synthesis of this compound

The most established method for the synthesis of this compound is the Stokes method, which involves the hydrolysis of a phenyl phosphorodiamidate precursor.[1][4] This method allows for the preparation of DAP in significant quantities.

Logical Workflow for this compound Synthesis (Stokes Method)

Synthesis of Sodium this compound via Stokes Method cluster_0 Step 1: Synthesis of Phenyl Phosphorodiamidate cluster_1 Step 2: Hydrolysis to Sodium this compound A Phenyl Dichlorophosphate C Phenyl Phosphorodiamidate A->C Ammonolysis B Aqueous Ammonia B->C C2 Phenyl Phosphorodiamidate E Sodium this compound C2->E Saponification D Sodium Hydroxide (aq) D->E

Caption: Logical workflow for the synthesis of sodium this compound.

Experimental Protocols

Synthesis of Sodium this compound

This protocol is adapted from the Stokes method, involving the synthesis of phenyl phosphorodiamidate followed by its hydrolysis.[1][4][5]

Materials:

  • Phenyl dichlorophosphate

  • Aqueous ammonia

  • Sodium hydroxide

  • Ethanol

  • Deionized water

Procedure:

Part 1: Synthesis of Phenyl Phosphorodiamidate

  • In a fume hood, cautiously add phenyl dichlorophosphate to a stirred, cooled solution of excess aqueous ammonia. The reaction is exothermic.

  • Continue stirring until the reaction is complete, indicated by the formation of a white precipitate of phenyl phosphorodiamidate.

  • Filter the precipitate, wash with cold deionized water to remove ammonium chloride, and then with a small amount of cold ethanol.

  • Dry the resulting white solid, phenyl phosphorodiamidate, under vacuum.

Part 2: Hydrolysis of Phenyl Phosphorodiamidate to Sodium this compound

  • Dissolve the synthesized phenyl phosphorodiamidate in a solution of sodium hydroxide in deionized water.

  • Heat the mixture to facilitate the saponification of the phenyl ester.

  • Monitor the reaction progress (e.g., by TLC or NMR).

  • Upon completion, cool the reaction mixture.

  • Precipitate the sodium this compound by adding a sufficient volume of cold ethanol.

  • Filter the white precipitate of sodium this compound, wash with ethanol, and dry under vacuum.

Characterization and Quantitative Analysis

3.2.1. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for the characterization of phosphorus-containing compounds, including this compound.[6][7]

Protocol:

  • Prepare a sample by dissolving a known quantity of the synthesized sodium this compound in a suitable solvent (e.g., D₂O or a buffered aqueous solution).

  • Acquire the ³¹P NMR spectrum using a standard NMR spectrometer.

  • The chemical shift for this compound is expected in the phosphoramidate region. The exact chemical shift can vary depending on the solvent and pH.

  • Integration of the ³¹P signal can be used for quantitative analysis against a known internal standard.

3.2.2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS allows for the separation, identification, and quantification of this compound and its derivatives.[8][9][10][11][12]

Protocol:

  • Chromatographic Separation:

    • Column: A suitable reversed-phase column (e.g., C18) or a hydrophilic interaction chromatography (HILIC) column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the column and the analytes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for detecting the this compound anion.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity in quantitative analysis.

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentrations.

    • Analyze the samples and determine the concentration based on the peak area relative to the calibration curve.

Biological Characteristics and Applications

Urease Inhibition

This compound is a potent inhibitor of the enzyme urease. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a localized increase in pH. This activity is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. By inhibiting urease, this compound can mitigate the pathological effects of these bacteria. The inhibitory mechanism involves the binding of this compound to the dinickel center of the urease active site, mimicking the tetrahedral intermediate of urea hydrolysis.

Table 2: Urease Inhibition Data for Selected Compounds
InhibitorTarget UreaseInhibition TypeIC₅₀ / KᵢSource(s)
This compoundJack Bean UreaseCompetitive-[13]
PhenylphosphorodiamidateH. pylori UreaseSlow-binding-
Thiourea (Standard)Jack Bean UreaseCompetitiveIC₅₀: ~20 µM[13]

Mechanism of Urease Inhibition by this compound

Mechanism of Urease Inhibition by this compound cluster_0 Urease Active Site cluster_1 Substrate Binding & Inhibition cluster_2 Outcome A Urease with Dinickel Center B Urea (Substrate) A->B Binds C This compound (Inhibitor) A->C Binds E Hydrolysis (Ammonia + CO2) B->E Leads to D Tetrahedral Intermediate Mimic C->D Forms F Inhibition of Hydrolysis D->F Results in

Caption: this compound inhibits urease by mimicking the substrate's transition state.

Prebiotic Phosphorylation

This compound has garnered significant attention in the field of prebiotic chemistry for its ability to phosphorylate a wide range of biologically relevant molecules, such as nucleosides, in aqueous environments.[14][15][16] This is a crucial step in the proposed origins of life, as phosphorylation is essential for the formation of nucleotides, the building blocks of RNA and DNA. DAP can phosphorylate nucleosides to form 2',3'-cyclic phosphates, which can be further processed into biologically active nucleotides.[15]

Phosphorylation of a Nucleoside by this compound

Phosphorylation of a Nucleoside by this compound cluster_0 Reactants cluster_1 Reaction cluster_2 Products A Nucleoside C Nucleophilic Attack by Hydroxyl Group A->C B This compound (DAP) B->C D Phosphorylated Nucleoside (e.g., 2',3'-cyclic phosphate) C->D E Ammonia C->E

Caption: this compound facilitates the phosphorylation of nucleosides.

Role in Drug Development

The phosphorodiamidate moiety is being explored as a prodrug strategy to deliver nucleoside monophosphate analogues into cells for antiviral and anticancer therapies.[17][18][19][20] Nucleoside analogues often require intracellular phosphorylation to become active, a step that can be inefficient and lead to drug resistance. By masking the negative charges of the phosphate group with amino acid residues, these phosphorodiamidate prodrugs can exhibit improved cell permeability. Once inside the cell, the masking groups are cleaved by cellular enzymes to release the active nucleoside monophosphate.

Conclusion

This compound is a versatile and reactive molecule with significant implications in both fundamental and applied sciences. Its role as a phosphorylating agent continues to provide insights into prebiotic chemistry, while its potent urease inhibitory activity presents opportunities for the development of new therapeutics. The use of the phosphorodiamidate scaffold in prodrug design further highlights its potential in overcoming challenges in drug delivery. This guide has provided a detailed overview of the chemical and biological aspects of this compound, offering a valuable resource for researchers and professionals in the field. Further exploration into the quantitative aspects of its biological activities and the development of novel synthetic methodologies will undoubtedly expand its applications in the future.

References

The Prebiotic Plausibility and Utility of Diamidophosphate on Early Earth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, stability, and phosphorylating capabilities of diamidophosphate, a key molecule in the origin of life.

The emergence of life from a prebiotic chemical world hinged on the availability of key molecules capable of driving the formation of essential biopolymers. Among these, the phosphorylation of simple organic compounds to form nucleotides, phospholipids, and amino acid precursors is a critical, energy-requiring step. This technical guide provides a comprehensive overview of the current scientific understanding of this compound (DAP), a prebiotically plausible phosphorylating agent that has garnered significant attention for its versatility and efficiency in aqueous environments.[1][2][3] This document is intended for researchers, scientists, and professionals in the fields of prebiotic chemistry, astrobiology, and drug development who are interested in the fundamental chemical processes that may have led to the origin of life.

Prebiotic Synthesis and Availability of this compound

A central question in prebiotic chemistry is the origin of phosphorylating agents on the early Earth. While phosphates were likely present, their low solubility and reactivity in aqueous environments pose a "phosphate problem".[4][5] this compound (DAP) has emerged as a compelling solution to this challenge. Studies have shown that DAP could have formed under plausible early Earth conditions, making it a relevant molecule for origin-of-life scenarios.[6][7]

One proposed prebiotic synthesis pathway involves the reaction of trimetaphosphate with ammonia.[1] Trimetaphosphate itself could have been formed through various geological processes. This reaction provides a plausible route to DAP, suggesting its potential availability in various early Earth environments.[1][2] Recent research has further explored the geochemical sources and availability of amidophosphates, demonstrating that they can persist in water after formation.[6][7]

The following diagram illustrates the proposed prebiotic synthesis of this compound from Trimetaphosphate.

Prebiotic_DAP_Synthesis Trimetaphosphate Trimetaphosphate DAP This compound (DAP) Trimetaphosphate->DAP + NH3 (high pH) Ammonia Ammonia (NH3) Ammonia->DAP

Caption: Proposed prebiotic synthesis of this compound (DAP).

Phosphorylation of Key Biomolecules by this compound

DAP has been demonstrated to be a remarkably versatile phosphorylating agent, capable of acting on a wide range of prebiotic building blocks in aqueous solutions or paste-like states.[1] This contrasts with many other proposed phosphorylating agents that require non-aqueous conditions or specific mineral catalysts.

Phosphorylation of Nucleosides

The phosphorylation of nucleosides to form nucleotides is a cornerstone of RNA world hypothesis. DAP efficiently phosphorylates ribonucleosides, primarily yielding 2',3'-cyclic phosphates, which can then hydrolyze to a mixture of 2'- and 3'-monophosphates.[8] Deoxyribonucleosides, on the other hand, are phosphorylated to a mixture of 5'- and 3'-monophosphates.[8]

Significantly, the efficiency of these reactions can be enhanced under various conditions:

  • Wet-Dry Cycles: Repeated cycles of hydration and dehydration have been shown to significantly increase the yield of phosphorylated nucleosides.[8]

  • Additives: The presence of simple organic molecules like urea, formamide, and imidazole can enhance the phosphorylation yields.[8]

  • Temperature: Elevated temperatures (e.g., 80°C) can lead to higher conversion yields, up to 80-90% in some cases.[8]

  • Aerosols: Reactions carried out in aerosol environments, mimicking ocean spray, have shown dramatically increased reaction rates compared to bulk solution, with significant conversion of uridine to its 2',3'-cyclophosphate in under an hour.[9][10]

The following diagram illustrates the DAP-mediated phosphorylation of a ribonucleoside.

Ribonucleoside_Phosphorylation Ribonucleoside Ribonucleoside Cyclic_Phosphate 2',3'-Cyclic Phosphate Ribonucleoside->Cyclic_Phosphate + DAP DAP This compound (DAP) DAP->Cyclic_Phosphate Monophosphates 2' & 3'-Monophosphates Cyclic_Phosphate->Monophosphates Hydrolysis

Caption: DAP-mediated phosphorylation of a ribonucleoside.

Formation of Peptides and Liposomes

Beyond nucleosides, DAP has been shown to facilitate the formation of other crucial biopolymers. It can phosphorylate amino acids, leading to the formation of short peptides under the same reaction conditions.[1] Furthermore, DAP can phosphorylate lipid precursors, such as fatty acids in the presence of glycerol, leading to the spontaneous formation of vesicles and liposomes.[1] This demonstrates the potential of DAP to contribute to the simultaneous emergence of genetic material, catalysts, and compartments, a key concept in systems chemistry approaches to the origin of life.

Quantitative Data on DAP-Mediated Phosphorylation

The following tables summarize quantitative data from key studies on the phosphorylation of various biomolecules by DAP.

Table 1: Phosphorylation of Uridine under Different Conditions

SubstrateConditionsProductYield (%)Reference
UridineAqueous solution, with Imidazole2',3'-cyclic UMP~6.5 - 10[9]
UridineAerosol, with Imidazole2',3'-cyclic UMP~6.5 - 10[9]
UridinePaste-like, with ImidazoleOligouridylate (up to tetramer)~80 (for 5'-UMP)[1]

Table 2: Phosphorylation of Adenosine with Additives and Wet-Dry Cycles

SubstrateConditionsProduct(s)Total Yield (%)5'-AMP Yield (%)Reference
AdenosineWet-dry cycles, 80°C, with additives2',3'-cyclic AMP, 2'-, 3'-, 5'-AMP~80 - 90~40 - 49[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are generalized protocols based on the cited literature for key DAP-mediated reactions.

General Protocol for Nucleoside Phosphorylation in Aqueous Solution
  • Substrate Preparation: Dissolve the nucleoside (e.g., uridine, adenosine) in water to a desired concentration.

  • Reagent Addition: Add this compound (DAP) to the solution. Imidazole and/or divalent metal ions (e.g., MgCl₂, ZnCl₂) may also be added as catalysts or to maintain pH.

  • pH Adjustment: Adjust the pH of the reaction mixture to a desired value (typically between 5.5 and 8.0) using a suitable acid (e.g., HCl).

  • Reaction Incubation: Agitate the reaction mixture at room temperature or a specified temperature.

  • Monitoring and DAP Addition: Monitor the progress of the reaction using analytical techniques such as NMR spectroscopy. Additional DAP may be added as the reaction proceeds and the initial DAP is consumed.

  • Analysis: Analyze the final reaction mixture using techniques like HPLC and mass spectrometry to identify and quantify the phosphorylated products.[1]

Protocol for "Paste-Reaction" Conditions
  • Solid Mixture Preparation: Mix the solid nucleoside, DAP, and any additives (e.g., imidazole) in a reaction vessel.

  • Initiation: Add a few drops of water to the solid mixture to form a paste-like material.

  • Incubation: Allow the reaction to proceed at room temperature for an extended period (e.g., 30 days).

  • Workup and Analysis: Dissolve the paste in a suitable solvent and analyze the products using standard analytical techniques.[1]

Protocol for Phosphorylation in Aerosols
  • Solution Preparation: Prepare separate aqueous solutions of the nucleoside (with or without MgCl₂) and DAP (with or without imidazole), adjusting the pH as required (e.g., to 5.5).

  • Aerosol Generation: Generate aerosols from these solutions using an atomizer.

  • Reaction and Collection: Mix the aerosols in a reaction chamber and collect the resulting particles on a filter. The reaction occurs within the aerosol droplets.

  • Extraction and Analysis: Extract the collected material from the filter and analyze the products using LC-MS to determine the conversion efficiency.[9]

From Monomers to Polymers: The Role of DAP in Prebiotic Polymerization

A significant finding is the ability of DAP to not only phosphorylate nucleosides but also to facilitate their oligomerization into short RNA chains.[1] This suggests a direct pathway from simple precursors to functional polymers.

Furthermore, recent studies have shown that DAP can convert nucleoside monophosphates (NMPs) into nucleoside triphosphates (NTPs), the substrates used by modern polymerases.[11] This is a crucial discovery as it bridges the gap between prebiotic phosphorylation and the emergence of enzymatic polymerization. The reaction proceeds through a 5'-nucleoside amidophosphate intermediate. The resulting mixture containing NTPs can be directly used by both protein-based and ribozyme polymerases for nucleic acid synthesis.[11]

The following diagram illustrates the logical flow from prebiotic precursors to the potential for biotic-like polymerization, facilitated by DAP.

Prebiotic_to_Biotic_Polymerization cluster_prebiotic Prebiotic Chemistry cluster_transition DAP-Mediated Transition cluster_biotic Biotic-like Polymerization Nucleosides Nucleosides NMPs Nucleoside Monophosphates (NMPs) Nucleosides->NMPs + DAP DAP This compound (DAP) DAP->NMPs NaPs Nucleoside Amidophosphates (NaPs) NMPs->NaPs + DAP NTPs Nucleoside Triphosphates (NTPs) NaPs->NTPs Hydrolysis Nucleic_Acids Nucleic Acids (RNA/DNA) NTPs->Nucleic_Acids Substrate for Polymerases Polymerases (Protein or Ribozyme) Polymerases->Nucleic_Acids Catalyzes

Caption: DAP's role in the transition from prebiotic monomers to biotic polymerization.

Conclusion

This compound stands out as a highly plausible and versatile phosphorylating agent in the context of prebiotic chemistry. Its ability to form under geochemically relevant conditions and to phosphorylate a wide array of essential biomolecules in aqueous environments addresses some of the major challenges in origin-of-life research. The facilitation of not only monomer phosphorylation but also the formation of polymers and self-assembling structures like vesicles underscores its potential central role in the emergence of complex chemical systems. Furthermore, the discovery that DAP can produce the very substrates utilized by modern biological polymerases provides a compelling link between prebiotic chemistry and the dawn of biology. Future research will undoubtedly continue to uncover the multifaceted roles of this remarkable molecule in the chemical origins of life.

References

Diamidophosphate: A Versatile Agent for Nucleoside Phosphorylation in Prebiotic Chemistry and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorylation of nucleosides is a fundamental process in biology, forming the backbone of nucleic acids and playing a central role in cellular metabolism and signaling. In the context of prebiotic chemistry, the search for plausible phosphorylating agents that could have facilitated the emergence of life has led to significant interest in diamidophosphate (DAP).[1] This simple molecule has been shown to efficiently phosphorylate a wide range of prebiotic building blocks, including nucleosides, in aqueous environments without the need for a condensing agent.[2][3] This technical guide provides a comprehensive overview of the use of this compound as a phosphorylating agent for nucleosides, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying chemical pathways and workflows.

Data Presentation: Quantitative Analysis of Nucleoside Phosphorylation by this compound

The efficiency and regioselectivity of DAP-mediated nucleoside phosphorylation are highly dependent on the reaction conditions. The following tables summarize the quantitative data from key studies, providing a comparative overview of reaction yields and product distributions under various experimental setups.

Table 1: Phosphorylation of Uridine with this compound under Different Conditions

Reaction ConditionDAP (equiv.)AdditivesTemperature (°C)TimeMajor Product(s)Yield (%)Reference
Aqueous Solution1-25NoneRoom Temp - 50Days-WeeksUridine-2',3'-cyclophosphate (cUMP)Low[3]
Aqueous Solution1-25MgCl₂ or ZnCl₂Room Temp - 50Days-WeeksUridine-2',3'-cyclophosphate (cUMP)Accelerated reaction[3]
Paste-like1-25ImidazoleRoom Temp30 daysUridine-2',3'-cyclophosphate (cUMP)~80[3]
Aerosol5ImidazoleNot specified< 1 hourUridine-2',3'-cyclophosphate (cUMP)~6.5-10[4]
Wet-Dry CyclesNot specifiedVarious (Formamide, Urea, etc.)up to 80Multiple cycles2',3'-cyclic phosphates, 2'- & 3'-phosphatesup to 90
Wet-Dry CyclesNot specifiedAdditives80Multiple cycles5'-phosphorylation increased~40-49 (5'-)

Table 2: Phosphorylation of Deoxyribonucleosides with this compound

NucleosideDAP (equiv.)ActivatorReaction ConditionMajor Product(s)Yield (%)Reference
Deoxyadenosine (dA)Not specified2-AminoimidazolePaste5'-amidophosphateNot specified[5]
Deoxycytidine (dC)Not specified2-AminoimidazolePaste5'-amidophosphateMore efficient than purines[5]
Deoxyguanosine (dG)Not specified2-AminoimidazolePaste5'-amidophosphateNot specified[5]
Thymidine (T)Not specified2-AminoimidazolePaste5'-amidophosphateMore efficient than purines[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis of this compound and its use in nucleoside phosphorylation.

Protocol 1: Synthesis of this compound (DAP)

This protocol is adapted from the supplementary information of relevant prebiotic chemistry studies.

Materials:

  • Phenyl phosphorodiamidate

  • Aqueous Ammonia (NH₄OH)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve phenyl phosphorodiamidate in a concentrated aqueous ammonia solution.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by an appropriate method (e.g., ³¹P NMR).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • Precipitate the this compound salt by adding a mixture of ethanol and diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • Characterize the final product by NMR spectroscopy and other relevant analytical techniques.

Protocol 2: General Procedure for Aqueous Phase Phosphorylation of Nucleosides

This protocol provides a general framework for the phosphorylation of nucleosides in an aqueous solution.[3]

Materials:

  • Nucleoside (e.g., Uridine)

  • This compound (DAP)

  • Deionized water

  • Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂) (optional)

  • Imidazole (optional)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Reaction vials

Procedure:

  • Prepare a stock solution of the nucleoside (e.g., 0.1 M) in deionized water.

  • In a reaction vial, add the desired volume of the nucleoside stock solution.

  • Add the desired molar equivalent of DAP to the reaction vial.

  • If applicable, add the desired concentration of MgCl₂, ZnCl₂, or imidazole.

  • Adjust the pH of the reaction mixture to the desired value (e.g., 5.5-10) using HCl or NaOH.[6]

  • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 50°C) for the specified duration (days to weeks).[6]

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or NMR spectroscopy.

Protocol 3: "Paste" or "Wet-Dry Cycle" Phosphorylation

This method simulates prebiotic conditions of evaporation and rehydration and has been shown to significantly increase phosphorylation yields.

Materials:

  • Nucleoside

  • This compound (DAP)

  • Imidazole or other additives (e.g., formamide, urea)

  • Minimal amount of water

  • A device for controlled heating and evaporation (e.g., a vacuum oven or a rotary evaporator)

Procedure:

  • In a reaction vial, mix the nucleoside, DAP, and any additives in their solid forms.

  • Add a minimal amount of water to form a thick paste.

  • For wet-dry cycling, subject the vial to repeated cycles of drying (e.g., heating at a specific temperature until all visible water has evaporated) and rehydration (adding a small amount of water to reform the paste).

  • After the desired number of cycles, dissolve the reaction mixture in a suitable solvent (e.g., water or a buffer).

  • Analyze the product mixture using HPLC, mass spectrometry, and NMR spectroscopy to determine the yield and product distribution.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental processes described in this guide.

general_phosphorylation Nucleoside Nucleoside Products Phosphorylated Nucleosides (2',3'-cyclic, 2'-, 3'-, 5'-NMP) Nucleoside->Products + DAP, H₂O (optional catalysts: Mg²⁺, Zn²⁺, Imidazole) DAP This compound (DAP) DAP->Products imidazole_activation DAP This compound (DAP) Phosphorimidazolide Phosphorimidazolide Intermediate DAP->Phosphorimidazolide + Imidazole Imidazole Imidazole Imidazole->Phosphorimidazolide PhosphorylatedNucleoside Phosphorylated Nucleoside Phosphorimidazolide->PhosphorylatedNucleoside + Nucleoside Nucleoside Nucleoside Nucleoside->PhosphorylatedNucleoside experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_analysis Analysis Start Start: Nucleoside + DAP + Optional Additives Aqueous Aqueous Solution (pH, Temp, Time) Start->Aqueous Paste Paste / Wet-Dry Cycles (Evaporation/Rehydration) Start->Paste Aerosol Aerosol Phase Start->Aerosol Quench Quench Reaction / Dissolve Aqueous->Quench Paste->Quench Aerosol->Quench HPLC HPLC Analysis (Quantification) Quench->HPLC MS Mass Spectrometry (Identification) Quench->MS NMR NMR Spectroscopy (Structure Elucidation) Quench->NMR

References

Phosphorylation of Amino Acids Using Diamidophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a ubiquitous post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The ability to selectively phosphorylate amino acids, the fundamental building blocks of proteins, is therefore of paramount importance in biochemical research and drug development. Diamidophosphate (DAP) has emerged as a versatile and prebiotically plausible phosphorylating agent, capable of efficiently phosphorylating a variety of biomolecules, including amino acids, in aqueous environments.[1][2] This technical guide provides an in-depth overview of the phosphorylation of amino acids using DAP, focusing on quantitative data, detailed experimental protocols, and the underlying reaction mechanisms.

Core Concepts

This compound is a simple inorganic compound that has demonstrated remarkable efficacy in phosphorylating nucleosides, lipids, and amino acids in water, a long-sought-after goal in prebiotic chemistry.[1][2] Its ability to function in aqueous conditions without the need for condensing agents makes it a valuable tool for biochemists and medicinal chemists.[2] The reaction with amino acids is particularly significant as it not only yields phosphorylated amino acids but can also facilitate the formation of oligopeptides in the same reaction vessel.[2][3]

The proposed mechanism for DAP-mediated phosphorylation involves the nucleophilic attack of a functional group on the amino acid (e.g., the hydroxyl group of serine, threonine, or tyrosine, or the carboxyl group) on the phosphorus center of DAP. This results in the displacement of one of the amino groups of DAP and the formation of a phospho-amino acid intermediate.[1] This process can lead to the phosphorylation of both the α-amino and α-carboxyl groups of amino acids.[2]

Quantitative Data on Phosphorylation

While the phosphorylation of some amino acids like glycine has been described as "quantitative," detailed percentage yields for the phosphorylation of serine, threonine, and tyrosine using DAP are not extensively tabulated in the literature.[2] However, the reactivity of DAP with already phosphorylated amino acid residues within peptides to form pyrophosphates has been quantified, providing insight into the reagent's efficacy.

The following table summarizes the conversion rates for the pyrophosphorylation of phosphopeptides containing phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr) using DAP. This two-step, one-pot reaction involves an initial amidophosphorylation followed by hydrolysis.

Phosphopeptide Substrate (Containing)Conversion to Amidopyrophosphopeptide (%)Overall Conversion to Pyrophosphopeptide (%)Reference
Phosphoserine (pSer)8685[4]
Phosphothreonine (pThr)9796[5]
Phosphotyrosine (pTyr)93Not Reported[5]

Note: The overall conversion for the phosphotyrosine-containing peptide was not explicitly stated in the provided source.

Experimental Protocols

The following are detailed methodologies for the phosphorylation of amino acids and the pyrophosphorylation of phosphopeptides using this compound.

Protocol 1: General Phosphorylation of Amino Acids with DAP

This protocol is adapted from the general procedure described by Gibard et al. (2018).[2][6]

Materials:

  • Amino acid (e.g., glycine, serine, threonine, tyrosine)

  • This compound (DAP)

  • Deionized water

  • Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂) (optional catalyst)

  • Imidazole (optional catalyst/activator)

  • 4M HCl for pH adjustment

  • Reaction vessel (e.g., microcentrifuge tube or small vial)

  • Magnetic stirrer and stir bar (optional)

  • pH meter

  • Analytical equipment for monitoring the reaction (e.g., NMR, HPLC, Mass Spectrometry)

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of the desired amino acid in deionized water (e.g., 0.1 M).

    • Prepare a stock solution of DAP in deionized water. The molar ratio of DAP to the amino acid can be varied, with ratios of 5:1 (DAP:amino acid) being common.[4]

  • Reaction Setup:

    • In a reaction vessel, combine the amino acid solution with the DAP solution.

    • If using catalysts, add MgCl₂ or ZnCl₂ and/or imidazole to the reaction mixture.[4]

  • pH Adjustment:

    • Adjust the pH of the reaction mixture to the desired value (typically between 5.5 and 8.0) using 4M HCl.[6]

  • Reaction Incubation:

    • Agitate the reaction mixture at room temperature. The reaction time can vary from hours to several days.[1]

  • Monitoring the Reaction:

    • Periodically monitor the progress of the reaction using appropriate analytical techniques such as ³¹P NMR to observe the formation of phosphorylated species, and HPLC or Mass Spectrometry to identify and quantify the products.[2]

  • Work-up and Analysis:

    • Upon completion, the reaction mixture can be analyzed directly or subjected to purification methods like chromatography to isolate the phosphorylated amino acids.

Protocol 2: One-Pot Pyrophosphorylation of Phosphopeptides

This protocol is based on the method developed by Lin et al. (2022) for the synthesis of pyrophosphopeptides.[4][5]

Materials:

  • Phosphopeptide (containing pSer, pThr, or pTyr)

  • This compound (DAP)

  • Magnesium chloride (MgCl₂)

  • Imidazole

  • Deionized water

  • Sodium nitrite (NaNO₂)

  • 4M HCl for pH adjustment

  • Cryogenic equipment (for reactions at -20 °C)

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Amidophosphorylation Step:

    • In a reaction vessel, dissolve the phosphopeptide (1 mM, 1.0 equiv.) in deionized water.

    • Add DAP (5 mM, 5.0 equiv.), MgCl₂ (2 mM, 2.0 equiv.), and imidazole (2 mM, 2.0 equiv.).[4]

    • Adjust the pH to 5.5.

    • Incubate the reaction mixture at -20 °C for 48-72 hours.[4]

  • Hydrolysis Step (in the same pot):

    • To the crude reaction mixture from the previous step, add sodium nitrite (5 mM, 5.0 equiv.).[4]

    • Adjust the pH to 3.0.

    • Incubate the reaction at -20 °C for an additional 20 hours.[4]

  • Analysis:

    • Monitor the conversion of the starting material and the formation of the amidopyrophosphopeptide and final pyrophosphopeptide products by HPLC and confirm their identities by mass spectrometry.[5]

Visualizing the Process: Diagrams and Workflows

Signaling Pathway: Proposed Mechanism of DAP-Mediated Amino Acid Phosphorylation and Dimerization

The following diagram illustrates the proposed mechanism for the phosphorylation of an amino acid by DAP, followed by the formation of a dipeptide.

DAP_Phosphorylation_Dimerization cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DAP This compound (DAP) Phospho_AA1 Phosphorylated Amino Acid 1 DAP->Phospho_AA1 Phosphorylation (Nucleophilic Attack) AA1 Amino Acid 1 (e.g., Serine) AA1->Phospho_AA1 Activated_AA1 Activated Phospho-Amino Acid Phospho_AA1->Activated_AA1 Activation Dipeptide Dipeptide Activated_AA1->Dipeptide Phosphate Phosphate Activated_AA1->Phosphate Hydrolysis AA2 Amino Acid 2 AA2->Dipeptide Peptide Bond Formation

Caption: Proposed reaction pathway for DAP-mediated amino acid phosphorylation and subsequent dipeptide formation.

Experimental Workflow: One-Pot Pyrophosphorylation of a Phosphopeptide

This diagram outlines the key steps in the experimental workflow for the one-pot synthesis of pyrophosphopeptides from phosphopeptides using DAP.

One_Pot_Pyrophosphorylation_Workflow cluster_step1 Step 1: Amidophosphorylation cluster_step2 Step 2: Hydrolysis cluster_analysis Analysis Start Start: Phosphopeptide Solution Add_Reagents Add DAP, MgCl₂, Imidazole Start->Add_Reagents pH_Adjust1 Adjust pH to 5.5 Add_Reagents->pH_Adjust1 Incubate1 Incubate at -20°C for 48-72h pH_Adjust1->Incubate1 Add_Nitrite Add Sodium Nitrite Incubate1->Add_Nitrite One-Pot Transition pH_Adjust2 Adjust pH to 3.0 Add_Nitrite->pH_Adjust2 Incubate2 Incubate at -20°C for 20h pH_Adjust2->Incubate2 Analysis HPLC & Mass Spectrometry Analysis Incubate2->Analysis

Caption: Experimental workflow for the one-pot pyrophosphorylation of phosphopeptides using this compound.

Conclusion

This compound is a powerful and versatile reagent for the phosphorylation of amino acids and peptides in aqueous media. Its ability to facilitate both phosphorylation and peptide bond formation in a single pot offers significant advantages for prebiotic chemistry research and the synthesis of phosphorylated biomolecules.[2] The detailed protocols and workflows provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize DAP in their work. Further research to quantify the phosphorylation yields of individual amino acids under various conditions will undoubtedly enhance the utility of this remarkable phosphorylating agent.

References

The Role of Diamidophosphate in the Prebiotic Genesis of Lipid Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

La Jolla, CA – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the pivotal role of diamidophosphate (DAP) in the prebiotic formation of lipid precursors. This whitepaper details the mechanisms, quantitative outcomes, and experimental methodologies that underscore the significance of DAP in the origins of life and its potential applications in modern synthetic chemistry.

This compound, a plausible prebiotic phosphorylating agent, has been demonstrated to efficiently phosphorylate a variety of simple biological building blocks, including the precursors of lipids, in aqueous environments.[1][2][3] This process is considered a crucial step in the emergence of self-replicating systems, as it provides a pathway to the formation of phospholipids, the fundamental components of cell membranes.[4][5][6] This guide synthesizes key findings, offering a comprehensive resource for understanding and replicating these foundational chemical processes.

Core Findings: Phosphorylation of Lipid Precursors by this compound

The central discovery is the ability of DAP to phosphorylate glycerol and fatty acids, leading to the formation of essential lipid precursors such as glycerol-1,2-cyclophosphate and other phospholipids.[1][2][3] These molecules can subsequently self-assemble into higher-order structures like vesicles and liposomes, mimicking primitive cellular compartments.[7][8][9]

Quantitative Analysis of Glycerol Phosphorylation

The efficiency of DAP-mediated phosphorylation is significantly influenced by the reaction conditions. "Paste-like" or low-water-activity conditions have been shown to produce substantially higher yields of phosphorylated products compared to dilute aqueous solutions.[2][3][10]

SubstrateProductReaction ConditionYield (%)Reference
GlycerolGlycerol-1,2-cyclophosphateAqueous~12[2]
GlycerolGlycerol-1,2-cyclophosphatePaste-like~60[2]
Glycerol and Nonanoic AcidCyclophosphatidic Acid & other speciesPaste-likeNot explicitly quantified, but leads to vesicle formation[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and analysis of lipid precursors mediated by this compound.

General Protocol for DAP-Mediated Phosphorylation of Glycerol

This protocol outlines the procedure for the phosphorylation of glycerol using this compound under both aqueous and "paste-like" conditions.

Materials:

  • Glycerol

  • This compound (DAP)

  • Imidazole

  • Zinc Chloride (ZnCl₂) or Magnesium Chloride (MgCl₂) (optional catalysts)

  • Deionized water

  • 4M HCl for pH adjustment

  • NMR tubes

  • Deuterium oxide (D₂O)

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of glycerol in deionized water.

    • Prepare a stock solution of this compound in deionized water. Imidazole and/or divalent metal salts can be included in this solution if catalytic effects are being investigated.[3]

  • Reaction Setup:

    • Aqueous Conditions: In an NMR tube, combine the glycerol and DAP solutions. Adjust the pH of the mixture to a desired value (typically between 5.5 and 8) using 4M HCl.[2]

    • Paste-like Conditions: In a suitable vessel, mix the substrates (glycerol, DAP, and any catalysts) in their solid forms. Add a minimal amount of deionized water to create a paste-like consistency.[2]

  • Reaction Progression and Monitoring:

    • Agitate the reaction mixture at room temperature.

    • Monitor the progress of the reaction over time (from hours to several days) using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Periodically, additional DAP may be added to compensate for its consumption.[2]

  • Analysis:

    • Acquire ³¹P NMR spectra of the reaction mixture to identify and quantify the phosphorylated products. The formation of glycerol-1,2-cyclophosphate can be confirmed by its characteristic chemical shift.

Protocol for Vesicle Formation and Visualization

This protocol describes the formation of vesicles from the products of DAP-mediated phosphorylation and their visualization using Transmission Electron Microscopy (TEM).

Materials:

  • Crude reaction mixture from the DAP-mediated phosphorylation of glycerol and a fatty acid (e.g., nonanoic acid).

  • Deionized water

  • TEM grids (e.g., carbon-coated copper grids)

  • Staining agent (e.g., phosphotungstic acid)

Procedure:

  • Hydration of the Crude Reaction Mixture:

    • Take a sample of the crude reaction mixture from the phosphorylation of glycerol and a fatty acid.

    • Hydrate the sample by adding deionized water to a final concentration suitable for vesicle formation (e.g., 15 mg of crude material in 1 mL of water).[2]

  • Vesicle Formation:

    • Gently agitate the mixture to facilitate the self-assembly of the synthesized phospholipids into vesicles.

  • Preparation of TEM Grids:

    • Place a drop of the vesicle suspension onto a TEM grid.

    • Allow the sample to adsorb for a few minutes.

    • Optionally, negatively stain the sample by adding a drop of a suitable staining agent and blotting off the excess.[11][12][13]

  • TEM Imaging:

    • Allow the grid to dry completely.

    • Image the grid using a transmission electron microscope to visualize the morphology and size of the formed vesicles.[11][12][13]

Visualizing the Pathways and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical pathways and experimental workflows.

DAP_Lipid_Pathway Glycerol Glycerol PhosphorylatedGlycerol Glycerol-1,2-cyclophosphate Glycerol->PhosphorylatedGlycerol + DAP Phospholipid Phospholipid Precursors Glycerol->Phospholipid + DAP FattyAcid Fatty Acid (e.g., Nonanoic Acid) FattyAcid->Phospholipid + DAP DAP This compound (DAP) PhosphorylatedGlycerol->Phospholipid Vesicles Vesicles / Liposomes Phospholipid->Vesicles Self-assembly in water

Caption: Chemical pathway for the formation of lipid precursors and vesicles from glycerol and fatty acids mediated by DAP.

Experimental_Workflow Start Start: Prepare Reactants (Glycerol, Fatty Acid, DAP) Reaction Set up Reaction (Aqueous or Paste-like) Start->Reaction Monitoring Monitor Reaction Progress (³¹P NMR) Reaction->Monitoring Analysis Analyze Products (Identify & Quantify Phospholipids) Monitoring->Analysis VesicleFormation Hydrate Crude Product Analysis->VesicleFormation TEM Visualize Vesicles (TEM) VesicleFormation->TEM End End: Characterized Lipid Precursors & Vesicles TEM->End

Caption: Experimental workflow for the synthesis and characterization of lipid precursors and vesicles.

Conclusion

The role of this compound in the prebiotic formation of lipid precursors offers a compelling model for the emergence of cellular life. The methodologies and data presented in this guide provide a robust framework for researchers to explore this fascinating area of prebiotic chemistry further. The simplicity and efficiency of DAP-mediated phosphorylation under plausible early Earth conditions highlight its significance as a key player in the origins of life.

References

Diamidophosphate: A Historical and Technical Guide to a Prebiotic Phosphorylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamidophosphate (DAP), a simple and reactive phosphorus compound, has traversed a remarkable scientific journey. Initially explored within the realm of inorganic chemistry over a century ago, it has emerged in recent decades as a key molecule in understanding the prebiotic origins of life. Its ability to phosphorylate essential biomolecules in aqueous environments has positioned it as a leading candidate for a geochemically plausible phosphorylating agent on the early Earth. This technical guide provides an in-depth exploration of the historical context of DAP's discovery and research, presenting key quantitative data, detailed experimental protocols, and visualizations of its reaction pathways to serve as a comprehensive resource for researchers in prebiotic chemistry, drug development, and related fields.

Historical Context: From Inorganic Curiosity to Prebiotic Keystone

The story of this compound begins in the late 19th century with the work of American chemist Henry Norman Stokes. In 1894, as part of a series of reports on amidophosphoric acids, Stokes first described the synthesis of this compound.[1][2] His initial method involved the ammonolysis of phenyldichlorophosphate, followed by the hydrolysis of the resulting phenyl phosphorodiamidate.[1][2] For much of the following century, research on DAP remained largely within the domain of inorganic chemistry, focusing on its synthesis, salts, and basic chemical properties.[1]

A paradigm shift in the scientific significance of DAP occurred in 1999.[1][2][3] Researchers investigating plausible mechanisms for the phosphorylation of sugars on a prebiotic Earth demonstrated that DAP could efficiently phosphorylate sugars in an aqueous medium.[1][2][3] This discovery ignited a new wave of research into DAP's potential role in the origin of life. Over the past two decades, and particularly in the last five to ten years, the versatility of DAP as a prebiotic phosphorylating agent has been extensively documented.[1][2][3] Seminal work by scientists such as Ramanarayanan Krishnamurthy and his colleagues at The Scripps Research Institute has shown that DAP can facilitate the formation of not only phosphorylated sugars but also nucleic acids, peptides, and phospholipids under conditions consistent with early Earth models.[3][4] This body of research has solidified DAP's position as a central molecule in theories of chemical evolution.

Synthesis of this compound: From Stokes to Modern Methods

The synthesis of this compound has evolved from Stokes' original preparation to more refined laboratory procedures. Understanding these methods is crucial for researchers working with this important reagent.

Stokes' Original Synthesis (1894)

The foundational synthesis of this compound, as reported by H. N. Stokes, is a two-step process starting from phosphorus oxychloride.

Experimental Protocol:

  • Preparation of Phenyl Dichlorophosphate: Phosphorus oxychloride (POCl₃) is reacted with phenol (C₆H₅OH). This reaction substitutes one of the chlorine atoms on phosphorus oxychloride with a phenoxy group.

  • Ammonolysis of Phenyl Dichlorophosphate: The resulting phenyl dichlorophosphate (C₆H₅OPOCl₂) is then treated with ammonia (NH₃). This step replaces the remaining two chlorine atoms with amino groups, yielding phenyl phosphorodiamidate (C₆H₅OP(O)(NH₂)₂).

  • Hydrolysis of Phenyl Phosphorodiamidate: The phenyl phosphorodiamidate is subsequently hydrolyzed, typically with a base, to cleave the phenyl ester bond, yielding the this compound anion (H₂N)₂PO₂⁻.[1][2]

Stokes_Synthesis POCl3 Phosphorus Oxychloride PhenylDichlorophosphate Phenyl Dichlorophosphate POCl3->PhenylDichlorophosphate Phenol Phenol Phenol->PhenylDichlorophosphate PhenylPhosphorodiamidate Phenyl Phosphorodiamidate PhenylDichlorophosphate->PhenylPhosphorodiamidate Ammonia Ammonia Ammonia->PhenylPhosphorodiamidate This compound This compound PhenylPhosphorodiamidate->this compound Hydrolysis Hydrolysis Hydrolysis->this compound

Figure 1: Stokes' Original Synthesis of this compound.
Modern Laboratory Synthesis

Current laboratory preparations of DAP often follow modifications of Stokes' original procedure or utilize alternative starting materials for improved yield and purity. A common modern approach involves the ammonolysis of cyclic trimetaphosphate.

Experimental Protocol:

A detailed protocol for a modern synthesis of this compound can be found in the work of Krishnamurthy and co-workers. A representative procedure is as follows:

  • Reaction Setup: A solution of sodium trimetaphosphate ((NaPO₃)₃) is prepared in concentrated aqueous ammonia.

  • Ammonolysis: The solution is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period (several hours to days).

  • Isolation: The resulting sodium this compound is precipitated from the solution, often by the addition of a miscible organic solvent like ethanol.

  • Purification: The crude product is collected by filtration, washed, and dried. Purity can be assessed by ³¹P NMR spectroscopy.

Quantitative Data in this compound Research

The efficacy of this compound as a phosphorylating agent has been quantified in numerous studies. The following tables summarize key quantitative data from prebiotic chemistry experiments.

SubstrateProduct(s)ConditionsYield (%)Reference
UridineUridine-2',3'-cyclophosphateAqueous solution, pH 5.5-10, 50°CVariable[5]
UridineUridine-2',3'-cyclophosphateAerosol environment~6.5 - 10% (in < 1 hr)[6][7]
Ribonucleosides2',3'-cyclic phosphates, 2'- & 3'-phosphatesWet-dry cycles, pH 6-10, up to 80°C, with additivesUp to 90%
Deoxyribonucleosides5'- & 3'-phosphatesWet-dry cycles, with additives-
GlycineOligo-glycine (up to octamer)Aqueous solutionQuantitative phosphorylation[1]

Table 1: Phosphorylation of Nucleosides and Amino Acids with this compound.

ParameterValueConditionsReference
³¹P NMR Chemical Shift~8-10 ppm2.5M KOH, H₂O

Table 2: Spectroscopic Data for this compound.

Key Experimental Protocols in Prebiotic Chemistry

The following sections provide detailed methodologies for cornerstone experiments demonstrating the prebiotic potential of this compound.

Phosphorylation of Nucleosides in Aqueous Solution

This protocol, adapted from the work of Krishnamurthy and colleagues, describes the general procedure for the phosphorylation of nucleosides using DAP.

Materials:

  • Nucleoside (e.g., uridine)

  • This compound (DAP)

  • Water (deionized or distilled)

  • pH adjustment solutions (e.g., HCl, NaOH)

  • Optional: Catalysts (e.g., MgCl₂, ZnCl₂, imidazole)

Procedure:

  • Prepare a solution of the nucleoside in water (e.g., 0.1 M).

  • Add this compound to the solution (e.g., 1-25 equivalents).

  • Adjust the pH of the reaction mixture to the desired value (e.g., 5.5-10).

  • If using, add the catalyst(s) to the solution.

  • Stir the reaction at a controlled temperature (e.g., room temperature to 50°C).

  • Monitor the reaction progress over time (days to weeks) using an appropriate analytical technique, such as ³¹P NMR or HPLC.[1][5]

DAP-Mediated Peptide Formation

This protocol outlines the formation of peptides from amino acids facilitated by this compound.

Materials:

  • Amino acid (e.g., glycine)

  • This compound (DAP)

  • Water (deionized or distilled)

Procedure:

  • Dissolve the amino acid in water.

  • Add this compound to the solution.

  • Maintain the reaction at a controlled temperature and pH.

  • The progress of phosphorylation and subsequent oligomerization into peptides can be monitored by mass spectrometry and NMR.[1]

Visualizing DAP-Mediated Prebiotic Pathways

Graphviz diagrams are provided below to illustrate the key reaction pathways involving this compound in a prebiotic context.

Prebiotic_Nucleotide_Synthesis cluster_reactants Precursors cluster_products Products Ribose Ribose Ribonucleoside Ribonucleoside Ribose->Ribonucleoside Nucleobase Nucleobase Nucleobase->Ribonucleoside DAP This compound Phosphorylated_Ribonucleoside Phosphorylated Ribonucleoside DAP->Phosphorylated_Ribonucleoside Ribonucleoside->Phosphorylated_Ribonucleoside Phosphorylation Ribonucleotide Ribonucleotide Phosphorylated_Ribonucleoside->Ribonucleotide

Figure 2: Prebiotic Nucleotide Synthesis Pathway.

DAP_Peptide_Synthesis_Workflow start Start: Amino Acids in Aqueous Environment add_dap Introduce this compound (DAP) start->add_dap phosphorylation Phosphorylation of Amino Acids add_dap->phosphorylation oligomerization Spontaneous Oligomerization phosphorylation->oligomerization peptides Formation of Peptides oligomerization->peptides

Figure 3: DAP-Mediated Peptide Synthesis Workflow.

Conclusion

This compound has evolved from a historical footnote in inorganic chemistry to a molecule of profound importance in the study of life's origins. Its demonstrated capacity to phosphorylate a wide range of prebiotic building blocks under geochemically plausible conditions makes it a compelling candidate for a key player in the chemical evolution that led to the first cells. This technical guide has provided a comprehensive overview of the historical context, synthesis, quantitative data, and experimental protocols associated with DAP research. It is hoped that this resource will aid researchers in further unraveling the complexities of prebiotic chemistry and potentially inspire new applications for this versatile molecule in fields such as drug development and synthetic biology.

References

Methodological & Application

Application Notes and Protocols for Diamidophosphate-Mediated Phosphorylation of RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamidophosphate (DAP) has emerged as a versatile and prebiotically plausible phosphorylating agent for a wide range of biomolecules, including ribonucleosides and RNA oligonucleotides. Its ability to efficiently phosphorylate RNA in aqueous environments under mild conditions makes it a valuable tool in various research and development applications, from origin of life studies to the synthesis of modified RNAs for therapeutic and diagnostic purposes. This document provides detailed protocols and quantitative data for the this compound-mediated phosphorylation of RNA, enabling researchers to effectively utilize this methodology.

The primary reaction involves the activation of the hydroxyl groups of RNA by DAP, often leading to the formation of 5'-phosphorylated RNA or 2',3'-cyclic phosphates, which are key intermediates for RNA ligation and polymerization. The reaction can be modulated by catalysts such as imidazole and magnesium ions, and its efficiency is influenced by factors including pH, temperature, and the physical state of the reaction mixture (aqueous, paste, or frozen).

Data Presentation

The following tables summarize the quantitative data from various studies on DAP-mediated RNA phosphorylation, providing a comparative overview of reaction conditions and yields.

Table 1: Phosphorylation of Uridine to Uridine-2',3'-cyclophosphate (cUMP) in an Aerosol Environment

ParameterConditionProduct Yield (% cUMP)Reaction TimeReference
Environment Aerosol6.5 - 10.2%< 1 hour[1][2]
Additives Without Imidazole~6.5%50 minutes[1]
With Imidazole (1 eq)~10.2%50 minutes[1]
pH 5.5Not specified< 1 hour[1]
Reagents Uridine (1 eq), DAP (5 eq), MgCl₂ (3 eq)See above< 1 hour[1]

Table 2: General Conditions for DAP-Mediated Phosphorylation of Nucleosides/Nucleotides

SubstrateReaction ConditionPrimary Product(s)Key ObservationsReference
Uridine (0.1 M) Aqueous solution (pH 5.5-10), with/without Zn²⁺ or Mg²⁺, with/without imidazoleUridine-2',3'-cyclophosphate (cUMP), traces of 5'-amidophosphateZn²⁺ or Mg²⁺ accelerate the reaction. Zn²⁺ can lower pH, leading to DAP hydrolysis.[3]
Uridine "Paste" reactionOligonucleotidesHigher order structures are formed.[3]
2'- and 3'-Mononucleotides Aqueous solutionCyclophosphatesEfficient cyclization.[3]
5'-Nucleotides Aqueous solutionNot specifiedPhosphorylation occurs.[3]
RNA 3'-monophosphates Frozen water-ice, with imidazole2',3'-cyclophosphate RNA oligonucleotidesSuitable for in situ hairpin ribozyme ligation.[4]
Deoxynucleosides "Paste" conditions, with 2-aminoimidazole5'-amidophosphate nucleotidesPyrimidines react more efficiently than purines.[4]

Experimental Protocols

Protocol 1: General Aqueous Phase Phosphorylation of RNA Nucleosides

This protocol is a general guideline for the phosphorylation of RNA nucleosides in an aqueous solution.[3]

Materials:

  • RNA nucleoside (e.g., Uridine)

  • This compound (DAP)

  • Imidazole (optional catalyst)

  • Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂) (optional co-factor)

  • Hydrochloric acid (HCl), 4 M for pH adjustment

  • Nuclease-free water

Procedure:

  • Dissolve the RNA nucleoside in nuclease-free water to a final concentration of 0.1 M.

  • Add DAP to the solution. The molar ratio of DAP to the nucleoside can be varied (e.g., 1 to 25 equivalents).

  • (Optional) Add imidazole and/or MgCl₂/ZnCl₂ to the reaction mixture. A typical starting point is 1-3 equivalents relative to the nucleoside.

  • Adjust the pH of the reaction mixture to the desired value (typically between 5.5 and 8.0) using 4 M HCl.

  • Incubate the reaction at room temperature with agitation.

  • Monitor the reaction progress using a suitable analytical method, such as NMR spectroscopy or HPLC.

  • Due to the potential for DAP hydrolysis, additional DAP may need to be added during the reaction to maintain its concentration.

Protocol 2: Phosphorylation of RNA in an Aerosol Environment

This protocol describes an accelerated method for RNA phosphorylation within an aerosol, which can significantly reduce reaction times.[1][2]

Materials:

  • Uridine

  • This compound (DAP)

  • Magnesium chloride (MgCl₂)

  • Imidazole

  • Hydrochloric acid (HCl), 4 M

  • Nuclease-free water

  • Aerosol generation and collection apparatus (e.g., atomizer and Teflon chamber)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution containing 5 equivalents of DAP in nuclease-free water.

    • To this solution, add 1 equivalent of uridine and 3 equivalents of MgCl₂.

    • Add 1 equivalent of imidazole.

    • Adjust the pH of the final solution to 5.5 with 4 M HCl.

  • Aerosol Generation:

    • Atomize the prepared solution into a Teflon chamber to generate aerosol particles.

  • Incubation:

    • Allow the aerosol particles to be suspended in the chamber for a designated residence time (e.g., 50 minutes).

  • Collection:

    • Collect the aerosol particles on a filter.

  • Product Analysis:

    • Reconstitute the collected product from the filter in nuclease-free water.

    • Analyze the product using ESI LC-MS to determine the conversion of uridine to uridine-2',3'-cyclophosphate.

Protocol 3: Synthesis of this compound (DAP)

This protocol outlines the synthesis of DAP from phenyl phosphorodiamidate.[1][2]

Materials:

  • Phenyl phosphorodiamidate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Nuclease-free water

Procedure:

  • Prepare a reaction mixture of phenyl phosphorodiamidate (1.0 equiv.) and NaOH (2.1 equiv.) in water.

  • Heat the mixture at 110 °C for 10 minutes.

  • Concentrate the resulting brown solution.

  • Add cold ethanol (at 0 °C) to precipitate the product.

  • Collect the grey precipitate, which is this compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Phosphorylation Reaction cluster_analysis Analysis and Purification start Start with RNA Substrate (Nucleoside or Oligonucleotide) reagents Add DAP, Imidazole (optional), and MgCl₂ (optional) start->reagents ph_adjust Adjust pH to 5.5 - 8.0 reagents->ph_adjust aqueous Aqueous Phase (Room Temperature) ph_adjust->aqueous Incubate paste Paste Conditions (Low Water) ph_adjust->paste Incubate aerosol Aerosol Phase (Atomization) ph_adjust->aerosol Incubate frozen Frozen State (-20°C) ph_adjust->frozen Incubate monitoring Monitor Reaction (NMR, HPLC) aqueous->monitoring paste->monitoring aerosol->monitoring frozen->monitoring purification Purify Product (e.g., Chromatography) monitoring->purification end Phosphorylated RNA purification->end

Caption: Experimental workflow for DAP-mediated RNA phosphorylation.

dap_mechanism cluster_reactants Reactants cluster_activation Activation cluster_products Products RNA_OH RNA with 5'-OH or 2',3'-OH groups Phosphorylated_RNA 5'-Phosphorylated RNA or 2',3'-Cyclic Phosphate RNA RNA_OH->Phosphorylated_RNA Nucleophilic Attack DAP This compound (H₂N-PO(O)₂-NH₂) Activated_DAP Activated DAP Intermediate (e.g., Amidophosphorimidazolide) DAP->Activated_DAP Reaction with Imidazole Imidazole Imidazole (Catalyst) Activated_DAP->Phosphorylated_RNA Byproduct Ammonia/Amine Byproduct

Caption: Simplified mechanism of DAP-mediated RNA phosphorylation.

References

Application Notes and Protocols: Diamidophosphate in One-Pot Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamidophosphate (DAP) is emerging as a versatile and efficient phosphorylating agent for one-pot synthesis reactions, offering a simplified and effective method for the phosphorylation of a variety of biomolecules.[1][2][3] Its utility is particularly highlighted in the synthesis of pyrophosphopeptides, which are crucial for studying cellular signaling pathways.[4][5][6] This document provides detailed application notes and protocols for the use of DAP in the one-pot synthesis of pyrophospho- and triphosphopeptides, a process that is conducted in an aqueous medium and circumvents the need for protecting groups.[4][6] This operationally simple method takes advantage of the intrinsic nucleophilicity of a pre-existing phosphate group on a peptide, allowing for highly chemoselective reactions under mild conditions.[4][5][6]

Key Advantages of Using this compound in One-Pot Synthesis:
  • Operational Simplicity: The one-pot nature of the reaction streamlines the synthetic process, reducing the number of steps and purification of intermediates.[4][7]

  • Aqueous Medium: Reactions are carried out in water, which is environmentally friendly and suitable for biomolecules.[4][5][6]

  • Protecting-Group-Free: The chemoselectivity of DAP towards the phosphate moiety eliminates the need for complex protecting group strategies for amino acid side chains.[4][6][7]

  • Mild Reaction Conditions: The synthesis is performed under gentle conditions, preserving the integrity of sensitive peptide structures.[4][5][6]

  • High Chemoselectivity: DAP selectively reacts with the phosphate group, even in the presence of other nucleophilic residues.[4][5][6]

Application: One-Pot Synthesis of Pyrophospho- and Triphosphopeptides

This section details the one-pot sequential phosphorylation-hydrolysis strategy for the synthesis of pyrophosphopeptides and triphosphopeptides from monophosphorylated peptide precursors. The reaction proceeds through an amidopyrophosphorylated intermediate which is subsequently hydrolyzed to yield the final product.[4][6]

Reaction Mechanism and Workflow

The one-pot synthesis involves two main steps:

  • Amidophosphorylation: The monophosphorylated peptide reacts with this compound (DAP) in the presence of MgCl₂ and imidazole in water at a low temperature to form an amidopyrophosphorylated intermediate.

  • Hydrolysis: The intermediate is then hydrolyzed in situ using sodium nitrite under acidic conditions to yield the pyrophosphopeptide.

This sequence can be repeated to generate triphosphopeptides.[6]

G cluster_workflow Experimental Workflow start Monophosphorylated Peptide step1 Step 1: Amidophosphorylation Add DAP, MgCl₂, Imidazole in H₂O (-20°C, 48-72h) start->step1 intermediate Amidopyrophosphorylated Intermediate step1->intermediate step2 Step 2: Hydrolysis Add NaNO₂ in H₂O, adjust pH to 3.0 (-20°C, 20h) intermediate->step2 product Pyrophosphopeptide step2->product triphospho Repeat Steps 1 & 2 for Triphosphopeptide Synthesis product->triphospho

Caption: One-pot synthesis workflow.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the pyrophosphorylation of various monophosphorylated peptides using this compound in a one-pot synthesis.

Peptide SequenceStarting MaterialProductReaction Time (Amidophosphorylation)Reaction Time (Hydrolysis)Conversion (%)
Ac-Ala-Ser(p)-Gly-NH₂Peptide 15Pyrophosphopeptide 4772 h20 h79
H-Ala-Ser(p)-Gly-NH₂Peptide 16Pyrophosphopeptide 4872 h20 h60
Ac-Ala-Thr(p)-Gly-NH₂Peptide 17Pyrophosphopeptide 4948 h20 h86
H-Ala-Tyr(p)-Gly-NH₂Peptide 18Pyrophosphopeptide 5072 h20 h68

Data extracted from Lin, H., Leman, L. J., & Krishnamurthy, R. (2022). One-pot chemical pyro- and tri-phosphorylation of peptides by using this compound in water. Chemical Science, 13(43), 13741–13747.[4]

Experimental Protocols

Materials and Reagents:

  • Monophosphorylated peptide

  • This compound (DAP)

  • Magnesium chloride (MgCl₂)

  • Imidazole

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

Protocol for One-Pot Pyrophosphorylation of Peptides:

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the monophosphorylated peptide (1.0 equiv.) in deionized water to a final concentration of 1 mM.

    • Add MgCl₂ (2.0 equiv.) and imidazole (2.0 equiv.) to the solution.

    • Adjust the pH of the solution to 5.5 using dilute HCl.

    • Cool the reaction mixture to -20 °C in a suitable cooling bath.

  • Amidophosphorylation:

    • Add this compound (DAP, 5.0 equiv.) to the cooled reaction mixture.

    • Incubate the reaction at -20 °C for 48-72 hours. The progress of the reaction can be monitored by LC-MS.

  • Hydrolysis:

    • After the amidophosphorylation is complete, add an aqueous solution of NaNO₂ (5.0 equiv.) to the reaction mixture.

    • Adjust the pH of the solution to 3.0 with dilute HCl.

    • Continue the incubation at -20 °C for 20 hours.

  • Work-up and Purification:

    • Upon completion of the hydrolysis, the reaction mixture can be purified by reversed-phase HPLC to isolate the desired pyrophosphopeptide.

Protocol for the Synthesis of this compound (DAP):

DAP can be synthesized from phenyl phosphorodiamidate.[8]

  • Dissolve phenyl phosphorodiamidate in a suitable solvent.

  • Perform a base hydrolysis to yield the sodium salt of this compound.

  • The resulting sodium this compound can be crystallized as a hexahydrate.[8]

Signaling Pathway Context

Protein pyrophosphorylation is a post-translational modification (PTM) that plays a role in various cellular signaling pathways. The ability to synthesize pyrophosphopeptides using DAP provides valuable tools to study these processes.

G cluster_pathway Protein Pyrophosphorylation Signaling Signal External Signal Kinase Protein Kinase Signal->Kinase pProtein Phosphorylated Protein Kinase->pProtein Phosphorylation ATP ATP ATP->Kinase Protein Substrate Protein Protein->Kinase PyrophosphoKinase Pyrophospho- kinase pProtein->PyrophosphoKinase ppProtein Pyrophosphorylated Protein PyrophosphoKinase->ppProtein Pyrophosphorylation Response Cellular Response ppProtein->Response

Caption: Protein pyrophosphorylation pathway.

Conclusion

The use of this compound in one-pot synthesis reactions represents a significant advancement in the chemical synthesis of phosphorylated biomolecules.[4][6] This methodology provides a straightforward, efficient, and chemoselective route to pyrophospho- and triphosphopeptides, which are essential for research in cell biology and drug development.[4][5] The protocols and data presented herein offer a comprehensive guide for researchers looking to employ this powerful synthetic strategy.

References

Application of Diamidophosphate in Prebiotic Nucleotide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Diamidophosphate (DAP) has emerged as a highly plausible and versatile phosphorylating agent in the context of prebiotic chemistry.[1][2] Its ability to phosphorylate a wide range of biologically relevant molecules, including nucleosides, amino acids, and lipids, under similar aqueous conditions makes it a focal point in understanding the origins of life.[2][3] This document provides detailed application notes and experimental protocols for the use of DAP in the synthesis of ribonucleotides and deoxyribonucleotides, crucial steps toward the abiotic formation of RNA and DNA.

DAP-mediated phosphorylation offers a significant advantage by functioning in aqueous environments, overcoming the "phosphate problem" where inorganic phosphate is largely unreactive in water.[2] Key to the successful application of DAP are environmental conditions that mimic the early Earth, such as wet-dry cycles . These cycles, simulating evaporation and rehydration in terrestrial ponds, have been shown to significantly enhance the efficiency of phosphorylation, with yields reaching up to 90%.[1][4]

The regioselectivity of DAP phosphorylation is a critical aspect. For ribonucleosides, the primary products are the 2',3'-cyclic phosphates, along with 2'- and 3'-monophosphates.[1][4] In the case of deoxyribonucleosides, phosphorylation predominantly yields 5'- and 3'-monophosphates.[4] This regioselectivity can be modulated by reaction conditions such as temperature and the presence of various additives.

A variety of prebiotically plausible additives, including formamide, cyanamide, urea, guanidine, 2-aminoimidazole, and hydantoin , have been demonstrated to further increase conversion yields and influence the ratio of phosphorylated products.[1][4] For instance, at elevated temperatures (e.g., 80 °C) in the presence of these additives, the yield of 5'-phosphorylated deoxyribonucleosides can be significantly increased.[4][5] Catalysts such as imidazole and divalent metal ions (Mg²⁺, Zn²⁺) can also accelerate the reaction rates.[3]

These findings are not only crucial for origin-of-life research but also have implications for the synthesis of nucleotide analogs in drug development. The ability of DAP to efficiently phosphorylate a variety of substrates under mild conditions offers a potentially valuable tool for synthetic chemists.

Data Presentation: Quantitative Yields of DAP-Mediated Nucleotide Synthesis

The following tables summarize the quantitative yields of nucleotide formation under various experimental conditions as reported in the literature.

Table 1: Phosphorylation of Ribonucleosides with DAP

NucleosideAdditiveTemperature (°C)pHWet-Dry CyclesTotal Yield (%)Major ProductsReference
UridineNoneRoom Temp - 505.5 - 10No (aqueous solution)Low2',3'-cyclic phosphate[3]
UridineImidazoleRoom TempPaste-likeNo~802',3'-cyclic phosphate, Oligouridylates (up to 4-mer)[3]
CytidineFormamide806.53High2',3'-cyclic phosphate, 2'- and 3'-monophosphates[4][6]
Cytidine2-Aminoimidazole806.53High2',3'-cyclic phosphate, 2'- and 3'-monophosphates[4][6]
AdenosineHydantoin806.53High2',3'-cyclic phosphate, 2'- and 3'-monophosphates[4][6]
VariousUrea80-Yesup to 65% (phosphate and H-phosphonate)Nucleotides[7]

Table 2: Phosphorylation of Deoxyribonucleosides with DAP

DeoxynucleosideAdditiveTemperature (°C)pHWet-Dry CyclesTotal Yield (%)5'-Phosphorylation Yield (%)Reference
DeoxyadenosineVarious806.53~80-90~40-49[4][6]
DeoxycytidineVarious806.53~80-90~40-49[4][6]
DeoxyguanosineVarious806.53~80-90~40-49[4][6]
ThymidineVarious806.53~80-90~40-49[4][6]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound (DAP) and its application in the phosphorylation of nucleosides.

Protocol 1: Synthesis of this compound (DAP)

This protocol is adapted from the Stokes method involving the saponification of phenyl phosphorodiamidate.

Materials:

  • Phenyl phosphorodiamidate

  • 4 M Sodium hydroxide (NaOH) solution

  • Ethanol

  • Dry ice (solid CO₂)

  • Deionized water

  • 5 M HCl

Procedure:

  • Saponification: Dissolve phenyl phosphorodiamidate in a minimal amount of ethanol. Slowly add an excess of 4 M NaOH solution while stirring vigorously at room temperature. The reaction is typically complete within a few hours.

  • Precipitation: Cool the reaction mixture in an ice bath. Carefully add crushed dry ice to the solution to precipitate sodium this compound. The pH should be maintained to ensure precipitation.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol.

  • Purification: The crude sodium this compound can be recrystallized from a minimal amount of cold water by the addition of ethanol.

  • Storage: Store the purified sodium this compound at -20°C. For use in phosphorylation reactions, prepare an aqueous solution and adjust the pH as required with 5 M HCl.

Protocol 2: General Procedure for DAP-Mediated Phosphorylation of Nucleosides via Wet-Dry Cycling

This protocol describes a general method for the phosphorylation of ribonucleosides and deoxyribonucleosides using DAP under wet-dry cycling conditions.

Materials:

  • Nucleoside (e.g., adenosine, deoxyadenosine)

  • This compound (DAP) solution (e.g., 1 M, pH adjusted as needed)

  • Additive (e.g., formamide, urea, 2-aminoimidazole)

  • 0.1 M Phosphate buffer (pH adjusted to the desired reaction pH, e.g., 6.5)

  • Deionized water

  • Heating block or oven

Procedure:

  • Reaction Setup (Wet Phase):

    • In a microcentrifuge tube or small vial, combine the nucleoside (0.1 mmol, 1 equivalent), DAP solution (10 equivalents), and the chosen additive (5 equivalents).

    • Add 50 µL of 0.1 M phosphate buffer at the desired pH (e.g., 6.5).

    • Vortex the mixture to ensure all components are dissolved.

  • Drying Phase:

    • Place the open vial on a heating block or in an oven set to the desired temperature (e.g., 80°C).

    • Allow the solvent to evaporate completely, leaving a dry residue. The duration of this step will depend on the temperature and volume.

  • Rehydration (Next Wet Phase):

    • To the dried residue, add a fresh aliquot of DAP solution (5 equivalents) and 50 µL of the 0.1 M phosphate buffer.

    • Vortex the mixture to redissolve the components.

  • Cycling:

    • Repeat the drying and rehydration steps for the desired number of cycles (typically 3 cycles have shown high yields).[6]

  • Analysis:

    • After the final cycle, reconstitute the dried residue in a suitable solvent (e.g., deionized water or a buffer compatible with your analytical method).

    • Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) and/or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield and ratio of phosphorylated products.

Protocol 3: "Paste" Reaction for Phosphorylation of Uridine

This protocol describes a high-yield phosphorylation of uridine under low water-activity conditions.[3]

Materials:

  • Uridine

  • This compound (DAP)

  • Imidazole

  • Deionized water

Procedure:

  • Mixing: In a vial, thoroughly mix solid uridine, DAP (multiple equivalents), and imidazole.

  • Paste Formation: Add a few drops of deionized water to the solid mixture to form a thick paste-like material.

  • Incubation: Seal the vial and let it stand at room temperature for an extended period (e.g., 30 days).

  • Workup and Analysis:

    • Dissolve the paste in a suitable aqueous buffer.

    • Analyze the resulting solution by HPLC and NMR to quantify the formation of uridine-2',3'-cyclic phosphate and any oligomeric products.

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows in DAP-mediated prebiotic nucleotide synthesis.

Prebiotic_Phosphorylation_Pathway cluster_reactants Prebiotic Reactants cluster_conditions Reaction Conditions cluster_products Phosphorylated Products Nucleoside Ribonucleoside / Deoxyribonucleoside Ribo_Products Ribonucleotides (2',3'-cyclic, 2'-/3'-monoP) Nucleoside->Ribo_Products Deoxy_Products Deoxyribonucleotides (5'-/3'-monoP) Nucleoside->Deoxy_Products DAP This compound (DAP) DAP->Ribo_Products DAP->Deoxy_Products WetDry Wet-Dry Cycles WetDry->Ribo_Products WetDry->Deoxy_Products Additives Additives (Urea, Formamide, etc.) Additives->Ribo_Products Additives->Deoxy_Products Catalysts Catalysts (Imidazole, Mg²⁺, Zn²⁺) Catalysts->Ribo_Products Catalysts->Deoxy_Products Wet_Dry_Cycle_Workflow Start Start: Aqueous solution of Nucleoside, DAP, Additives Dry Step 1: Drying (e.g., 80°C on heat block) Start->Dry Residue Dry Residue Dry->Residue Rehydrate Step 2: Rehydration (Add fresh DAP and buffer) Residue->Rehydrate Cycle Repeat Cycle (n times) Rehydrate->Cycle Cycle->Dry another cycle Analysis Final Product Analysis (HPLC, NMR) Cycle->Analysis final cycle DAP_Synthesis_Workflow Start Phenyl Phosphorodiamidate in Ethanol Saponification Saponification (add 4M NaOH) Start->Saponification Precipitation Precipitation (add Dry Ice) Saponification->Precipitation Isolation Isolation (Filtration and Washing) Precipitation->Isolation Purification Recrystallization Isolation->Purification Final_Product Purified Sodium this compound Purification->Final_Product

References

Application Note: Diamidophosphate and the Principles of Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of chemical compounds requires specialized knowledge, equipment, and adherence to strict safety protocols. This document provides general information on the chemical principles of phosphorylation and the properties of diamidophosphate for educational and research purposes only. It is not a step-by-step guide for synthesis. Attempting to synthesize chemical compounds without appropriate training and facilities can be extremely dangerous. Always consult and adhere to established safety protocols and institutional guidelines.

Introduction to this compound

This compound (DAP) is the simplest phosphorodiamidate, with the chemical formula PO₂(NH₂)₂⁻. It is recognized as a phosphorylating agent, capable of transferring a phosphate group to a substrate.[1] This property has made it a subject of significant interest, particularly in the field of prebiotic chemistry, where it is studied for its potential role in the abiotic formation of essential biomolecules like nucleic acids and peptides.[1][2][3][4]

Known since the late 19th century, DAP's role as a plausible prebiotic phosphorylating agent began to be explored more thoroughly around 1999, when it was shown to phosphorylate sugars in an aqueous medium.[2][3][4] More recent research has highlighted its surprising versatility in facilitating the emergence of key biomolecules, positioning it as a central compound in modeling prebiotic chemical evolution.[2][3]

Chemical Properties and Applications

This compound salts have several notable properties and applications across various fields.

Property/ApplicationDescription
Chemical Formula (NH₄)₂HPO₄ (Diammonium Phosphate form)[5]
Appearance White crystalline powder (Diammonium Phosphate form)[6]
Solubility Highly soluble in water.[5][6]
Phosphorylating Agent Capable of phosphorylating deoxynucleosides (DNA building blocks) and facilitating the synthesis of RNA sequences from smaller strands.[1] Its efficacy can be enhanced in wet-dry cycles and by various additives.[7]
Fertilizer Diammonium phosphate (DAP) is the world's most widely used phosphorus fertilizer, providing essential nitrogen and phosphorus for plant nutrition.[5][6]
Industrial Uses Used as a fire retardant, in metal finishing, and as an additive in winemaking to sustain yeast fermentation.[5][6]
Urease Inhibitor Phenyl phosphorodiamidate, an organic derivative, is used as a controlled-release fertilizer and acts by inhibiting urease enzymes.[1]

General Principles of Phosphorylation

Phosphorylation is a fundamental chemical reaction in which a phosphate group is added to a substrate. This process is vital in organic synthesis and biology, particularly in the formation of nucleotides for DNA and RNA.[8]

Several general methods for phosphorylation have been developed over the years, including:

  • Phosphotriester and Phosphite Methods: These are foundational techniques in oligonucleotide synthesis.

  • Phosphoramidite Method: A highly efficient method that has become the standard for DNA and RNA synthesis.[8]

  • H-Phosphonate Chemistry: This approach offers a versatile alternative for preparing various pronucleotides, which are precursors to the active forms of antiviral and anticancer drugs.[9]

The synthesis of phosphate and phosphonate prodrugs is a critical area in medicinal chemistry. These prodrugs are designed to deliver monophosphates inside cells, overcoming the challenge that charged monophosphates cannot easily cross cell membranes.[10] The synthesis often involves coupling a nucleoside with a suitable phosphorylating agent.[10]

G cluster_0 Phosphorylation Strategy Nucleoside Nucleoside Coupling Coupling Reaction (e.g., Amidite Method) Nucleoside->Coupling Phosphorylating_Agent Phosphorylating Agent Phosphorylating_Agent->Coupling Protected_Nucleotide Protected Nucleotide Coupling->Protected_Nucleotide Deprotection Deprotection Protected_Nucleotide->Deprotection Final_Product Target Nucleotide or Oligonucleotide Deprotection->Final_Product

Caption: Generalized workflow for chemical phosphorylation.

Laboratory Safety for Handling Phosphorus Compounds

Working with phosphorus-containing reagents, especially pyrophoric or highly reactive ones like white phosphorus, demands strict adherence to safety protocols. While this compound itself is not pyrophoric, the principles of handling reactive chemicals are broadly applicable.

Hierarchy of Controls: Effective safety relies on a multi-layered approach known as the hierarchy of controls.

G cluster_1 Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Administrative Administrative Controls (SOPs, Training) PPE PPE (Least Effective)

Caption: The hierarchy of controls for laboratory safety.

Key Safety Protocols:

  • Engineering Controls: Always handle reactive phosphorus compounds in a well-ventilated area, preferably within a chemical fume hood or a glove box for highly sensitive materials.[11][12]

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[11][13][14] Always consult the glove manufacturer's compatibility chart for the specific chemicals being used.[12]

  • Handling Precautions: Avoid heat, shock, friction, and the formation of dust.[11][12] Keep reagents away from incompatible materials such as oxidizing agents, halogens, and alkali materials, which can produce toxic phosphine gas.[11]

  • Storage: Store phosphorus compounds in tightly sealed containers in a cool, dry, and well-ventilated place, segregated from incompatible materials.[12][13] Some forms, like white phosphorus, must be stored under water.[11]

  • Spill & Emergency Procedures:

    • Spill: For solid spills, cover with wet sand, scoop with spark-resistant tools, and place in a designated container for disposal.[11]

    • Fire: Use a water flood and cover with wet sand to keep the material moist.[11]

    • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12]

    • Inhalation: Move to fresh air immediately. If breathing has stopped, provide artificial respiration and seek medical attention.[11]

  • Training: All personnel must be thoroughly trained on the specific hazards, standard operating procedures (SOPs), and emergency protocols related to the chemicals they are handling.[12]

References

Application Notes and Protocols for Diamidophosphate-Based Phosphorylation in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of diamidophosphate (DAP) as a phosphorylating agent in various solvent systems. The information is intended to guide researchers in designing experiments for the phosphorylation of biomolecules such as nucleosides, amino acids, and lipids, with a focus on comparing reaction efficiencies across different environments.

Introduction

This compound (DAP) is a versatile and prebiotically plausible phosphorylating agent that has demonstrated efficacy in the phosphorylation of a wide range of biomolecules.[1][2] Its ability to function in aqueous environments under mild conditions makes it a valuable tool in origins of life research and in the synthesis of phosphorylated compounds for drug development and biochemical studies.[3][4] This document outlines the application of DAP-based phosphorylation in aqueous, low-water ("paste-like"), aerosol, and non-aqueous (formamide and deep eutectic solvent) systems, providing detailed protocols and comparative data to facilitate experimental design and optimization.

Data Presentation: Comparative Efficiency of DAP-Based Phosphorylation

The following tables summarize quantitative data from various studies to allow for a clear comparison of DAP-based phosphorylation efficiency across different solvent systems and conditions.

Table 1: Phosphorylation of Uridine with this compound (DAP) in Various Solvent Systems

Solvent SystemSubstrate ConcentrationDAP EquivalentsTemperature (°C)Reaction TimeProduct(s)Yield (%)Reference(s)
Aqueous (Bulk Solution)0.1 M1-25Room Temp - 509 - 30 daysUridine-2′,3′-cyclophosphate~7 - 29%[2][5]
Aqueous (Paste-like)Not specifiedNot specifiedNot specified18 daysUridine-2′,3′-cyclophosphate~89%[5]
AerosolNot specified5Not specified< 1 hourUridine-2′,3′-cyclophosphate~6.5 - 10%[5][6]
Wet-Dry Cycles with Additives (e.g., formamide, urea)Not specifiedNot specifiedup to 80Multiple cycles2',3'-cyclic phosphates, 2'- & 3'-phosphatesup to 90%[7]

Table 2: Phosphorylation of Amino Acids (Glycine) with this compound (DAP)

Solvent SystemSubstrateDAP EquivalentsTemperature (°C)Reaction TimeProduct(s)Yield (%)Reference(s)
AqueousGlycineNot specifiedNot specifiedNot specifiedPhosphorylated glycine, OligopeptidesQuantitative phosphorylation[2]
Aqueous (Paste-like)Amino AcidsNot specifiedNot specifiedNot specifiedShort peptidesNot specified[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and can be adapted for specific research needs.

Protocol 1: General Procedure for DAP-Mediated Phosphorylation of Nucleosides in Aqueous Solution[4]

This protocol describes a general method for the phosphorylation of nucleosides in an aqueous solution using this compound (DAP).

Materials:

  • Nucleoside (e.g., adenosine, uridine)

  • This compound (DAP)

  • Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂) (optional, as catalyst)

  • Imidazole (optional, as catalyst)

  • Deionized water

  • pH meter

  • Heating block or water bath

Procedure:

  • Prepare a 0.1 M solution of the desired nucleoside in deionized water.

  • Prepare a stock solution of this compound (DAP).

  • In a reaction vessel, combine the nucleoside solution with the DAP solution. The molar ratio of DAP to the nucleoside can be varied to optimize the reaction (e.g., 5 equivalents of DAP).

  • If using a catalyst, add MgCl₂ or ZnCl₂ to the reaction mixture (e.g., 3 equivalents). Imidazole can also be added to enhance the reaction (e.g., 1 equivalent).

  • Adjust the pH of the reaction mixture to the desired level (e.g., pH 5.5-7.0) using a dilute acid or base.

  • Incubate the reaction at the desired temperature (e.g., room temperature or 50°C) with stirring.

  • Monitor the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The reaction may be slow, taking several days to weeks to reach completion in bulk aqueous solution.[5]

Protocol 2: DAP-Mediated Phosphorylation of Nucleosides in a "Paste-Like" (Low-Water) Condition[5]

This protocol is adapted from studies showing significantly higher yields in low-water environments.

Procedure:

  • Combine the nucleoside, DAP, and any catalysts (e.g., MgCl₂, imidazole) in a reaction vial.

  • Add a minimal amount of deionized water to form a thick paste (e.g., 20-30 µL).

  • Thoroughly mix the components.

  • Seal the vial and incubate at the desired temperature.

  • Monitor the reaction progress over time. This method has been shown to yield significantly higher product concentrations compared to bulk aqueous solutions.[5]

Protocol 3: Accelerated DAP-Mediated Phosphorylation of Uridine in an Aerosol Environment[5][6]

This protocol outlines a method for rapid phosphorylation in an aerosol phase, mimicking prebiotic conditions at the ocean-air interface.

Materials:

  • Atomizer

  • Reaction chamber

  • Filter for aerosol collection

  • Uridine, DAP, MgCl₂, Imidazole solution

Procedure:

  • Prepare a solution containing uridine, DAP (5 eq.), MgCl₂ (3 eq.), and imidazole (1 eq.) in deionized water. Adjust the pH to 5.5.

  • Atomize the solution into a reaction chamber, creating a fine aerosol.

  • Allow the aerosol to reside in the chamber for a specified time (e.g., 50 minutes).

  • Collect the aerosol particles on a filter.

  • Extract the products from the filter with deionized water.

  • Analyze the extract for phosphorylated products using LC-MS. This method has been shown to produce significant yields in under an hour.[5][6]

Protocol 4: DAP-Mediated Phosphorylation of Nucleosides in Formamide-Containing Systems (Wet-Dry Cycles)[7]

This protocol leverages the beneficial effects of formamide and wet-dry cycles to enhance phosphorylation efficiency.

Procedure:

  • Prepare a solution of the nucleoside, DAP, and an additive such as formamide or urea in water.

  • Adjust the pH of the solution (e.g., pH 7).

  • Subject the reaction mixture to wet-dry cycles. This can be achieved by heating the sample to evaporate the solvent (e.g., at 80°C) and then rehydrating it with a small amount of water.

  • Repeat the wet-dry cycles multiple times.

  • After the desired number of cycles, dissolve the residue in water and analyze the products. This method has been shown to achieve high conversion yields.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DAP_Logical_Relationships cluster_solvents Solvent System cluster_substrates Substrates cluster_products Products DAP This compound (DAP) Aqueous Aqueous DAP->Aqueous Organic Organic/Co-solvent DAP->Organic DES Deep Eutectic Solvent DAP->DES Nucleosides Nucleosides Aqueous->Nucleosides AminoAcids Amino Acids Aqueous->AminoAcids Lipids Lipids/Glycerol Aqueous->Lipids Organic->Nucleosides DES->Nucleosides DES->AminoAcids Nucleotides Nucleotides Nucleosides->Nucleotides Phosphopeptides Phosphopeptides AminoAcids->Phosphopeptides Phospholipids Phospholipids Lipids->Phospholipids

References

Application Notes and Protocols for Diamidophosphate (DAP)-Mediated Phosphorylation under "Paste" Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamidophosphate (DAP) has emerged as a significant phosphorylating agent in prebiotic chemistry, capable of phosphorylating a wide range of biomolecules such as nucleosides, amino acids, and lipid precursors under plausible prebiotic conditions.[1][2] One particularly effective method involves creating a "paste" or solid-state reaction mixture with minimal water content.[1] This low water activity environment facilitates phosphorylation by reducing the hydrolysis of DAP and the phosphorylated products.[3] These "paste" conditions have been shown to not only promote phosphorylation but also the subsequent oligomerization of biomolecules, such as the formation of oligonucleotides and peptides.[1][4]

This document provides detailed application notes and protocols for conducting phosphorylation experiments using DAP under "paste" conditions. It is intended for researchers in origins of life chemistry, synthetic biology, and drug development who wish to utilize this simple and efficient phosphorylation method.

Key Experimental Considerations

Several factors can influence the efficiency and outcome of DAP-mediated phosphorylation in a "paste" state:

  • pH: The pH of the reaction mixture is crucial and is typically maintained between 5.5 and 8.[1]

  • Additives: The presence of certain molecules can enhance the reaction. Imidazole is a common additive that can act as a catalyst.[1][5] Divalent metal ions such as Mg²⁺ or Zn²⁺ can also accelerate the reaction.[1] Other additives like formamide, cyanamide, urea, and guanidine have been shown to significantly enhance phosphorylation yields, especially in wet-dry cycles.[6][7]

  • Temperature: Reactions are often conducted at room temperature, but can be heated up to 80°C to increase reaction rates and influence product distribution.[1][6][7]

  • Hydration Level (Paste Formation): The "paste" is typically formed by mixing the solid reactants with a minimal amount of water, creating a material with low water activity.[1]

  • Reaction Time: These reactions can be slow, often proceeding over several days to weeks to achieve high yields.[1][5]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on DAP-mediated phosphorylation, highlighting the effects of different experimental conditions.

SubstrateConditionsAdditivesReaction TimeProduct(s)YieldReference(s)
Uridine"Paste-reaction" at room temperatureImidazole30 daysUridine-2',3'-cyclophosphate (c-UMP) and oligouridylate (up to tetramer)~80% (for c-UMP)[1]
Glycerol and Nonanoic Acid"Paste-reaction"ImidazoleNot specifiedCyclophospholipidNot specified[1][4]
GlycineAqueous solutionNoneNot specifiedPhosphorylated glycine and oligopeptides (up to octamer)Quantitative phosphorylation[1]
UridineAerosol (low water activity)Imidazole, MgCl₂< 1 hourUridine-2',3'-cyclophosphate (c-UMP)~6.5-10%[3][8][9]
RibonucleosidesWet-dry cycles, up to 80°C, pH 6-10Formamide, cyanamide, urea, guanidine, 2-aminoimidazole, hydantoinNot specified2',3'-cyclic phosphates, 2'- and 3'-phosphates, 5'-phosphatesUp to 90%[6][7]
DeoxyribonucleosidesWet-dry cycles, up to 80°C, pH 6-10Formamide, cyanamide, urea, guanidine, 2-aminoimidazole, hydantoinNot specified5'- and 3'-phosphatesNot specified[6][7]

Experimental Protocols

Protocol 1: General Procedure for Phosphorylation of Nucleosides in a "Paste"

This protocol describes a general method for the phosphorylation of a nucleoside (e.g., uridine) using DAP under "paste" conditions.

Materials:

  • Nucleoside (e.g., Uridine)

  • This compound (DAP)

  • Imidazole

  • Deionized water

  • Hydrochloric acid (HCl), 4M for pH adjustment

  • Small glass vial or reaction tube

  • Magnetic stirrer and stir bar (optional)

  • pH meter or pH paper

Procedure:

  • Reactant Preparation: In a small glass vial, combine the nucleoside, DAP, and imidazole. A typical molar ratio is 1 equivalent of the nucleoside to 1-25 equivalents of DAP, with imidazole often used in equimolar amounts to the nucleoside.[1] For a small-scale reaction, you might start with 0.1 M equivalent of the nucleoside.

  • Paste Formation: Add a minimal amount of deionized water dropwise to the solid mixture while stirring until a thick, paste-like consistency is achieved.[1] The goal is to dissolve the reactants but maintain low water activity.

  • pH Adjustment: Carefully adjust the pH of the paste to the desired value (typically between 5.5 and 7) by adding small aliquots of 4M HCl.[1] Monitor the pH using a pH meter with a micro-probe or by carefully touching pH paper to the paste.

  • Incubation: Seal the reaction vial to prevent evaporation and let it stand at room temperature. For increased reaction rates, the vial can be placed in an incubator at a controlled temperature (e.g., 50°C).[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored over time by taking small aliquots of the reaction mixture, dissolving them in a suitable solvent (e.g., D₂O for NMR), and analyzing by ³¹P NMR spectroscopy or LC-MS.[1][3] Additional DAP may be added during the reaction if NMR analysis shows its consumption.[1]

  • Work-up and Analysis: After the desired reaction time (which can be several days to weeks), the reaction mixture can be diluted with water and analyzed directly by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the phosphorylated products.[10][11]

Protocol 2: Phosphorylation of Amino Acids and Oligopeptide Formation

This protocol is a modification of the general procedure for the phosphorylation of amino acids, which can lead to the formation of short peptides.

Materials:

  • Amino acid (e.g., Glycine)

  • This compound (DAP)

  • Deionized water

  • Hydrochloric acid (HCl), 4M for pH adjustment

Procedure:

  • Reaction Setup: Dissolve the amino acid in deionized water in a reaction vial.

  • Addition of DAP: Add DAP to the amino acid solution.

  • pH Adjustment: Adjust the pH of the solution as described in Protocol 1.

  • Incubation: Allow the reaction to proceed at room temperature.

  • Analysis: Monitor the formation of phosphorylated amino acids and oligopeptides using techniques like ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and mass spectrometry.[1]

Visualizations

experimental_workflow cluster_reactants 1. Reactant Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation cluster_analysis 4. Analysis Substrate Substrate (Nucleoside, Amino Acid, etc.) Mix Mix Solids & Add Minimal Water Substrate->Mix DAP This compound (DAP) DAP->Mix Additives Additives (Imidazole, Metal Ions) Additives->Mix Adjust_pH Adjust pH (5.5-8) Mix->Adjust_pH Incubate Incubate (Room Temp to 80°C) (Days to Weeks) Adjust_pH->Incubate NMR NMR Spectroscopy (³¹P, ¹H, ¹³C) Incubate->NMR MS Mass Spectrometry Incubate->MS HPLC HPLC Incubate->HPLC

Caption: Experimental workflow for DAP-mediated phosphorylation under "paste" conditions.

phosphorylation_pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Nucleoside Nucleoside (e.g., Uridine) Activated_Intermediate Activated Intermediate Nucleoside->Activated_Intermediate + DAP, Imidazole DAP This compound (DAP) DAP->Activated_Intermediate Cyclophosphate 2',3'-Cyclic Monophosphate Activated_Intermediate->Cyclophosphate Intramolecular Attack Oligonucleotide Oligonucleotide Cyclophosphate->Oligonucleotide Further Reaction with Activated Monomers

Caption: Signaling pathway of nucleoside phosphorylation and oligomerization by DAP.

References

Application Notes and Protocols for Monitoring Diamidophosphate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamidophosphate (DAP) is a versatile phosphorylating agent with significant applications in prebiotic chemistry, nucleoside phosphorylation, and the synthesis of prodrugs.[1][2][3][4] Effective monitoring of reactions involving DAP is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring product purity. This document provides detailed application notes and protocols for the primary analytical techniques used to monitor DAP reactions: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

Key Analytical Techniques

The two primary methods for monitoring the progress of DAP-mediated reactions are ³¹P NMR spectroscopy and HPLC.[1]

  • ³¹P NMR Spectroscopy: This technique is highly effective for the analysis of phosphorus-containing compounds.[5] It allows for the direct detection and quantification of phosphorus signals without interference from other elements.[6] The high natural abundance (100%) and spin of 1/2 of the ³¹P nucleus provide excellent sensitivity.[5][6] The broad chemical shift range in ³¹P NMR facilitates the clear separation of signals from different phosphorus-containing species in a reaction mixture, such as the reactant DAP, phosphorylated intermediates, and final products.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the various components in a reaction mixture.[7] When coupled with a UV detector or a mass spectrometer (LC-MS), it can provide detailed information about the consumption of reactants and the formation of products over time.[8][9] Reversed-phase chromatography is a common mode used for these separations.

Data Presentation: Quantitative Analysis of DAP Reactions

The following tables summarize quantitative data from representative studies on DAP reactions, providing a reference for expected outcomes and analytical parameters.

Table 1: Quantitative Data for DAP-Mediated Phosphorylation of Uridine in Aerosols

ParameterValueAnalytical TechniqueReference
Reaction Time< 1 hourLC-MS[8][10]
Conversion to Uridine-2',3'-cyclophosphate (without imidazole)~6.5%LC-MS[8]
Conversion to Uridine-2',3'-cyclophosphate (with 1 eq imidazole)10.2 ± 0.4%LC-MS[8]
Uridine Retention Time~2.3 minLC-MS[11]
2',3'-cUMP Retention Time~4 minLC-MS[11]

Table 2: General Chromatographic and Spectroscopic Parameters

TechniqueParameterTypical Value/ConditionReference
³¹P NMR Standard85% H₃PO₄ (external or internal)[8][12]
SolventD₂O or H₂O[8][13]
HPLC ColumnReversed-phase C18[7][9]
Mobile PhaseAcetonitrile/Water or Methanol/Ammonium Acetate gradients[7][9]
DetectionUV (253 nm for nucleosides) or ESI-MS[8][9]

Experimental Protocols

Protocol 1: General Procedure for Monitoring DAP-Mediated Nucleoside Phosphorylation by ³¹P NMR Spectroscopy

This protocol describes a general method for monitoring the phosphorylation of a nucleoside using DAP in an aqueous solution with ³¹P NMR.

Materials:

  • Nucleoside (e.g., adenosine, uridine)

  • This compound (DAP)

  • Deuterium oxide (D₂O) or water (H₂O)

  • Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂) (optional catalyst)[1]

  • Imidazole (optional catalyst)[1]

  • 85% Phosphoric acid (H₃PO₄) in a sealed capillary (for external standard)[8]

  • NMR tubes

Instrumentation:

  • NMR Spectrometer (e.g., Varian Mercury Vx 400 NMR spectrometer or equivalent)[8]

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of the nucleoside in D₂O or H₂O.

    • Prepare a stock solution of DAP in a separate vial with the same solvent.

    • In an NMR tube, combine the nucleoside solution with the DAP solution. The molar ratio of DAP to the nucleoside can be varied to optimize the reaction (e.g., 5 equivalents of DAP).[8]

    • If using a catalyst, add the appropriate amount of MgCl₂ or imidazole to the reaction mixture.[8]

    • Adjust the pH of the solution if necessary using dilute HCl or NaOH. A pH of 5.5 has been shown to be optimal in some bulk experiments.[8]

  • NMR Data Acquisition:

    • Insert a sealed capillary containing 85% H₃PO₄ into the NMR tube to serve as an external standard.[8]

    • Acquire an initial ³¹P NMR spectrum (t=0) to identify the chemical shift of DAP.

    • Monitor the reaction progress by acquiring ³¹P NMR spectra at regular time intervals.

    • Observe the decrease in the intensity of the DAP signal and the appearance of new signals corresponding to the phosphorylated product(s).

  • Data Analysis:

    • Process the NMR spectra (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to DAP and the phosphorylated product(s) to determine their relative concentrations over time.

    • The percentage conversion can be calculated from the relative integrals of the product and remaining reactant signals.

Protocol 2: General Procedure for Monitoring DAP-Mediated Reactions by HPLC-MS

This protocol outlines a general method for monitoring a DAP-mediated reaction using HPLC with mass spectrometry detection.

Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate or formic acid (for mobile phase modification)

  • Reaction mixture from a DAP-mediated synthesis

  • Syringe filters (0.45 µm)

Instrumentation:

  • HPLC system with a UV detector and/or an electrospray ionization mass spectrometer (ESI-MS).[8]

  • Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[7]

Procedure:

  • Sample Preparation:

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by dilution with a cold solvent).

    • Filter the aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient Elution: Develop a gradient elution method to separate the reactants and products. An example gradient could be:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 5% B

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Injection Volume: 5 - 20 µL.

  • Detection:

    • UV Detection: If the compounds have a chromophore, monitor at an appropriate wavelength (e.g., 253 nm for nucleosides).[9]

    • MS Detection: Use ESI in either positive or negative ion mode, depending on the analytes.[8] Perform full scan analysis to identify the molecular ions of the expected products and monitor for byproducts.

  • Data Analysis:

    • Integrate the peak areas of the reactant and product(s) in the chromatograms.

    • Create a calibration curve with standards of known concentrations if absolute quantification is required.

    • Plot the concentration or peak area of reactants and products as a function of time to determine the reaction kinetics.

Visualizations

experimental_workflow_nmr cluster_prep Reaction Preparation cluster_analysis NMR Analysis prep_nucleoside Prepare Nucleoside Solution mix Mix Reactants (and Catalysts) in NMR Tube prep_nucleoside->mix prep_dap Prepare DAP Solution prep_dap->mix acquire Acquire 31P NMR Spectra at Time Intervals mix->acquire process Process Spectra (FT, Phasing, Baseline) acquire->process analyze Integrate Signals & Calculate Conversion process->analyze

Caption: Workflow for monitoring DAP reactions using ³¹P NMR spectroscopy.

experimental_workflow_hplc start Start DAP Reaction sampling Withdraw Aliquots at Time Intervals start->sampling quench Quench Reaction (if necessary) sampling->quench filter Filter Sample (0.45 µm syringe filter) quench->filter hplc_analysis Inject into HPLC-MS System filter->hplc_analysis data_analysis Analyze Chromatograms and Mass Spectra hplc_analysis->data_analysis kinetics Determine Reaction Kinetics and Product Formation data_analysis->kinetics

Caption: General workflow for monitoring DAP reactions via HPLC-MS.

dap_phosphorylation_pathway DAP This compound (DAP) Activated_DAP Activated DAP Intermediate (e.g., Imidazolide derivative) DAP->Activated_DAP + Catalyst Nucleoside Nucleoside (e.g., Uridine) Phosphorylated_Product Phosphorylated Nucleoside (e.g., 2',3'-cyclic UMP) Nucleoside->Phosphorylated_Product Catalyst Catalyst (e.g., Imidazole, Mg2+) Activated_DAP->Phosphorylated_Product + Nucleoside

Caption: Simplified pathway for DAP-mediated nucleoside phosphorylation.

References

Application Notes and Protocols for Handling Diamidophosphate in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a summary of the known hazards associated with diamidophosphate and detailed protocols for its safe handling in a research laboratory setting.

Hazard Identification and Chemical Properties

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety is required. The hazard assessment must be based on its known reactivity and the general hazards associated with powdered chemical reagents.

Summary of Known Hazards

This compound should be treated as a hazardous substance. The primary concerns are related to its reactivity:

  • Hydrolysis: DAP undergoes hydrolysis, which can lead to the loss of ammonia and the formation of various condensed phosphate species.[2]

  • Thermal Decomposition: When heated, anhydrous salts of this compound can undergo polymerization to form P-N-P backbones.[5] Heating hydrated salts can lead to the loss of ammonia and the formation of oligophosphates and polyphosphates.[5] Decomposition on heating may also emit toxic gases, including nitrogen oxides and phosphorus oxides.[6]

  • Formation of Explosive Salts: this compound can react with silver to form explosive salts, such as tetrasilver orthothis compound and pentasilver orthothis compound.[5]

  • Irritation: Although specific data for this compound is lacking, similar phosphate compounds like diammonium phosphate are known to cause skin, eye, and respiratory irritation.[7][8][9] It is prudent to assume that this compound has similar irritant properties.

Chemical and Physical Properties
PropertyValueReference
Molecular FormulaH₄N₂O₂PGeneral Chemical Knowledge
AppearanceWhite, powdered solidAssumed based on related compounds
pKa valuespKa₁ ≈ 1.2, pKa₂ ≈ 5.0[2]
ReactivityReactive phosphorylating agent[1][2]
Reactivity and Incompatibility Data
HazardDescriptionIncompatible Materials
Thermal Decomposition Polymerizes at elevated temperatures (e.g., 160°C for sodium salt). Hydrated salts lose ammonia upon heating.[5]Strong heating sources.
Hydrolysis Decomposes in water to form condensed phosphates and ammonia.[2]Water (prolonged contact).
Explosive Salt Formation Reacts with silver to form potentially explosive salts.[5]Silver and its salts.
General Reactivity As a phosphorylating agent, it is inherently reactive with nucleophiles.Strong oxidizing agents, strong acids, strong bases.

Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and mitigate the risks associated with handling this compound powder.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following should be considered mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Given the lack of specific glove compatibility data for this compound, it is recommended to double-glove. Gloves should be inspected before use and changed immediately if contaminated or damaged.

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or disposable gown should be worn over the lab coat.

  • Respiratory Protection: All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust. If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter should be used.

Engineering Controls
  • Ventilation: All weighing and manipulation of this compound powder must be performed in a properly functioning chemical fume hood with a face velocity appropriate for handling powders.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of where this compound is handled.

General Handling Protocol for this compound Powder
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure the work area is clean and free of clutter.

    • Assemble all necessary equipment (spatulas, weigh boats, reaction vessels, etc.) within the fume hood before handling the chemical.

    • Place a disposable absorbent bench liner in the work area to contain any minor spills.

  • Weighing:

    • Perform all weighing operations inside the fume hood.

    • Use a tared, anti-static weigh boat or a suitable container.

    • Carefully transfer the desired amount of this compound using a clean spatula, avoiding the generation of dust.

    • Close the primary container of this compound immediately after dispensing.

  • Addition to Reaction Mixtures:

    • If adding the solid directly to a reaction vessel, do so slowly and carefully to prevent splashing and dust formation.

    • If dissolving in a solvent, add the solvent to the vessel containing the this compound slowly, with gentle swirling or stirring to aid dissolution. Be mindful of any potential exothermic reactions, although none are specifically documented for simple dissolution.

  • Post-Handling and Cleanup:

    • Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with this compound. A preliminary rinse with a suitable solvent (e.g., the reaction solvent) can be performed in the fume hood, with the rinsate collected as hazardous waste.

    • Wipe down the work surface inside the fume hood with a damp cloth or towel, ensuring no residual powder remains. Dispose of the cleaning materials as hazardous waste.

    • Carefully remove and dispose of the disposable bench liner as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination (outer gloves, then gown/apron, then inner gloves, then face shield/goggles). Wash hands thoroughly with soap and water after removing all PPE.

Storage Requirements
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, particularly silver compounds and sources of heat.

  • Consider storing in a desiccator to prevent hydrolysis from atmospheric moisture.

Spill and Waste Disposal
  • Spills:

    • For small spills of dry powder within a fume hood, carefully sweep or wipe up the material with a damp cloth, avoiding dust generation. Place the collected material and cleaning supplies in a sealed container for hazardous waste disposal.

    • For larger spills, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material to prevent the spread of dust. Carefully collect the material into a sealed container for disposal.

  • Waste Disposal:

    • All solid waste contaminated with this compound (e.g., weigh boats, gloves, bench liners) must be collected in a designated, sealed hazardous waste container.

    • Liquid waste from reactions or cleaning should be collected in a separate, appropriately labeled hazardous waste container.

    • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualizations

Hazard Mitigation Workflow

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_procedure Safe Handling Procedure DAP This compound Hazards Known Hazards: - Reactivity (Hydrolysis, Thermal) - Explosive Salt Formation (Ag) - Irritant (Assumed) DAP->Hazards Presents EngControls Engineering Controls: - Fume Hood - Eyewash/Shower Hazards->EngControls PPE Personal Protective Equipment: - Goggles & Face Shield - Double Gloves (Nitrile) - Lab Coat/Gown Hazards->PPE AdminControls Administrative Controls: - SOPs & Training - Designated Area Hazards->AdminControls Handling Weighing & Handling in Fume Hood EngControls->Handling PPE->Handling AdminControls->Handling Storage Proper Storage: - Cool, Dry, Sealed - Away from Incompatibles Handling->Storage After Use Disposal Waste Disposal: - Segregated Hazardous Waste Handling->Disposal Waste Generated

Caption: Hazard mitigation workflow for this compound.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow start Start: Prepare for Handling prep_area 1. Designate & Prepare Work Area in Fume Hood start->prep_area don_ppe 2. Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Gown) prep_area->don_ppe weigh 3. Weigh DAP Powder Carefully in Fume Hood don_ppe->weigh transfer 4. Transfer to Reaction Vessel weigh->transfer reaction 5. Perform Experiment transfer->reaction cleanup 6. Decontaminate Equipment & Work Area reaction->cleanup doff_ppe 7. Doff PPE Correctly cleanup->doff_ppe dispose 8. Dispose of Waste doff_ppe->dispose end End: Procedure Complete dispose->end

Caption: Step-by-step workflow for handling this compound.

References

Application Notes and Protocols: Diamidophosphate as a Tool in Synthetic Bioorganic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diamidophosphate (DAP) has emerged as a versatile and prebiotically plausible phosphorylating agent with significant applications in synthetic bioorganic chemistry.[1][2][3][4] Its ability to phosphorylate a wide range of biomolecules, including nucleosides, amino acids, and lipids, in aqueous environments makes it a valuable tool for researchers.[5][6] This document provides detailed application notes, experimental protocols, and quantitative data for the use of DAP in various synthetic contexts.

Prebiotic Phosphorylation of Nucleosides

DAP is a highly effective reagent for the phosphorylation of nucleosides, a critical step in the prebiotic synthesis of nucleotides.[7][8] It can phosphorylate nucleosides in aqueous solutions, with reaction rates and yields significantly enhanced under specific conditions such as wet-dry cycles, aerosol environments, and the presence of certain additives.[9][10][11]

Key Features:

  • Aqueous Compatibility: DAP functions efficiently in water, which is a significant advantage for prebiotic chemistry studies.[5][7]

  • Versatility: It can phosphorylate a variety of nucleosides.[5][7]

  • Enhanced Reactivity: Reaction rates can be accelerated from days/weeks to under an hour in aerosol environments.[8][9] Wet-dry cycles and additives like formamide, cyanamide, and urea can increase yields up to 90%.[10][11]

Quantitative Data for Nucleoside Phosphorylation:

SubstrateConditionsProduct(s)Yield (%)Reference
UridineAerosol, < 1 hourUridine-2′,3′-cyclophosphate~6.5–10[8][9]
Uridine"Paste" reaction, 18 daysUridine-2′,3′-cyclophosphate~89[12]
UridineBulk solution, 30 daysUridine-2′,3′-cyclophosphate~29[12]
CytidineWet-dry cycles, 80 °C, with additives5′-monophosphate and others≈80–90 (total phosphorylation)[10]
Deoxy- ribonucleosidesWet-dry cycles, with additives5′- and 3′-phosphates-[10][11]

Experimental Protocol: Phosphorylation of Uridine in Aerosol

This protocol is adapted from studies demonstrating accelerated phosphorylation in an aerosol environment.[8][9][13]

Materials:

  • This compound (DAP)

  • Uridine

  • Magnesium chloride (MgCl₂)

  • Imidazole

  • Hydrochloric acid (HCl), 4 M

  • Deionized water

  • Aerosol generation and collection chamber (e.g., Teflon)

  • Nebulizer

  • Filter for aerosol collection

  • ESI LC-MS for analysis

Procedure:

  • Solution Preparation: Prepare a solution containing 5 equivalents of DAP, 1 equivalent of uridine, and 3 equivalents of MgCl₂ in deionized water. Adjust the pH to 5.5 using 4 M HCl. For reactions including imidazole, add 1 equivalent of imidazole before pH adjustment.[12]

  • Aerosol Generation: Atomize the solution into a Teflon chamber using a nebulizer to create aerosol particles.

  • Incubation: Allow the aerosol particles to be suspended in the chamber for a designated period (e.g., up to 1 hour).

  • Collection: Collect the aerosol particles on a filter.

  • Analysis: Reconstitute the collected products from the filter in deionized water and analyze by ESI LC-MS to identify and quantify the formation of uridine-2′,3′-cyclophosphate.[13]

Workflow for Nucleoside Phosphorylation using DAP:

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve DAP, Nucleoside, and Additives in Water B Adjust pH A->B C Incubate under Specific Conditions (Aerosol, Wet-Dry Cycles, etc.) B->C D Quench Reaction C->D E Analyze by HPLC or NMR D->E

Caption: General workflow for nucleoside phosphorylation using DAP.

Synthesis of Phosphoramidate Prodrugs (ProTide Approach)

The phosphoramidate prodrug, or ProTide, approach is a strategy to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step.[14] This method involves masking the negative charges of the phosphate group to enhance cell membrane permeability.[6] While specific protocols for using DAP directly in a one-step ProTide synthesis are not as prevalent in the initial literature search, the underlying chemistry of forming P-N bonds is central to DAP's reactivity and is a cornerstone of ProTide synthesis.[6][14] Phosphoramidate prodrugs are typically synthesized by reacting a nucleoside with a phosphorochloridate derived from an amino acid ester.[15]

Conceptual Workflow for ProTide Synthesis:

G A Nucleoside E Phosphoramidate Prodrug (ProTide) A->E B Phosphorylating Agent (e.g., Aryl Phosphorodichloridate) D Phosphorochloridate Intermediate B->D C Amino Acid Ester C->D D->E

Caption: Key steps in phosphoramidate (ProTide) synthesis.

Intracellular Activation of a ProTide Prodrug:

G A ProTide (Extracellular) C ProTide (Intracellular) A->C Passive Diffusion B Cell Membrane D Enzymatic Cleavage C->D E Active Nucleoside Monophosphate D->E

Caption: Intracellular activation of a ProTide prodrug.

Pyrophosphorylation of Peptides

DAP can be employed for the site-selective, one-pot chemical pyrophosphorylation of peptides in an aqueous medium.[16][17][18] This method is particularly valuable as it does not require protecting groups and proceeds under mild conditions.[16][18] The process involves the reaction of a monophosphorylated peptide with DAP to form an amidopyrophosphorylated intermediate, which is then hydrolyzed to the pyrophosphopeptide.[16][17]

Quantitative Data for Peptide Pyrophosphorylation:

Substrate Peptide SequenceAmidopyrophosphorylated Product Conversion (%)Pyrophosphorylated Product Conversion (%) (over two steps)Reference
Random Sequence 18685[16]
Random Sequence 29695[16]

Experimental Protocol: One-Pot Pyrophosphorylation of a Phosphopeptide

This protocol is based on the method developed for the synthesis of pyrophosphopeptides using DAP.[16][17]

Materials:

  • Phosphopeptide precursor

  • This compound (DAP)

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Deionized water

  • HPLC for purification and analysis

  • Mass spectrometry and ³¹P NMR for characterization

Procedure:

  • Amidopyrophosphorylation:

    • Dissolve the phosphopeptide precursor in an aqueous solution of DAP.

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor the formation of the amidopyrophosphorylated intermediate by HPLC-MS.

  • Hydrolysis:

    • Once the first step is complete, add a solution of sodium nitrite and acetic acid to the reaction mixture to induce nitrous acid-mediated hydrolysis of the P-N bond.

    • Continue to monitor the reaction by HPLC-MS until the conversion to the pyrophosphopeptide is complete.

  • Purification and Characterization:

    • Purify the crude pyrophosphopeptide by preparative HPLC.

    • Characterize the final product by mass spectrometry and ³¹P NMR to confirm its identity and purity.[16]

Signaling Pathway Involving Protein Pyrophosphorylation:

G cluster_protein_phos Protein Phosphorylation cluster_protein_pyro Protein Pyrophosphorylation A Protein C Phosphoprotein A->C ATP B Kinase B->C E Pyrophosphorylated Protein C->E D Inositol Pyrophosphate Messenger D->E F Cellular Response E->F Downstream Signaling

Caption: A simplified signaling pathway involving protein pyrophosphorylation.

Synthesis and Purification of this compound

The sodium salt of this compound can be synthesized from phenyl phosphorodiamidate.[12][19] Commercial diammonium phosphate (DAP fertilizer) can also be purified through recrystallization to remove impurities for laboratory use.[20]

Experimental Protocol: Synthesis of Sodium this compound

This protocol is based on a previously reported method.[12][13]

Materials:

  • Phenyl phosphorodiamidate

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • A reaction mixture of phenyl phosphorodiamidate (1.0 equiv.), NaOH (2.1 equiv.), and water is stirred at 110 °C for 10 minutes.[12]

  • The resulting brown solution is concentrated.[12]

  • Ethanol is added at 0 °C to precipitate the product.[12]

  • The grey precipitate is filtered and redissolved in cold water.[12]

  • This solution can be used for subsequent phosphorylation reactions.

Diagram of DAP Synthesis from Phenyl Phosphorodiamidate:

G A Phenyl Phosphorodiamidate C Sodium this compound (Crude) A->C Hydrolysis B NaOH, H₂O, 110°C E Purified Sodium This compound C->E Purification D Precipitation with Ethanol

Caption: Synthesis of sodium this compound.

References

Troubleshooting & Optimization

How to improve the yield of Diamidophosphate-mediated phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of diamidophosphate (DAP)-mediated phosphorylation experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during phosphorylation reactions using this compound.

Issue Potential Cause Recommended Solution
Low Phosphorylation Yield Suboptimal pH.Adjust and maintain the pH of the reaction mixture between 5.5 and 8.0 using a suitable buffer. The optimal pH can be substrate-dependent.[1]
Inappropriate temperature.For many reactions, room temperature is sufficient, but yields can sometimes be improved at elevated temperatures (e.g., 50°C or even up to 80°C), depending on the substrate's stability.[1][2][3]
Insufficient DAP concentration.Increase the molar ratio of DAP to the substrate. Ratios can range from 1 to 25 equivalents of DAP.[1]
Hydrolysis or condensation of DAP.Add DAP in portions over the course of the reaction, especially in acidic conditions, to counteract its consumption.[1] The addition of imidazole can also help to stabilize DAP.[4]
Absence of a catalyst.The addition of divalent metal ions like MgCl₂ or ZnCl₂ can accelerate the reaction.[1][5][6] Imidazole can also act as a catalyst.[5][7][8]
Low water activity in aqueous solution.Consider performing the reaction under "paste-like" or low-water conditions, which has been shown to significantly increase yields.[4] Alternatively, wet-dry cycles can enhance phosphorylation efficiency.[3][9]
Formation of Side Products Non-specific phosphorylation at multiple sites.Modifying the reaction conditions, such as temperature and the use of specific additives, can influence regioselectivity. For example, higher temperatures (e.g., 80°C) with additives have been shown to increase 5'-phosphorylation of nucleosides.[2][3]
Oligomerization of the phosphorylated product.DAP can also act as an activating agent, leading to the formation of oligonucleotides or peptides.[1][9] To minimize this, reaction time and DAP concentration may need to be optimized.
Slow Reaction Rate Reaction is being performed in a bulk aqueous solution.The reaction rate can be dramatically increased by performing it in an aerosol environment. This method has been shown to yield significant product in under an hour, compared to days or weeks in bulk solution.[4][8][9][10]
Absence of an activating agent.The use of imidazole not only catalyzes the reaction but also forms a more reactive amidophosphoroimidazolide intermediate, which can accelerate the phosphorylation process.[4][7]
Difficulty Phosphorylating Deoxynucleosides Imidazole is not an effective activator for deoxynucleosides.For the phosphorylation of deoxynucleosides, 2-aminoimidazole has been shown to be a more effective activator than imidazole, particularly for achieving 5'-phosphorylation.[9]

Frequently Asked Questions (FAQs)

1. What is the optimal pH for DAP-mediated phosphorylation?

The optimal pH for DAP-mediated phosphorylation typically falls within the range of 5.5 to 8.0.[1] However, the ideal pH can vary depending on the specific substrate and reaction conditions. It is recommended to perform small-scale pilot experiments to determine the optimal pH for your system.

2. How can I increase the rate of my phosphorylation reaction?

Several strategies can be employed to accelerate the reaction:

  • Catalysts: The addition of divalent cations such as Mg²⁺ or Zn²⁺ can catalyze the reaction.[1][5][6]

  • Activators: Imidazole not only acts as a catalyst but also stabilizes DAP and forms a more reactive intermediate.[4][7]

  • Temperature: Increasing the reaction temperature can enhance the rate, but substrate stability must be considered.[1][2][3]

  • Aerosol Environment: Performing the reaction in an aerosol phase has been demonstrated to increase the reaction rate by over 100-fold compared to bulk aqueous solutions.[6][8]

3. What is the role of imidazole in the reaction?

Imidazole plays a dual role in DAP-mediated phosphorylation. It acts as a catalyst, accelerating the rate of phosphorylation.[5][7][8] Additionally, it can react with DAP to form an amidophosphorimidazolide intermediate, which is a more potent phosphorylating agent and is less prone to hydrolysis, thus stabilizing the DAP concentration over the course of the reaction.[4][7]

4. Can I phosphorylate substrates other than nucleosides?

Yes, DAP is a versatile phosphorylating agent capable of phosphorylating a wide range of biomolecules, including amino acids, sugars, and glycerol, in aqueous environments.[1][5]

5. How should I store this compound?

While the search results do not provide specific storage instructions for this compound, general best practices for hygroscopic and potentially unstable reagents should be followed. Based on stability studies of other organophosphorus compounds, storage at low temperatures (e.g., -10°C or -80°C) in airtight, non-glass containers is recommended to prevent degradation via hydrolysis.[11][12]

6. How can I monitor the progress of the reaction?

The progress of the phosphorylation reaction can be monitored using various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Experimental Protocols

General Protocol for Nucleoside Phosphorylation in Aqueous Solution

This protocol provides a general method for the phosphorylation of nucleosides using this compound in an aqueous solution.[1][5]

Materials:

  • Nucleoside (e.g., uridine, adenosine)

  • This compound (DAP)

  • Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂) (optional catalyst)

  • Imidazole (optional catalyst/activator)

  • Deionized water

  • 4M HCl for pH adjustment

Procedure:

  • Prepare a 0.1 M solution of the desired nucleoside in deionized water.

  • In a reaction vessel, add the nucleoside solution.

  • Add DAP to the reaction vessel. The molar ratio of DAP to the nucleoside can be varied (e.g., 1 to 25 equivalents) to optimize the reaction.

  • If using, add the catalyst (MgCl₂ or ZnCl₂) and/or imidazole to the reaction mixture.

  • Adjust the pH of the solution to the desired value (typically between 5.5 and 8.0) using 4M HCl.

  • Maintain the reaction at the desired temperature (e.g., room temperature or 50°C) with agitation.

  • Monitor the consumption of DAP and the formation of the phosphorylated product by NMR or HPLC. Add more DAP as needed if its concentration decreases significantly.

  • Upon completion, the product can be purified using appropriate chromatographic techniques.

One-Pot Protocol for Peptide Pyrophosphorylation

This protocol describes a method for the synthesis of pyrophosphopeptides from monophosphorylated peptide precursors using DAP in a one-pot reaction.[7][13]

Materials:

  • Phosphorylated peptide (on Ser, Thr, or Tyr)

  • This compound (DAP)

  • Magnesium chloride (MgCl₂)

  • Imidazole

  • Nitrous acid solution

  • Water

Procedure:

  • Dissolve the phosphopeptide precursor in water.

  • Add an excess of DAP (e.g., 30 equivalents), MgCl₂ (e.g., 10 equivalents), and imidazole (e.g., 10 equivalents).

  • Adjust the pH to 5.5 and maintain the reaction at room temperature, 45°C, or in a water-ice medium (-20°C).

  • Monitor the formation of the amidopyrophosphorylated intermediate by HPLC and mass spectrometry.

  • Once the first step is complete, induce hydrolysis of the intermediate by adding a nitrous acid solution to the same pot.

  • The resulting pyrophosphopeptide can be purified by HPLC. This method has the potential for repeated cycles to generate triphosphorylated peptides.[7]

Data Summary

Table 1: Influence of Reaction Conditions on Uridine Phosphorylation

SubstrateDAP (equiv.)AdditivesTemperature (°C)TimeYield of 2',3'-cUMPReference
UridineNot specifiedNone (Bulk Solution)Not specified30 days~29%[4]
UridineNot specifiedNone (Paste Conditions)Not specified18 days~89%[4]
UridineNot specifiedNone (Aerosol)Not specified50 min~6.5%[4]
UridineNot specifiedImidazole (Aerosol)Not specified50 min~10.2%[4]
Uridine1-25Zn²⁺ or Mg²⁺ or ImidazoleRoom Temp - 50°Cdays-weeksNot specified[1]

Table 2: Enhancing Nucleoside Phosphorylation with Additives and Temperature

SubstrateAdditivesTemperature (°C)Conversion Yield5'-phosphorylation YieldReference
RibonucleosidesFormamide, cyanamide, urea, guanidine, 2-aminoimidazole, hydantoin80≈80–90%≈40–49%[2][3]
Deoxyribonucleosides2-aminoimidazoleNot specifiedNot specifiedPredominantly 5'-[9]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Workup Prepare Substrate Solution Prepare Substrate Solution Add DAP Add DAP Prepare Substrate Solution->Add DAP Add Catalysts/Activators Add Catalysts/ Activators (optional) Add DAP->Add Catalysts/Activators Adjust pH Adjust pH Add Catalysts/Activators->Adjust pH Incubate Incubate at Controlled Temperature Adjust pH->Incubate Monitor Progress Monitor Progress (HPLC, NMR) Incubate->Monitor Progress Monitor Progress->Incubate Add more DAP if needed Purify Product Purify Product (Chromatography) Monitor Progress->Purify Product

Caption: General workflow for DAP-mediated phosphorylation.

logical_relationship cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Phosphorylation Yield Suboptimal_pH Suboptimal pH Low_Yield->Suboptimal_pH Low_Temp Inappropriate Temperature Low_Yield->Low_Temp Low_DAP Insufficient DAP Low_Yield->Low_DAP DAP_Hydrolysis DAP Hydrolysis Low_Yield->DAP_Hydrolysis No_Catalyst No Catalyst Low_Yield->No_Catalyst Optimize_pH Optimize pH (5.5-8.0) Suboptimal_pH->Optimize_pH Optimize_Temp Optimize Temperature Low_Temp->Optimize_Temp Increase_DAP Increase DAP Ratio Low_DAP->Increase_DAP Add_Imidazole Add Imidazole/Portionwise DAP DAP_Hydrolysis->Add_Imidazole No_Catalyst->Add_Imidazole Imidazole as catalyst Add_Catalyst Add Mg²⁺ or Zn²⁺ No_Catalyst->Add_Catalyst

Caption: Troubleshooting logic for low phosphorylation yield.

References

Technical Support Center: Overcoming Solubility Challenges of Diamidophosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the solubility of Diamidophosphate (DAP) in organic solvents during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (DAP) poorly soluble in many common organic solvents?

This compound is a salt, making it a highly polar and ionic compound. According to the principle of "like dissolves like," polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[1][2][3] Many organic solvents, even those considered polar, may not possess the high dielectric constant and hydrogen bonding capacity of water to effectively solvate the dissociated ions of DAP. This inherent polarity mismatch is the primary reason for its low solubility in solvents like acetonitrile, tetrahydrofuran (THF), and even to a large extent in methanol and ethanol.

Q2: I'm trying to conduct a phosphorylation reaction in an organic solvent. Why were my attempts to dissolve DAP unsuccessful?

This is a common challenge. Research indicates that direct attempts to use DAP for reactions like cyclophosphorylation in various organic solvents have been largely unsuccessful due to its poor solubility.[4] The energy required to break the ionic lattice of DAP is not sufficiently compensated by the solvation energy provided by most organic solvents.

Q3: Are there any derivatives of DAP that are more soluble in organic solvents?

Yes, to address this specific issue, a tetramethylated derivative of this compound has been synthesized. By replacing the hydrogens on the two amino groups with methyl groups, the polarity of the molecule is reduced, which has been shown to increase its solubility in organic solvents.[4]

Q4: Can I use co-solvents to improve the solubility of DAP?

Using a co-solvent system can be a viable strategy. For instance, adding a small amount of a highly polar protic solvent like water or a polar apathetic solvent like DMSO or DMF to your primary organic solvent can sometimes enhance the solubility of polar compounds. However, the presence of water might be incompatible with certain reaction conditions.

Q5: Would heating the solvent help to dissolve more DAP?

Heating generally increases the solubility of solids in liquids. However, with this compound, caution is advised. Heating anhydrous sodium this compound can cause it to polymerize, and heating its hydrated salts can lead to the loss of ammonia and the formation of oligophosphates and polyphosphates.[3] Therefore, while gentle heating might be attempted, it is crucial to monitor for any degradation of the compound.

Troubleshooting Guide

If you are facing challenges with dissolving this compound in your organic solvent system, follow this step-by-step troubleshooting guide.

Logical Workflow for Troubleshooting DAP Solubility

G start Start: DAP Insoluble in Organic Solvent solvent_check Is the organic solvent polar aprotic (e.g., DMSO, DMF)? start->solvent_check try_polar_aprotic Action: Attempt dissolution in DMSO or DMF. solvent_check->try_polar_aprotic Yes still_insoluble Still Insoluble? solvent_check->still_insoluble No try_polar_aprotic->still_insoluble consider_derivative Strategy 1: Synthesize or procure a more soluble derivative (e.g., tetramethyl-DAP). still_insoluble->consider_derivative No gentle_heat Action: Apply gentle heating while monitoring for degradation. still_insoluble->gentle_heat Yes ptc Strategy 2: Use a Phase-Transfer Catalyst (PTC) if applicable to your reaction. end_soluble Outcome: DAP is sufficiently soluble for the experiment. consider_derivative->end_soluble cosolvent Strategy 3: Introduce a minimal amount of a highly polar co-solvent (e.g., water), if compatible with the reaction. ptc->end_soluble cosolvent->end_soluble end_insoluble Outcome: DAP remains insoluble. Re-evaluate the experimental design or consider alternative phosphorylating agents. degradation_check Degradation Observed? gentle_heat->degradation_check degradation_check->consider_derivative No degradation_check->end_insoluble Yes

Caption: A decision-making workflow for addressing DAP solubility issues.

Data Presentation: Estimated Solubility of this compound and a Related Compound

Due to the limited availability of precise quantitative data for this compound in organic solvents, the following table provides an estimated qualitative solubility. For comparison, data for a more soluble organophosphate is included to manage expectations.

SolventThis compound (DAP)Tributyl Phosphate (TBP)
Polar Protic Solvents
WaterHighSparingly Soluble
MethanolVery Low / InsolubleMiscible
EthanolVery Low / InsolubleMiscible
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Low to ModerateMiscible
N,N-Dimethylformamide (DMF)Low to ModerateMiscible
AcetonitrileVery Low / InsolubleMiscible
Non-Polar Solvents
TolueneInsolubleMiscible
HexaneInsolubleMiscible

Note: The solubility of DAP in DMSO and DMF is expected to be higher than in other organic solvents but may still be insufficient for many applications.

Experimental Protocols

Protocol 1: General Method for Testing the Solubility of this compound

This protocol provides a standardized method to qualitatively assess the solubility of DAP in a chosen organic solvent.

Materials:

  • This compound (DAP)

  • Test solvent (e.g., DMSO, DMF, Methanol, Ethanol)

  • Small vials or test tubes

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

Procedure:

  • Preparation: Add 1 mL of the chosen organic solvent to a clean, dry vial.

  • Initial Addition: Add a small, pre-weighed amount of DAP (e.g., 1 mg) to the solvent.

  • Mixing: Vigorously mix the solution using a vortex mixer for 1-2 minutes. If a magnetic stirrer is available, add a small stir bar and stir for 15-20 minutes.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Addition: If the DAP has completely dissolved, add another small, pre-weighed amount and repeat the mixing process.

  • Saturation Point: Continue adding DAP in small increments until a saturated solution is achieved (i.e., solid material remains undissolved after thorough mixing).

  • Quantification (Optional): To quantify the solubility, the saturated solution can be filtered to remove undissolved solid, and the concentration of the dissolved DAP can be determined using an appropriate analytical technique (e.g., ICP-MS for phosphorus content).

Protocol 2: Enhancing Solubility using a Phase-Transfer Catalyst (PTC) - Conceptual Outline

For reactions where DAP is intended to react with a substrate in an organic phase, a phase-transfer catalyst can be employed to transport the this compound anion from a solid or aqueous phase into the organic phase. This is a conceptual outline, and the specific PTC and conditions will need to be optimized for your system.

Materials:

  • This compound (as an aqueous solution or solid)

  • Organic solvent containing the reactant

  • Phase-Transfer Catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the organic solvent and the substrate.

  • Aqueous/Solid Phase: Introduce the this compound, either as a concentrated aqueous solution or as a solid.

  • PTC Addition: Add a catalytic amount (typically 1-10 mol%) of the phase-transfer catalyst to the biphasic mixture.

  • Reaction Conditions: Stir the mixture vigorously to ensure efficient transfer of the this compound anion across the phase boundary. The reaction can then proceed in the organic phase.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS, NMR).

Disclaimer: These protocols are intended as a guide. It is essential to adapt them to your specific experimental requirements and to consult relevant safety data sheets (SDS) before handling any chemicals.

References

Troubleshooting unexpected side products in Diamidophosphate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diamidophosphate (DAP).

Frequently Asked Questions (FAQs)

1. My phosphorylation yield is lower than expected. What are the common causes and how can I improve it?

Low yields in this compound (DAP) reactions are often due to the hydrolysis and self-condensation of DAP, which competes with the phosphorylation of your substrate.[1][2] The stability and reactivity of DAP are highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Control the pH: DAP is more stable around neutral pH. At lower pH, hydrolysis is accelerated.[1][2] Maintaining a pH between 6 and 10 is often optimal, though the ideal pH can be substrate-dependent.[3]

  • Optimize Temperature: While higher temperatures can increase the reaction rate, they also accelerate the decomposition of DAP. For some applications, such as the pyrophosphorylation of peptides, running the reaction at a much lower temperature (e.g., -20°C) can significantly improve yields by slowing DAP hydrolysis and leveraging freeze concentration effects. Conversely, for nucleoside phosphorylation, temperatures up to 80°C in combination with specific additives can enhance yields.[3]

  • Reduce Water Activity: DAP-mediated reactions often proceed with higher efficiency under low water-activity conditions, such as in a "paste" or through wet-dry cycles.[1] These conditions limit the extent of hydrolysis and can drive the reaction towards the desired product. For example, the conversion of uridine to its 2',3'-cyclophosphate was ~89% in a paste reaction compared to ~29% in a bulk solution.[4]

  • Use Additives:

    • Imidazole: Imidazole can act as a catalyst and also decelerates the hydrolysis and self-condensation of DAP by forming an amidophosphoroimidazolide intermediate.[2][4]

    • Divalent Metal Ions: Cations like Mg²⁺ or Zn²⁺ can accelerate the phosphorylation reaction.[2] However, be aware that some metal ions might also promote DAP hydrolysis or precipitate phosphate byproducts.[1]

    • Other Additives: For specific substrates like nucleosides, additives such as urea, formamide, or cyanamide can significantly enhance phosphorylation yields, especially in wet-dry cycles.[3]

2. I see an unexpected peak around 0 to 5 ppm in my ³¹P NMR spectrum. What is it?

An unknown peak in this region is very likely orthophosphate , the final hydrolysis product of this compound.[1][5] Its presence indicates that your DAP is degrading, either due to impure starting material or unfavorable reaction conditions (e.g., low pH, high temperature, extended reaction time in aqueous solution).

Confirmation and Mitigation:

  • Spiking Experiment: To confirm the identity of the peak, you can add a small amount of a known orthophosphate standard to an aliquot of your reaction mixture and re-acquire the ³¹P NMR spectrum. If the peak intensity increases, it confirms the presence of orthophosphate.

  • Reaction Monitoring: Monitor your reaction over time using ³¹P NMR. A growing peak in this region corresponding to a decrease in the DAP signal confirms ongoing hydrolysis.

  • Mitigation: Refer to the troubleshooting steps in FAQ #1 to minimize DAP hydrolysis.

3. My ³¹P NMR shows a signal between -5 and -10 ppm. What could this side product be?

A signal in this region often corresponds to pyrophosphate or other condensed phosphate species with P-O-P bonds.[6] These can form from the self-condensation of DAP, especially upon heating.[1][5]

dot

Pyrophosphate_Formation Figure 1. Self-Condensation of DAP DAP1 This compound Pyrophosphate Pyrophosphate (and other condensed phosphates) DAP1->Pyrophosphate Condensation (e.g., with heat) DAP2 This compound DAP2->Pyrophosphate Ammonia Ammonia

Caption: Self-condensation pathway of this compound.

Troubleshooting:

  • Avoid Excessive Heat: If possible, run your reaction at a lower temperature.

  • Control Water Content: As with hydrolysis, "paste" or low-water conditions can sometimes favor phosphorylation of the substrate over self-condensation.

  • Analysis: Use analytical techniques like HPLC or ion chromatography, in addition to ³¹P NMR, to resolve and identify different phosphate species.

4. I am working with ribonucleosides and see multiple product peaks. What are they?

When phosphorylating ribonucleosides with DAP, the primary product is often the 2',3'-cyclic phosphate .[1] This cyclic intermediate can then be hydrolyzed to a mixture of the 2'- and 3'-monophosphates .[3] Therefore, it is common to see all three species in your reaction mixture.

dot

Ribonucleoside_Phosphorylation Figure 2. Ribonucleoside Phosphorylation Pathway Ribonucleoside Ribonucleoside CyclicPhosphate 2',3'-Cyclic Phosphate Ribonucleoside->CyclicPhosphate DAP This compound (DAP) DAP->CyclicPhosphate Hydrolysis Hydrolysis CyclicPhosphate->Hydrolysis TwoPrime 2'-Monophosphate ThreePrime 3'-Monophosphate Hydrolysis->TwoPrime Hydrolysis->ThreePrime

Caption: Common reaction pathway for ribonucleosides with DAP.

Product Distribution Control:

  • The ratio of cyclic phosphate to its hydrolyzed products can be influenced by pH and reaction time.

  • Careful workup conditions are necessary to isolate the desired product.

5. What are the expected products when using deoxyribonucleosides?

Unlike ribonucleosides, deoxyribonucleosides lack the 2'-hydroxyl group and therefore cannot form a 2',3'-cyclic phosphate. The primary products are the 5'- and 3'-monophosphates .[3] The ratio of these products can be influenced by reaction conditions and the use of additives. For instance, at 80°C with certain additives, the reaction can yield up to 40-49% of the 5'-phosphorylated product.[3]

Data Summary Tables

Table 1: Influence of Reaction Conditions on Product Yield

SubstrateConditionsMajor Product(s)YieldReference
UridineBulk Aqueous SolutionUridine-2',3'-cyclophosphate~29% (30 days)[4]
Uridine"Paste" ReactionUridine-2',3'-cyclophosphate~89% (18 days)[4]
UridineAerosol (< 1 hr)Uridine-2',3'-cyclophosphate~6.5-10%[7]
DeoxyribonucleosidesWet-dry cycles, 80°C, with additives5'- and 3'-phosphates~80-90% (total)[3]
PhosphopeptideAqueous, -20°C, with Imidazole/MgCl₂Amidopyrophosphopeptide91% conversion (48 hrs)

Table 2: Common ³¹P NMR Chemical Shifts of DAP and Related Species

CompoundTypical Chemical Shift Range (ppm)Notes
85% H₃PO₄ (Reference)0External standard.
Orthophosphate0 - 5Chemical shift is pH-dependent.
This compound (DAP) ~8 - 12 Can vary with pH and solvent.
Pyrophosphate-5 to -10
Phosphoramidates5 - 15Broad range, depends on structure.
Phosphate Monoesters1 - 6
Phosphate Diesters-3 - 2

Note: Chemical shifts are relative to 85% H₃PO₄ and can vary based on solvent, pH, and concentration. These are approximate ranges for guidance.

Experimental Protocols

Protocol 1: General Procedure for Phosphorylation of a Nucleoside in a "Paste" Reaction

This protocol is adapted from studies showing high efficiency for nucleoside phosphorylation.[2]

  • Preparation: In a microcentrifuge tube or small vial, combine the nucleoside (1 equivalent) and this compound (DAP, 5-10 equivalents).

  • Additives (Optional): Add imidazole (5-10 equivalents) to the solid mixture. Imidazole can enhance the reaction and stabilize DAP.[2]

  • Initiation: Add a minimal amount of water (e.g., 10-20 µL per 100 mg of solids) to form a thick paste. The mixture should not be a solution.

  • Reaction: Tightly cap the vial and let it stand at room temperature. The reaction is typically slow and may take several days to weeks to reach high conversion.[1]

  • Monitoring: To monitor the reaction, dissolve a small aliquot of the paste in D₂O and acquire a ³¹P NMR spectrum.

  • Workup: Once the reaction is complete, dissolve the paste in water and purify the product using an appropriate method, such as reverse-phase HPLC or ion-exchange chromatography.

dot

Paste_Reaction_Workflow Figure 3. Workflow for Paste Reaction Start Combine Solids: - Nucleoside - DAP - Imidazole (optional) Add_Water Add Minimal Water to Form Paste Start->Add_Water React Incubate at RT (Days to Weeks) Add_Water->React Monitor Monitor by ³¹P NMR React->Monitor periodically Workup Dissolve and Purify (e.g., HPLC) React->Workup upon completion Monitor->React End Isolated Product Workup->End

Caption: Workflow for a typical DAP "paste" reaction.

Protocol 2: ³¹P NMR Analysis for Reaction Monitoring

  • Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. If the reaction is a paste, take a small sample and dissolve it in a suitable volume of D₂O (e.g., 500 µL). D₂O provides the lock signal for the NMR spectrometer.

  • Reference: Use an external reference of 85% H₃PO₄ or an internal standard if quantitative analysis is required. For routine monitoring, referencing the residual H₃PO₄ peak in the spectrum to 0 ppm is often sufficient.

  • Acquisition Parameters:

    • Use a proton-decoupled ³¹P NMR experiment.

    • Ensure the spectral width is sufficient to cover all expected signals (e.g., from +20 ppm to -20 ppm).

    • A relaxation delay (d1) of at least 5 times the longest T1 of the phosphorus nuclei is necessary for accurate integration if quantitation is desired. For routine monitoring, a shorter delay (e.g., 1-2 seconds) is usually adequate.

  • Analysis: Identify the signals corresponding to your starting material (DAP), desired product, and any side products like orthophosphate or pyrophosphate based on their characteristic chemical shifts (see Table 2). Track the disappearance of the DAP signal and the appearance of product and side product signals over time.

References

Technical Support Center: Optimizing Reaction Conditions for Diamidophosphate with Diverse Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diamidophosphate (DAP) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using DAP to phosphorylate a variety of substrates, including nucleosides, amino acids, and glycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and why is it used as a phosphorylating agent?

A1: this compound (DAP), with the chemical formula PO₂(NH₂)₂⁻, is a phosphorylating agent that has gained significant interest, particularly in prebiotic chemistry and the synthesis of biomolecules.[1] It is valued for its ability to phosphorylate a wide range of substrates, such as nucleosides, amino acids, and lipids, often in aqueous conditions and without the need for harsh activating agents.[2] Its versatility and compatibility with biological molecules make it a useful tool in various research and development settings.

Q2: What are the typical substrates for DAP-mediated phosphorylation?

A2: DAP is a versatile phosphorylating agent capable of reacting with a variety of substrates containing hydroxyl or amine groups. The most commonly studied substrates include:

  • Nucleosides (e.g., uridine, adenosine): To produce nucleoside monophosphates and their cyclic variants.[2]

  • Amino Acids (e.g., glycine, aspartic acid): Leading to the formation of phosphoramidates and, in some cases, short peptides.[3]

  • Glycerol and other polyols: To generate glycerol phosphates, which are precursors to phospholipids.[1]

  • Sugars: DAP can phosphorylate various sugars.

Q3: What are the general reaction conditions for a DAP-mediated phosphorylation?

A3: Typical reaction conditions for DAP-mediated phosphorylation are conducted in an aqueous solution. Key parameters include:

  • pH: Generally in the range of 5.5 to 10.

  • Temperature: Reactions can be performed at room temperature or elevated temperatures (e.g., 50-80°C) to increase the reaction rate.[4]

  • Concentration: Substrate concentrations are often around 0.1 M.

  • Additives/Catalysts: Divalent metal ions like Mg²⁺ or Zn²⁺ and activators like imidazole are frequently used to accelerate the reaction.[1]

Q4: How can I monitor the progress of my DAP-mediated reaction?

A4: The progress of a DAP-mediated phosphorylation reaction can be monitored using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the starting materials and phosphorylated products. Reversed-phase HPLC with a suitable ion-pairing agent is a common method for analyzing nucleotides.[3][4][5][6]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: ³¹P NMR is highly effective for tracking the consumption of DAP and the formation of various phosphorylated species, as each phosphorus-containing compound will have a distinct chemical shift.[7][8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Slow Reaction Rate: DAP-mediated reactions in aqueous solutions can be slow, sometimes taking days or weeks to reach significant conversion.[2]* Increase Temperature: Elevating the reaction temperature (e.g., to 50-80°C) can significantly accelerate the reaction.[4] * Use "Paste" Conditions: Reducing the amount of water to create a paste-like consistency can increase reactant concentration and improve yields.[1][11] * Aerosol-based Reaction: Performing the reaction in an aerosol environment has been shown to dramatically increase reaction rates.[11][12][13]
DAP Hydrolysis or Self-Condensation: In aqueous solutions, especially at lower pH, DAP can hydrolyze to phosphate or self-condense, reducing its availability for the desired reaction.[1]* Add Imidazole: Imidazole can act as a catalyst and also helps to stabilize DAP in solution, preventing its rapid degradation.[1] * Maintain pH: Ensure the pH of the reaction mixture is maintained within the optimal range for your specific substrate.
Inhibition by Reaction Components: Excess salts or other components in the reaction mixture might inhibit the phosphorylation process.* Purify Substrates: Ensure your starting materials are free from interfering salts or impurities.
Formation of Multiple Products/Lack of Regioselectivity Multiple Reactive Sites on the Substrate: Substrates with multiple hydroxyl or amine groups can lead to a mixture of phosphorylated products.* Use Additives to Influence Regioselectivity: Additives like urea, formamide, or 2-aminoimidazole can influence the regioselectivity of the phosphorylation, for example, favoring 5'-phosphorylation of deoxynucleosides.[4][13] * Employ Protecting Group Chemistry: For complex substrates, using protecting groups to block certain reactive sites can ensure phosphorylation occurs at the desired position.
Difficulty in Product Purification Similar Polarity of Products and Starting Materials: The phosphorylated products may have similar chromatographic behavior to the starting materials or byproducts, making separation challenging.* Optimize HPLC Conditions: Experiment with different mobile phase compositions, pH, and ion-pairing reagents to improve separation.[5][6] * Use Alternative Purification Techniques: Consider other chromatographic methods like ion-exchange chromatography for separating charged molecules.

Data Presentation

Table 1: Optimized Reaction Conditions for DAP-mediated Phosphorylation of Various Substrates

SubstrateOptimal pHTemperature (°C)Additives/CatalystsTypical Yield (%)Reference(s)
Uridine 5.5 - 7.050 - 80Mg²⁺, Imidazole, Urea10 - 89%[1][4][11]
Deoxyadenosine ~7.055 (wet-dry cycles)2-aminoimidazole~40-49% (5'-phosphorylation)[4]
Glycine ~7.0Room TempImidazoleOligopeptides observed[3]
Glycerol ~7.0Room Temp - 50Imidazole~60% (paste conditions)[1]

Experimental Protocols

Protocol 1: General Procedure for DAP-mediated Phosphorylation of a Nucleoside (e.g., Uridine)

This protocol is a general guideline and may require optimization for specific nucleosides.

Materials:

  • Uridine

  • This compound (DAP)

  • Magnesium chloride (MgCl₂)

  • Imidazole

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of uridine in deionized water.

  • To the uridine solution, add MgCl₂ to a final concentration of 0.3 M.

  • Add imidazole to a final concentration of 0.1 M.

  • Adjust the pH of the solution to 5.5 using 1 M HCl.[11]

  • Add DAP to the solution to a final concentration of 0.5 M.

  • Stir the reaction mixture at 50°C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or ³¹P NMR.

  • The reaction may take several hours to days to reach completion.

  • Upon completion, the product can be purified using preparative HPLC.

Protocol 2: Synthesis of this compound (DAP)

This protocol is based on the saponification of phenyl phosphorodiamidate.[2][3]

Materials:

  • Phenyl phosphorodiamidate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve phenyl phosphorodiamidate in deionized water.

  • Add a solution of NaOH (2.1 equivalents) in water.

  • Heat the mixture with stirring (e.g., 110°C for 10 minutes).[11]

  • Cool the reaction mixture and reduce the volume under vacuum.

  • Add cold ethanol to precipitate the sodium salt of DAP.

  • Filter the precipitate and dissolve it in a minimal amount of cold water.

  • Wash the aqueous solution with dichloromethane and then ethyl acetate to remove phenol and other organic impurities.

  • Concentrate the aqueous phase and precipitate the DAP salt again with cold ethanol.

  • Filter the white precipitate, wash with cold ethanol, and dry under vacuum.

Mandatory Visualizations

Diagram 1: General Workflow for DAP-mediated Phosphorylation

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring & Analysis cluster_workup 4. Workup & Purification A Prepare Substrate Solution (e.g., 0.1 M Nucleoside) B Add Catalysts/Additives (e.g., MgCl2, Imidazole) A->B C Adjust pH (e.g., 5.5 - 7.0) B->C D Add this compound (DAP) C->D E Incubate at Desired Temperature (e.g., 50°C) D->E F Take Aliquots at Time Intervals E->F G Analyze by HPLC or 31P NMR F->G G->E Continue Reaction H Quench Reaction (if necessary) G->H Reaction Complete I Purify Product (e.g., Preparative HPLC) H->I

Caption: General experimental workflow for a DAP-mediated phosphorylation reaction.

Diagram 2: Troubleshooting Decision Tree for Low Product Yield

troubleshooting_workflow Start Low Product Yield Observed CheckRate Is the reaction known to be slow? Start->CheckRate IncreaseRate Increase Temperature or Use 'Paste' Conditions CheckRate->IncreaseRate Yes CheckDAP Is DAP degrading? CheckRate->CheckDAP No End Re-run Experiment IncreaseRate->End StabilizeDAP Add Imidazole and Control pH CheckDAP->StabilizeDAP Yes CheckPurity Are starting materials pure? CheckDAP->CheckPurity No StabilizeDAP->End Purify Purify Substrates CheckPurity->Purify No CheckPurity->End Yes Purify->End

Caption: Troubleshooting guide for addressing low product yield in DAP reactions.

References

Diamidophosphate (DAP) Experimental Integrity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diamidophosphate (DAP). This resource provides essential guidance on preventing the hydrolysis of DAP during your experiments, ensuring the reliability and reproducibility of your results.

Troubleshooting Guide: Unexplained Experimental Failures? Suspect DAP Hydrolysis.

Unexpected outcomes in your experiments involving this compound (DAP) can often be traced back to its hydrolysis. This guide will help you diagnose and resolve potential issues related to DAP instability.

Symptom/Observation Potential Cause Recommended Action
Reduced or no product formation in phosphorylation reactions. DAP has hydrolyzed into less reactive phosphate species.1. Verify the pH of your reaction mixture; adjust to a neutral range (pH 6.5-7.5) if necessary. 2. Lower the reaction temperature. 3. Prepare fresh DAP solutions for each experiment. 4. Consider using "paste-like" reaction conditions with minimal water content.
Inconsistent results between experimental repeats. Variable levels of DAP hydrolysis due to slight differences in setup or reagent age.1. Standardize your experimental protocol meticulously, paying close attention to pH, temperature, and incubation times. 2. Always use freshly prepared DAP solutions from a properly stored solid stock. 3. Incorporate a positive control with a known stable phosphorylating agent to check the integrity of other reagents.
Appearance of unexpected side products. Hydrolysis products of DAP or subsequent reactions with your substrate.1. Analyze your reaction mixture using techniques like ³¹P NMR or mass spectrometry to identify phosphorus-containing species. 2. Review the literature for known side reactions of DAP with your specific substrate or similar molecules. 3. Optimize reaction conditions (pH, temperature, stoichiometry) to favor the desired reaction pathway.
Drift in pH of the reaction mixture over time. Hydrolysis of DAP can release ammonia, leading to a change in pH.1. Use a robust buffer system suitable for your experimental pH range. 2. Monitor the pH of your reaction periodically and adjust as needed. 3. Consider the addition of imidazole, which can help stabilize DAP and buffer the solution.

Frequently Asked Questions (FAQs)

A quick reference for common questions regarding the handling and stability of this compound.

1. What is the primary cause of this compound (DAP) degradation in experiments?

The primary cause of DAP degradation is hydrolysis, a chemical reaction where water molecules break down DAP into monoamidophosphate (MAP) and eventually orthophosphate. This process is significantly influenced by pH and temperature.

2. What is the optimal pH range for maintaining DAP stability?

DAP exhibits its greatest stability in a near-neutral pH range, approximately 6.5 to 7.5.[1] Hydrolysis is accelerated under both acidic (pH < 6) and alkaline (pH > 8) conditions.

3. How does temperature affect DAP hydrolysis?

4. How should I store solid this compound and its solutions?

Solid DAP should be stored in a cool, dry place, tightly sealed to protect it from moisture. DAP solutions are prone to hydrolysis and should be prepared fresh before each experiment for best results. If a solution must be stored, even for a short period, it should be kept at a neutral pH and refrigerated.

5. Are there any additives that can help prevent DAP hydrolysis?

Yes, imidazole has been shown to decelerate the hydrolysis and self-condensation of DAP, particularly at a pH of 7 or lower.[2] It is thought to form a more stable phosphoroimidazolide intermediate. The addition of imidazole can be beneficial in phosphorylation reactions.

6. What buffer systems are recommended for experiments with DAP?

Phosphate-based buffers are generally suitable for maintaining a neutral pH. However, if your experiment is sensitive to phosphate ions, other buffers with a pKa between 6 and 8, such as HEPES, can be used. It is crucial to ensure the chosen buffer is compatible with all other reagents in your experiment.

7. Can I use "paste-like" or low-water conditions to improve DAP stability?

Yes, conducting reactions in "paste-like" conditions with minimal water activity has been shown to reduce the rate of hydrolysis and can lead to higher yields in phosphorylation reactions.[3]

Experimental Protocols

Protocol for Minimizing this compound Hydrolysis in Aqueous Reactions

This protocol outlines the key steps to maintain the integrity of DAP in a typical aqueous phosphorylation experiment.

Materials:

  • High-purity solid this compound (DAP)

  • Anhydrous solvent for initial DAP dissolution (if applicable)

  • Appropriate buffer (e.g., 0.1 M HEPES, pH 7.2)

  • Substrate to be phosphorylated

  • Imidazole (optional, but recommended)

  • pH meter and necessary calibration standards

  • Stir plate and stir bar

  • Temperature-controlled reaction vessel or water bath

Procedure:

  • Preparation of Reagents:

    • Equilibrate all solutions and the reaction vessel to the desired reaction temperature.

    • Prepare the buffer solution and adjust its pH to the target value (ideally between 6.5 and 7.5).

  • DAP Solution Preparation:

    • Immediately before starting the reaction, weigh the required amount of solid DAP.

    • Dissolve the DAP in a small volume of the prepared buffer. Prepare only the amount needed for the experiment to avoid waste and degradation of the stock.

  • Reaction Setup:

    • In the temperature-controlled reaction vessel, combine the substrate solution and the buffer.

    • If using imidazole, add it to the reaction mixture at this stage.

    • Allow the mixture to equilibrate to the target temperature.

  • Initiation of the Reaction:

    • Add the freshly prepared DAP solution to the reaction vessel while stirring to initiate the phosphorylation reaction.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., HPLC, ³¹P NMR).

    • Periodically check the pH of the reaction mixture and adjust if necessary.

  • Quenching and Analysis:

    • Once the reaction is complete, quench it by a suitable method (e.g., addition of a chelating agent if using metal catalysts, or rapid freezing).

    • Proceed with your downstream analysis or purification steps promptly.

Visualizing Key Concepts

The following diagrams illustrate the factors influencing DAP stability and a logical workflow for troubleshooting experimental issues.

cluster_factors Factors Influencing Hydrolysis DAP This compound (Stable) Hydrolyzed_DAP Hydrolyzed DAP (Inactive) DAP->Hydrolyzed_DAP Hydrolysis pH pH pH->Hydrolyzed_DAP High or Low pH Temp Temperature Temp->Hydrolyzed_DAP High Temperature Water Water Activity Water->Hydrolyzed_DAP High Activity Additives Additives (e.g., Imidazole) Additives->DAP Stabilizes

Caption: Factors affecting this compound stability.

Start Unexpected Experimental Result Check_pH Is reaction pH neutral (6.5-7.5)? Start->Check_pH Check_Temp Is reaction temperature controlled and minimized? Check_pH->Check_Temp Yes Review_Protocol Review and optimize experimental protocol. Check_pH->Review_Protocol No Check_DAP_Freshness Was DAP solution prepared fresh? Check_Temp->Check_DAP_Freshness Yes Check_Temp->Review_Protocol No Check_Additives Consider adding Imidazole. Check_DAP_Freshness->Check_Additives Yes Check_DAP_Freshness->Review_Protocol No Check_Additives->Review_Protocol End Problem Resolved Review_Protocol->End

Caption: Troubleshooting workflow for DAP hydrolysis.

References

Technical Support Center: Purification Strategies for Diamidophosphate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for purifying products from Diamidophosphate (DAP) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar, phosphorylated products.

General Troubleshooting

This section addresses common issues observed during the purification of DAP reaction products.

Problem: Low or No Recovery of the Phosphorylated Product

Possible Causes & Solutions:

  • Product is too polar for the selected chromatography method: Phosphorylated compounds are often highly polar and may not be retained on standard reversed-phase (RP) columns, eluting in the solvent front.

    • Solution: Switch to a more appropriate chromatographic technique for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography (IEX).

  • Product degradation on the stationary phase: Silica-based columns can be acidic and may cause the degradation of sensitive phosphorylated products.

    • Solution: Consider using deactivated silica, alumina, or polymer-based columns. Alternatively, buffer the mobile phase to a pH where the product is stable.

  • Precipitation during workup or purification: Changes in solvent polarity or pH can cause the product to precipitate.

    • Solution: Ensure the product is soluble in the loading and mobile phases. If precipitation occurs, the sample may need tobe redissolved in a stronger, compatible solvent or the purification strategy may need to be adjusted.

  • Incomplete elution from the column: The product may be too strongly bound to the stationary phase.

    • Solution: For IEX, increase the salt concentration or change the pH of the eluting buffer. For HILIC, increase the proportion of the aqueous component in the mobile phase.

Problem: Co-elution of the Product with Unreacted this compound (DAP)

Possible Causes & Solutions:

  • Similar polarity of product and DAP: Both the starting material and the product can be highly polar, making separation challenging.

    • Solution 1 (IEX): Ion-exchange chromatography is highly effective here. At an appropriate pH, the phosphorylated product will have a different net charge than the unreacted DAP, allowing for their separation based on ionic interactions.

    • Solution 2 (HILIC): Optimize the HILIC gradient to improve the resolution between the two polar compounds. The addition of salts or basic modifiers to the mobile phase can alter selectivity.

    • Solution 3 (Reaction Quenching): Before purification, consider a workup step to remove excess DAP. One approach involves reacting the remaining DAP with a water-soluble nucleophile to form a charged adduct that can be easily separated by extraction.[1]

Problem: Difficulty Separating Mono-, Di-, and Tri-phosphorylated Products

Possible Causes & Solutions:

  • Subtle differences in polarity and charge: While all are polar, the incremental addition of phosphate groups provides a basis for separation.

    • Solution 1 (IEX): Anion-exchange chromatography is the ideal technique for this separation. The increasing negative charge from mono- to tri-phosphorylated products allows for their differential elution with a salt or pH gradient. A shallow gradient will provide the best resolution.[2][3]

    • Solution 2 (Ion-Pair RP-HPLC): Using an ion-pairing agent like tetrabutylammonium hydrogen sulphate in a reversed-phase HPLC method can effectively separate nucleotides with different numbers of phosphate groups.

Problem: Peak Tailing or Splitting in HPLC Chromatograms

Possible Causes & Solutions:

  • Secondary interactions with the stationary phase: Residual silanol groups on silica-based columns can interact with the phosphate groups, causing peak tailing.

    • Solution: Use an end-capped column or a column with a different stationary phase (e.g., polymer-based). The addition of a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also mitigate these interactions.

  • Column overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Presence of diastereomers: If the phosphorylation creates a new stereocenter (e.g., in phosphorothioates), the resulting diastereomers may have slightly different retention times, leading to broadened or split peaks.[4]

    • Solution: This is an inherent property of the product mixture. Improving the chromatographic resolution (e.g., using a longer column, shallower gradient, or different stationary phase) may allow for the separation of the diastereomers.

  • Contamination or voids in the column: A blocked frit or a void in the column packing can cause the flow path to be uneven, resulting in split peaks.[5][6]

    • Solution: Reverse-flush the column to remove blockages. If the problem persists, the column may need to be repacked or replaced.

Frequently Asked Questions (FAQs)

Q1: What is the best first-pass strategy for purifying a novel phosphorylated product from a DAP reaction?

A good starting point is to first analyze the reaction mixture by Thin Layer Chromatography (TLC) to assess the reaction's progress and the polarity of the products.[7][8] A recommended mobile phase for polar compounds is a mixture of dichloromethane, methanol, and sometimes a small amount of ammonium hydroxide. For phosphate-containing compounds, a molybdenum blue stain can be used for visualization.[9] Based on the TLC, a purification strategy can be chosen.

Below is a general workflow for selecting a purification strategy:

PurificationStrategy Purification Strategy Selection for DAP Reactions start Crude DAP Reaction Mixture tlc Analyze by TLC start->tlc is_product_polar Is the product highly polar? tlc->is_product_polar is_product_charged Is the product charged? is_product_polar->is_product_charged Yes rp_hplc Reversed-Phase HPLC (with caution) is_product_polar->rp_hplc No is_separation_difficult Separation from DAP/byproducts difficult? is_product_charged->is_separation_difficult No iex Ion-Exchange Chromatography is_product_charged->iex Yes hilich HILIC is_separation_difficult->hilich Yes crystallization Crystallization is_separation_difficult->crystallization No

Caption: A decision-making workflow for selecting an appropriate purification technique.

Q2: How can I remove unreacted DAP before column chromatography?

Excess DAP can complicate purification. A preliminary workup can be beneficial. One method is to precipitate the DAP salt. For example, the synthesis of sodium this compound involves its precipitation from an aqueous solution by the addition of cold ethanol.[10] This approach may be adaptable to the reaction mixture, depending on the solubility of the desired product. Another strategy is to add a scavenger resin that reacts with and sequesters the unreacted DAP.

Q3: What are the key differences between HILIC, IEX, and RP-HPLC for purifying phosphorylated compounds?

The choice of chromatographic technique depends on the specific properties of the product and impurities.

ChromatographyComparison Comparison of HPLC Modes for Phosphorylated Compounds rphplc Reversed-Phase HPLC (RP-HPLC) principle_rp Principle: Separation based on hydrophobicity. rphplc->principle_rp use_case_rp Best for: Less polar products or when using ion-pairing agents. rphplc->use_case_rp hilich Hydrophilic Interaction Liquid Chromatography (HILIC) principle_hilic Principle: Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. hilich->principle_hilic use_case_hilic Best for: Highly polar, neutral, or charged products. hilich->use_case_hilic iex Ion-Exchange Chromatography (IEX) principle_iex Principle: Separation based on net charge. iex->principle_iex use_case_iex Best for: Charged products, separating by degree of phosphorylation. iex->use_case_iex

Caption: Key principles and use cases for different HPLC modes.

Q4: Can I use crystallization to purify my phosphorylated product?

Yes, crystallization can be an effective method for obtaining highly pure product, provided the product is crystalline.

General Steps for Crystallization:

  • Select an appropriate solvent system: The ideal solvent should dissolve the product at a high temperature but not at a low temperature, while impurities remain soluble at all temperatures.

  • Dissolve the impure compound: Dissolve the crude product in the minimum amount of hot solvent to create a saturated solution.

  • Cool the solution slowly: Allow the solution to cool gradually to room temperature, then potentially in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.

  • Induce crystallization if necessary: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

  • Isolate and dry the crystals: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.[11][12][13]

For some phosphorylated compounds, such as 5'-nucleoside monophosphate sodium salts, crystallization can be induced by adding an anti-solvent (like ethanol, methanol, or acetone) to an aqueous solution of the product.[8]

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography for Separation of Phosphorylated Nucleosides

This protocol provides a general method for separating mono-, di-, and tri-phosphorylated nucleosides using a strong anion-exchange (SAX) column.

Materials:

  • Strong Anion-Exchange (SAX) HPLC column

  • Mobile Phase A: 20 mM Phosphate buffer, pH 7.0

  • Mobile Phase B: 20 mM Phosphate buffer with 1 M NaCl, pH 7.0

  • Crude reaction mixture, filtered

Methodology:

  • Equilibrate the column: Equilibrate the SAX column with 100% Mobile Phase A until a stable baseline is achieved.

  • Inject the sample: Inject the filtered crude reaction mixture onto the column.

  • Elution: Elute the bound compounds using a linear gradient of Mobile Phase B. A typical gradient might be from 0% to 100% B over 30-40 minutes.

  • Monitoring: Monitor the elution profile using a UV detector at an appropriate wavelength for the nucleoside (typically 260 nm).

  • Expected Elution Order: Uncharged and positively charged species (if any) will elute in the void volume. Negatively charged species will elute in order of increasing negative charge: unreacted DAP (if charged at this pH), followed by mono-phosphorylated, di-phosphorylated, and tri-phosphorylated products.

Protocol 2: HILIC for Purification of Polar Phosphorylated Products

This protocol is suitable for the purification of highly polar compounds that are poorly retained by reversed-phase chromatography.

Materials:

  • HILIC column (e.g., Zwitterionic-HILIC or Amide-HILIC)

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 9.0 with ammonium hydroxide

  • Mobile Phase B: Acetonitrile

  • Crude reaction mixture, filtered

Methodology:

  • Equilibrate the column: Equilibrate the HILIC column with a high percentage of Mobile Phase B (e.g., 95% B) until the baseline is stable.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is compatible with the initial mobile phase conditions (i.e., high in organic solvent) to ensure good peak shape.

  • Inject the sample: Inject the prepared sample onto the column.

  • Elution: Elute the compounds by increasing the percentage of Mobile Phase A. A typical gradient might be from 5% to 50% A over 30 minutes.

  • Monitoring: Monitor the elution using a suitable detector (e.g., UV, ELSD, or Mass Spectrometry).

Data Presentation

The effectiveness of different purification strategies can vary significantly based on the specific reaction and product. The following table summarizes the general applicability of each technique.

Purification TechniqueBest Suited ForKey AdvantagesCommon Challenges
Ion-Exchange Chromatography (IEX) Charged molecules, separation by degree of phosphorylationHigh resolution for charged species, high capacityRequires buffered mobile phases, may not be MS-friendly
Hydrophilic Interaction Liquid Chromatography (HILIC) Highly polar, neutral, and charged moleculesGood retention of polar compounds, compatible with MSCan have longer equilibration times, sensitive to water content in the sample
Reversed-Phase HPLC (RP-HPLC) Less polar phosphorylated productsWide variety of available columns and established methodsPoor retention of highly polar compounds without ion-pairing agents
Crystallization Products that can form a stable crystal latticeCan yield very high purity product, scalableNot all compounds will crystallize, potential for low recovery

This technical support center provides a starting point for developing effective purification strategies for products of this compound reactions. The optimal method will depend on the specific characteristics of the target molecule and the impurities present in the reaction mixture. It is often necessary to screen several techniques and optimize the conditions to achieve the desired purity and yield.

References

Addressing the low reactivity of Diamidophosphate in certain conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diamidophosphate (DAP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize phosphorylation reactions using DAP.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, focusing on its reactivity.

Issue: Low or no phosphorylation of the target molecule.

This is a common challenge that can be influenced by several factors. Below is a step-by-step guide to troubleshoot and enhance the reactivity of DAP in your experiments.

Step 1: Verify Reagent Quality and Storage

  • Question: Could the DAP reagent have degraded?

  • Answer: this compound can hydrolyze over time, especially when exposed to moisture. Ensure that your DAP is stored in a cool, dry place. It is advisable to use a fresh batch or to verify the purity of your existing stock if you suspect degradation.

Step 2: Optimize Reaction pH

  • Question: Is the pH of my reaction optimal for DAP activity?

  • Answer: The pH of the reaction medium is a critical factor for DAP reactivity. While reactions can proceed over a pH range of 5.5 to 10, the optimal pH can be substrate-dependent.[1][2][3] For nucleoside phosphorylation, for instance, reactions are often conducted at a pH of around 7.[1] It is important to monitor and maintain the pH throughout the reaction, as the addition of DAP can sometimes lower the pH.[1]

Step 3: Adjust the Reaction Temperature

  • Question: Could the reaction temperature be too low?

  • Answer: Temperature significantly influences the rate of phosphorylation. While some reactions are performed at room temperature, increasing the temperature to 50°C or even up to 80°C has been shown to enhance reaction rates and yields.[2][3][4][5]

Step 4: Consider the Use of Catalysts and Additives

  • Question: Can I add something to my reaction to improve the phosphorylation rate?

  • Answer: Yes, several catalysts and additives can significantly enhance DAP's reactivity.

    • Metal Ions: Divalent metal ions such as Magnesium (Mg²⁺) and Zinc (Zn²⁺) can accelerate the phosphorylation reaction.[1][2][3] However, be aware that Zn²⁺ can also lower the pH, potentially leading to the hydrolysis of DAP.[1]

    • Imidazole: Imidazole is a commonly used catalyst that can improve reaction efficiency, especially at neutral pH, by forming a more reactive phosphoroimidazolide intermediate and decelerating the hydrolysis of DAP.[1][6]

    • Other Additives: Additives like urea, formamide, cyanamide, and guanidine have been shown to significantly enhance phosphorylation yields, particularly in wet-dry cycling conditions.[4][5]

Step 5: Explore Alternative Reaction Conditions

  • Question: Are there alternative experimental setups that can improve DAP's performance?

  • Answer: Yes, moving away from simple aqueous solutions can dramatically improve reactivity.

    • "Paste" or "Dry-Down" Conditions: Reducing the amount of water to create a "paste" or allowing the reaction to proceed through wet-dry cycles can lead to higher product yields.[1][4][5]

    • Aerosol Environment: Performing the reaction in an aerosol environment has been demonstrated to increase the rate of uridine phosphorylation by more than 100-fold compared to bulk aqueous solutions.[2][7][8]

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and what is it used for? A1: this compound (DAP), with the formula PO₂(NH₂)₂⁻, is a simple and effective phosphorylating agent.[9] It is widely used in research, particularly in prebiotic chemistry, for the phosphorylation of a variety of biologically relevant molecules, including nucleosides, amino acids, and lipid precursors, without the need for a condensing agent.[1]

Q2: Why is my DAP-mediated phosphorylation reaction so slow? A2: DAP-mediated phosphorylation in aqueous solutions can be inherently slow, with reactions sometimes taking days or even weeks to proceed to a significant extent.[1][7][10] The low reactivity can be attributed to the thermodynamic unfavorability of phosphorylation in water.[8][10] To accelerate the reaction, consider increasing the temperature, adding catalysts like Mg²⁺, Zn²⁺, or imidazole, or employing "paste" or aerosol conditions.[1][2][3][7][8][10]

Q3: What are the typical products of a DAP-mediated nucleoside phosphorylation? A3: For ribonucleosides, the primary products are typically 2',3'-cyclic phosphates, along with the corresponding 2'- and 3'-monophosphates.[4][5] Deoxyribonucleosides, on the other hand, tend to form 5'- and 3'-monophosphates.[4][5]

Q4: How does pH affect the stability of DAP? A4: DAP exhibits kinetic stability towards hydrolysis at near-neutral pH.[11] However, acidic conditions can lead to its hydrolysis and condensation.[1] It is crucial to maintain the pH of the reaction, especially if catalysts that can lower the pH, like ZnCl₂, are used.[1]

Q5: Can DAP phosphorylate molecules other than nucleosides? A5: Yes, DAP is a versatile phosphorylating agent and has been shown to efficiently phosphorylate a wide range of molecules, including amino acids to form peptides, and glycerol and fatty acids to generate lipid precursors.[1]

Data Presentation

Table 1: Effect of Catalysts and Additives on DAP-Mediated Phosphorylation of Uridine

ConditionMain Product(s)Yield/ConversionReference
Aqueous solution, pH 5.5-10, 50°C2',3'-cUMP, 2'-UMP, 3'-UMP, 5'-UMPModerate[2][3]
+ Mg²⁺ or Zn²⁺Accelerated reactionIncreased conversion[1][2][3]
+ Imidazole (pH 7)2',3'-cUMPSimilar conversion, decelerated DAP hydrolysis[1]
Wet-dry cycles with additives (e.g., formamide, urea)2',3'-cyclic phosphates, 2'- & 3'-phosphatesUp to 90%[4][5]
Aerosol environmentUridine-2',3'-cyclophosphate~6.5-10% in < 1 hour[8][12]

Experimental Protocols

Protocol 1: General Procedure for DAP-Mediated Phosphorylation of a Nucleoside in Aqueous Solution

  • Preparation of Reaction Mixture:

    • Dissolve the nucleoside (e.g., uridine) in water to a final concentration of 0.1 M.

    • Add this compound (DAP) to the solution. The molar ratio of DAP to the nucleoside can range from 1 to 25 equivalents.

    • If using a catalyst, add the desired amount of MgCl₂, ZnCl₂, or imidazole. A typical concentration for metal chlorides is in the millimolar range, while imidazole can be used at various concentrations.

  • pH Adjustment:

    • Adjust the pH of the solution to the desired value (e.g., 7.0) using a dilute solution of HCl or NaOH.

  • Reaction Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 50°C) with agitation.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction over time (days to weeks) using an appropriate analytical technique such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Periodically, additional DAP may need to be added to the reaction mixture to drive the reaction forward, as DAP can be consumed through hydrolysis or reaction.[1]

  • Product Analysis:

    • Upon completion, analyze the reaction mixture to identify and quantify the phosphorylated products.

Protocol 2: Enhancing DAP Phosphorylation using Wet-Dry Cycles

  • Initial Reaction Setup:

    • Prepare the reaction mixture as described in Protocol 1, including the nucleoside, DAP, and any desired additives (e.g., formamide, urea).

  • Drying Phase:

    • Place the reaction vial in an oven at a temperature between 65-80°C to evaporate the solvent, resulting in a dry or paste-like residue.

  • Rehydration Phase:

    • After a set period in the dry state (e.g., several hours to overnight), rehydrate the residue with a small amount of water.

  • Cycling:

    • Repeat the drying and rehydration steps for a desired number of cycles.

  • Analysis:

    • After the final cycle, dissolve the residue in a suitable solvent for analysis by HPLC or NMR.

Visualizations

troubleshooting_dap_reactivity start Low DAP Reactivity check_reagent Verify Reagent Quality (Freshness, Storage) start->check_reagent optimize_ph Optimize Reaction pH (Typically 5.5 - 10) check_reagent->optimize_ph Reagent OK adjust_temp Increase Temperature (e.g., 50-80°C) optimize_ph->adjust_temp pH Optimized add_catalysts Add Catalysts/Additives (Mg²⁺, Zn²⁺, Imidazole, Urea) adjust_temp->add_catalysts Temp Adjusted change_conditions Modify Reaction Conditions ('Paste' or Aerosol) add_catalysts->change_conditions Additives Included success Improved Reactivity change_conditions->success Conditions Modified

Caption: Troubleshooting workflow for addressing low this compound reactivity.

dap_activation_pathway cluster_reactants Reactants cluster_catalysts Catalysts / Additives DAP This compound (DAP) ActivatedDAP Activated DAP Intermediate (e.g., Protonated DAP or Amidophosphoimidazolide) DAP->ActivatedDAP Substrate Substrate (e.g., Nucleoside) PhosphorylatedProduct Phosphorylated Product Substrate->PhosphorylatedProduct attacks Imidazole Imidazole Imidazole->ActivatedDAP activates MetalIons Metal Ions (Mg²⁺, Zn²⁺) MetalIons->ActivatedDAP accelerates ActivatedDAP->PhosphorylatedProduct Byproduct Byproduct (e.g., NH₃) ActivatedDAP->Byproduct releases

Caption: Proposed activation pathway for DAP-mediated phosphorylation.

References

Technical Support Center: Scaling Up Diamidophosphate-Based Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up diamidophosphate-based synthesis reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound (DAP) synthesis from bench to kilogram scale?

A1: Scaling up DAP and related phosphorodiamidate syntheses introduces several challenges that are often not apparent at the lab scale.[1] Key challenges include:

  • Reaction Kinetics and Heat Management: Phosphorylation reactions can be exothermic. What is easily managed in a small flask can lead to dangerous thermal runaways in a large reactor if heat transfer is not efficient.[2] This can result in side reactions and product degradation.

  • Mixing Efficiency: Ensuring homogenous mixing in a large-volume reactor is more complex than on a small scale. Poor mixing can lead to localized "hot spots" of high reagent concentration, promoting impurity formation.

  • Reagent Addition: The rate of reagent addition becomes critical at scale. A slow, controlled addition is often necessary to manage exotherms and minimize side reactions, which can significantly extend batch times.[2]

  • Purification and Isolation: Methods like column chromatography that are straightforward in the lab can be inefficient and costly at an industrial scale.[3] Developing scalable purification methods, such as crystallization or precipitation, is crucial.

  • Solvent Selection and Volume: The choice of solvent impacts reaction kinetics, solubility, and downstream processing. Minimizing solvent volume is a key consideration for cost and environmental reasons at a larger scale.

Q2: Which synthetic route for this compound (DAP) is most suitable for large-scale production?

A2: The classical synthesis first reported by Stokes is often cited as the best method for preparing large quantities of this compound.[4][5][6] This method involves the saponification (hydrolysis) of phenyl phosphorodiamidate. The starting material, phenyl phosphorodiamidate, can be prepared from readily available reagents like phosphorus oxychloride.[4][5][6] While other routes exist, this method is advantageous for its relatively straightforward procedure and amenability to scale.

Q3: How do reaction conditions need to be adapted for a scaled-up process?

A3: Direct proportional scaling of lab-scale conditions is rarely successful.[7] Key adaptations include:

  • Temperature Control: Implement robust temperature control systems in the reactor. The optimal temperature may need to be re-evaluated at scale to balance reaction rate with impurity formation. For some DAP-analog syntheses, heating to 80°C has been found to be optimal.[4][5]

  • Concentration: While higher concentrations can increase throughput, they can also increase the risk of exotherms and may lead to solubility issues. It is often necessary to work at slightly lower concentrations than in the lab to ensure better process control.

  • Catalysts and Additives: Additives like imidazole, which can prevent the self-condensation of DAP, become even more important at scale to maintain yield.[7] The catalyst or additive loading may need to be re-optimized.

  • "Paste-like" or Reduced Solvent Conditions: For certain DAP-mediated reactions, using "paste-like" conditions with minimal solvent has been shown to be effective and could be an efficient strategy for scale-up as it reduces solvent waste.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of this compound-based reactions.

Issue 1: Low or Incomplete Conversion at Large Scale

Question: My DAP-mediated reaction works well at the 1-gram scale, but I'm seeing incomplete conversion when I try to run it at the 100-gram scale, even after extending the reaction time. What could be the cause?

Possible Cause Troubleshooting Steps
Poor Mixing - Ensure the reactor's agitation speed is sufficient to maintain a homogenous mixture. Consider using baffles to improve mixing efficiency.- For multiphasic reactions, ensure adequate shear to maximize the interfacial area.
Inefficient Heat Transfer - A lower-than-expected internal temperature can slow the reaction rate. Verify that the reactor's heating system can maintain the target temperature throughout the reaction mass.- Consider that the surface-area-to-volume ratio decreases on scale-up, affecting heat transfer.[8]
Reagent Degradation - DAP and its precursors can be sensitive to moisture. Ensure all reagents and solvents are anhydrous, as moisture can lead to hydrolysis and reduced activity.[9]- If a stock solution of DAP is prepared, ensure its stability over the duration of the (potentially longer) addition time at scale.
Sub-optimal Reagent Stoichiometry - Re-evaluate the stoichiometry of reagents. At a larger scale, minor weighing errors or reagent impurities can have a more significant impact.
Issue 2: Increased Impurity Profile After Scale-Up

Question: When I scaled up my reaction, my desired product's purity dropped from 95% to 80%, with several new impurities appearing on the HPLC. How can I address this?

Possible Cause Troubleshooting Steps
Local Hot Spots/Poor Temperature Control - Improve mixing and ensure the reactor's temperature control system is responsive.- Implement a slower, controlled addition of the limiting reagent to better manage the reaction exotherm.[2]
Side Reactions Due to High Concentration - Experiment with slightly lower concentrations to disfavor bimolecular or higher-order side reactions.- The formation of polyphosphates from DAP self-condensation can be an issue; ensure pH is controlled and consider using additives like imidazole.[7]
Impurity in Starting Materials - Verify the purity of all starting materials, as impurities can be carried through or even catalyze side reactions. This is more critical at a larger scale.
Extended Reaction Time - If the reaction time was significantly extended at scale, the product itself might be degrading under the reaction conditions. Take time-point samples to determine the optimal reaction endpoint before significant degradation occurs.
Issue 3: Difficulty with Product Isolation and Purification

Question: I used column chromatography to purify my product in the lab, but this is not feasible for the 500-gram batch I just produced. My attempts at crystallization have failed. What are my options?

Possible Cause Troubleshooting Steps
Product is an Oil or Amorphous Solid - Attempt to form a salt of your this compound product. For acidic compounds, forming a sodium or cyclohexylamine salt can often induce crystallization.[10]- Explore anti-solvent precipitation. Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol) and add it to a large volume of a vigorously stirred anti-solvent (e.g., MTBE or heptane).
High Polarity of the Product - For highly polar compounds that are difficult to crystallize, consider large-scale reverse-phase or ion-exchange chromatography if the value of the product justifies the cost.[1]- Immobilized metal affinity chromatography (IMAC) is another technique used for enriching phosphorylated molecules and may be adaptable for purification.[9][11]
Residual Solvent or Impurities Inhibiting Crystallization - Ensure the crude product is as clean as possible before attempting crystallization. A preliminary aqueous wash or extraction can sometimes remove highly polar impurities that inhibit crystal formation.- Try a solvent screen for crystallization using a variety of solvent systems (e.g., acetone/water, acetonitrile/water, isopropanol).[10]

Quantitative Data Summary

The following table provides a hypothetical comparison of parameters for scaling up a generic this compound-based reaction, illustrating common adjustments. Actual values will be highly dependent on the specific reaction.

Parameter Lab Scale (1 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Substrate 1.0 g1.0 kgDirect scale-up.
This compound Reagent 1.5 equivalents1.3 - 1.5 equivalentsEquivalents may be slightly reduced to minimize residual reagent and side products.
Solvent Volume 20 mL (5 vol)15 - 20 L (15-20 vol)Higher solvent volume may be needed to ensure good mixing and heat transfer.
Reaction Temperature 25 °C20 - 25 °CMay need to be lowered slightly to better control exotherm.
Reagent Addition Time 5 minutes (single portion)2 - 4 hours (controlled addition)Slow addition is critical to manage heat generation.[2]
Reaction Time 12 hours12 - 18 hoursMay increase due to slower addition and potentially lower effective concentration.
Typical Yield 85%75 - 80%A slight decrease in yield is common upon scale-up due to handling losses and side reactions.
Purification Method Silica Gel ChromatographyCrystallization / PrecipitationChromatography is generally not scalable for large quantities.[3]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of a Phosphorodiamidate Derivative (Illustrative)

This protocol is a generalized example for the phosphorylation of an alcohol (R-OH) using a this compound reagent at the lab scale.

  • Reagent Preparation: In a flame-dried, nitrogen-purged flask, dissolve the alcohol (1.0 g, 1.0 equiv) in anhydrous N-methyl-2-pyrrolidone (NMP, 10 mL).

  • Reaction Initiation: Add the this compound reagent (e.g., BDMDAP, 1.2 equiv) as a solid in one portion.

  • Reaction Conditions: Stir the mixture at 80 °C under a nitrogen atmosphere.[4][5]

  • Monitoring: Monitor the reaction progress by TLC or HPLC every 2 hours. A typical reaction time is 6-12 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (3 x 20 mL) followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Kilogram-Scale Synthesis of a Phosphorodiamidate Derivative (Illustrative Adaptation)

This protocol adapts the above procedure for a 1 kg scale, incorporating key scale-up considerations.

  • Reactor Setup: Charge a clean, dry 20 L glass-lined reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with the alcohol (1.0 kg, 1.0 equiv) and anhydrous NMP (10 L).

  • Temperature Adjustment: Start agitation and heat the mixture to 80 °C.

  • Controlled Reagent Addition: Prepare a solution of the this compound reagent (1.1 equiv) in anhydrous NMP (2 L). Add this solution to the reactor via a metering pump over 3-4 hours, ensuring the internal temperature does not exceed 85 °C.

  • Reaction and Monitoring: Maintain the batch at 80 °C for an additional 8-10 hours after the addition is complete. Monitor the reaction by taking samples for HPLC analysis every 2 hours.

  • Work-up: Once the reaction is complete, cool the reactor contents to 20 °C. Transfer the mixture to an extractor and perform aqueous washes as in the lab-scale procedure, adjusting volumes accordingly.

  • Isolation and Purification:

    • Concentrate the organic layer under vacuum to a thick oil.

    • Crystallization: Dissolve the oil in a minimal amount of hot isopropanol (e.g., 2-3 L). Slowly add heptane (e.g., 8-10 L) as an anti-solvent while stirring until turbidity is observed. Cool the mixture slowly to 0-5 °C and hold for 4-6 hours to allow for complete crystallization.

    • Filter the solid product, wash the cake with cold heptane, and dry under vacuum at 40 °C to a constant weight.

Visualizations

experimental_workflow cluster_lab Lab Scale (Grams) cluster_pilot Pilot Scale (Kilograms) lab_reagents 1. Reagent Prep (Single Addition) lab_reaction 2. Reaction (Flask, Stir Bar) lab_reagents->lab_reaction lab_workup 3. Aqueous Workup lab_reaction->lab_workup pilot_reaction 2. Reaction (Jacketed Reactor) lab_reaction->pilot_reaction Scale-Up Considerations: - Heat Transfer - Mixing lab_purify 4. Chromatography lab_workup->lab_purify lab_product Final Product lab_purify->lab_product pilot_purify 4. Crystallization lab_purify->pilot_purify Scalable Purification pilot_reagents 1. Reagent Prep (Controlled Addition) pilot_reagents->pilot_reaction pilot_workup 3. Aqueous Workup pilot_reaction->pilot_workup pilot_workup->pilot_purify pilot_product Final Product pilot_purify->pilot_product

Caption: Comparison of lab vs. pilot scale workflows.

troubleshooting_logic cluster_mixing Mixing Issues cluster_temp Thermal Control Issues cluster_reagents Reagent Issues start Low Yield / Purity at Scale? mixing_check Is mixing adequate? start->mixing_check Check mixing_solution Increase agitation, add baffles mixing_check->mixing_solution No temp_check Exotherm controlled? mixing_check->temp_check Yes temp_solution Slow reagent addition, lower temperature temp_check->temp_solution No reagent_check Reagents anhydrous? temp_check->reagent_check Yes reagent_solution Use dry solvents, check reagent stability reagent_check->reagent_solution No end Problem Resolved reagent_check->end Yes

Caption: Troubleshooting logic for scale-up issues.

References

The effect of pH on the efficiency of Diamidophosphate phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Diamidophosphate (DAP) for phosphorylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound (DAP)-mediated phosphorylation?

A1: this compound (DAP) is an effective phosphorylating agent across a broad pH range, typically between 5.5 and 10.[1][2][3] The optimal pH can be substrate-dependent and influenced by other reaction conditions. While reactions can proceed at slightly acidic (pH 5.5), neutral (pH ≈ 7), and alkaline conditions, the efficiency and product distribution may vary.[1][4][5]

Q2: How does pH affect the stability of DAP in the reaction mixture?

A2: The stability of DAP is influenced by pH. At lower pH, DAP is more susceptible to hydrolysis, which can reduce the effective concentration of the phosphorylating agent.[1] The addition of imidazole can help to decelerate the hydrolysis and condensation of DAP, particularly around neutral pH.[1][6]

Q3: Can co-factors or additives improve the efficiency of DAP phosphorylation?

A3: Yes, certain additives can significantly enhance the reaction. Divalent metal ions such as Mg²⁺ or Zn²⁺ can accelerate the phosphorylation of nucleosides.[1][2][3] However, it's important to note that the addition of Zn²⁺ may lower the pH of the solution.[1] Imidazole can also be used to improve the conversion rate by acting as a catalyst.[1][6] Furthermore, conducting reactions in wet-dry cycles has been shown to enhance phosphorylation capability significantly.[4][5]

Q4: What are the typical substrates for DAP-mediated phosphorylation?

A4: DAP is a versatile phosphorylating agent capable of phosphorylating a wide range of biologically relevant molecules. This includes nucleosides, amino acids, glycerol, and fatty acids.[1] It has also been successfully used for the phosphorylation of peptides and sugars.[7][8][9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Phosphorylation Yield Suboptimal pH.Test a range of pH values (e.g., 5.5, 7.0, 8.5) to find the optimal condition for your specific substrate.
Low concentration of active DAP due to hydrolysis.Add imidazole to the reaction mixture to slow down DAP hydrolysis, especially at neutral or lower pH.[6]
Slow reaction kinetics.Introduce a catalyst such as MgCl₂ or ZnCl₂ to accelerate the reaction.[1][2] Consider using wet-dry cycles, which have been shown to significantly increase yields.[4]
Inappropriate reaction temperature.While many reactions proceed at room temperature, some studies have used temperatures up to 80°C, which can lead to higher conversion yields.[4]
Formation of Side Products Undesired regioselectivity.The regioselectivity of phosphorylation (e.g., 2',3'-cyclic phosphates vs. 5'-phosphates for nucleosides) can be influenced by reaction conditions and additives.[4] Experiment with different additives and temperatures to modulate the regioselectivity.
Reaction Not Progressing Inactive DAP.Ensure the DAP used is of high quality and has been stored correctly.
Insufficient agitation.For heterogeneous reactions or "paste" conditions, ensure thorough mixing to facilitate contact between reactants.

Quantitative Data on Phosphorylation Efficiency

The efficiency of DAP-mediated phosphorylation is highly dependent on the substrate and reaction conditions. The following tables summarize some reported yields.

Table 1: Phosphorylation of Nucleosides with DAP

SubstratepHAdditivesConditionsProduct(s)YieldReference
Uridine5.5-Aqueous2',3'-c-UMP~7% in 9 days[6]
Uridine5.5Imidazole, MgCl₂Aerosol, 50 min2',3'-c-UMP~10.2%[6]
Cytidine~7ImidazoleAqueous2',3'-c-CMP27%[1]
Adenosine~7ImidazoleAqueous2',3'-c-AMP31%[1]
Guanosine~7ImidazoleAqueous2',3'-c-GMP27%[1]
Nucleosides6-10Various additivesWet-dry cycles, up to 80°C2',3'-cyclic phosphates, 2'- & 3'-phosphatesUp to 90%[4][5]
Deoxyribonucleosides6-10Various additivesWet-dry cycles, up to 80°C5'- & 3'-phosphates-[4]

Experimental Protocols

General Protocol for Aqueous Phase Phosphorylation of Nucleosides

  • Substrate Preparation: Prepare a 0.1 M solution of the desired nucleoside in deionized water.[8]

  • Reaction Setup: In a reaction vessel, add the nucleoside solution.

  • Addition of DAP and Additives: Add this compound (DAP) to the solution. If required, add catalysts such as MgCl₂ or ZnCl₂ and/or imidazole.[1][8]

  • pH Adjustment: Adjust the pH of the reaction mixture to the desired value (e.g., 5.5, 7.0, or higher) using a 4M HCl or other suitable acid/base solution.[1] It is crucial to monitor and maintain the pH throughout the reaction.

  • Incubation: Agitate the reaction mixture at room temperature or a specified temperature.[1] Reactions can be slow, sometimes requiring days to weeks for significant conversion.[1]

  • Monitoring: Monitor the progress of the reaction using analytical techniques such as ³¹P NMR or HPLC.[8]

  • Work-up and Purification: Once the reaction has reached the desired conversion, the product can be purified using standard chromatographic techniques.

Diagrams

experimental_workflow sub_prep Substrate Preparation reac_setup Reaction Setup (Substrate + DAP + Additives) sub_prep->reac_setup ph_adjust pH Adjustment (5.5 - 10) reac_setup->ph_adjust incubation Incubation (RT or elevated temp) ph_adjust->incubation monitoring Reaction Monitoring (NMR, HPLC) incubation->monitoring monitoring->incubation Continue incubation purification Product Purification monitoring->purification Reaction complete

Caption: A general experimental workflow for DAP-mediated phosphorylation.

factors_affecting_efficiency efficiency Phosphorylation Efficiency ph pH (5.5-10) ph->efficiency temp Temperature temp->efficiency additives Additives (Mg²⁺, Zn²⁺, Imidazole) additives->efficiency conditions Reaction Conditions (Aqueous, Wet-Dry Cycles) conditions->efficiency substrate Substrate Type substrate->efficiency

Caption: Key factors influencing the efficiency of DAP phosphorylation.

simplified_reaction_pathway reactants Substrate (R-OH) + this compound (DAP) intermediate Intermediate Complex reactants->intermediate + Catalyst (e.g., Mg²⁺) + Imidazole products Phosphorylated Product (R-O-PO(NH₂)₂) + Ammonia intermediate->products

Caption: A simplified schematic of a DAP-mediated phosphorylation reaction.

References

Technical Support Center: Managing the Exothermic Nature of Diamidophosphate (DAP) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic potential of diamidophosphate (DAP) reactions. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Are DAP-mediated phosphorylation reactions exothermic?

A1: While specific calorimetric data for many DAP-mediated phosphorylation reactions are not extensively published, the underlying chemistry of forming new phosphate bonds suggests that these reactions are likely to be exothermic, meaning they release heat. The hydrolysis of phosphate bonds is an exothermic process, and the formation of stable P-O and P-N bonds in phosphorylated products would also release energy.[1][2] For instance, the condensation of phosphorodiamidic acid has been reported to have a negative enthalpy of reaction, indicating heat is released.[3] Therefore, it is crucial to assume that DAP reactions have the potential to be exothermic and to take appropriate safety precautions.

Q2: What are the primary thermal hazards associated with DAP reactions?

A2: The main hazard is the potential for a thermal runaway.[4][5] This can occur if the heat generated by the reaction exceeds the rate at which it is removed from the system. The increased temperature then accelerates the reaction rate, leading to a rapid and uncontrolled rise in temperature and pressure. This could result in boiling of the solvent, over-pressurization of the reaction vessel, and potentially vessel failure or the release of hazardous materials.

Q3: What factors can influence the rate of heat generation in my DAP reaction?

A3: Several factors can affect the exothermicity of your reaction:

  • Concentration of Reactants: Higher concentrations of DAP and the substrate will lead to a faster reaction rate and consequently a higher rate of heat generation.

  • Temperature: Like most chemical reactions, the rate of DAP phosphorylation increases with temperature.[6][7] This can create a positive feedback loop if the heat generated is not effectively dissipated.

  • Catalysts: The presence of catalysts such as Mg²⁺ or imidazole can significantly accelerate the reaction rate, and therefore the rate of heat evolution.[6]

  • Solvent: The choice of solvent can impact heat dissipation. Solvents with higher heat capacities and thermal conductivities are more effective at absorbing and transferring heat.

  • Mixing: Inadequate mixing can lead to localized "hot spots" where the reaction rate is much higher, potentially initiating a thermal runaway.[8]

  • Scale: As the reaction scale increases, the volume-to-surface area ratio also increases, making heat removal less efficient. A reaction that is safe on a small scale may become hazardous when scaled up without proper engineering controls.[4]

Q4: How can I visually identify if my DAP reaction is becoming too exothermic?

A4: While visual cues alone are not sufficient for safety, they can be an indicator of a problem. Be alert for:

  • Unexpected boiling or bubbling of the reaction mixture at temperatures below the solvent's boiling point.

  • Sudden changes in color or viscosity that occur rapidly.

  • Refluxing of solvent when the reaction is not being intentionally heated to reflux temperature.

  • Fuming or vapor release from the reaction vessel.

It is critical to have a thermometer in the reaction mixture at all times to monitor the temperature directly.

Troubleshooting Guide

Problem: My reaction temperature is increasing unexpectedly and rapidly.

  • Q: What is the immediate first step?

    • A: Immediately begin cooling the reaction vessel using an ice bath or other appropriate cooling medium. Be prepared to remove any heating source if one is present. Inform a colleague and your lab supervisor of the situation.

  • Q: What could be causing the rapid temperature rise?

    • A: This is a sign that the rate of heat generation is exceeding the rate of heat removal. The most likely causes are that the reaction is more exothermic than anticipated, the concentration of reactants is too high, or the addition rate of a reactant is too fast.

  • Q: How can I bring the reaction back under control?

    • A:

      • Cooling: Apply external cooling.

      • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.[9]

      • Dilution: If it can be done safely, adding a cold, inert solvent can help to absorb the heat and slow the reaction by dilution.

      • Quenching: In a severe situation, and if a pre-planned quenching procedure is in place, you may need to add a quenching agent to stop the reaction. This should be a last resort.[4]

Problem: I am scaling up my DAP reaction and I am concerned about the exotherm.

  • Q: What are the key considerations for safely scaling up a potentially exothermic reaction?

    • A:

      • Perform a Hazard Assessment: Before scaling up, perform a reaction hazard screening to estimate the heat of reaction and the adiabatic temperature rise.[4]

      • Ensure Adequate Cooling: The cooling capacity of your equipment must be sufficient to handle the total heat output of the scaled-up reaction. Remember that the heat generated increases with volume, while the cooling surface area does not increase proportionally.

      • Controlled Addition: Add the limiting reagent slowly and in a controlled manner, while continuously monitoring the reaction temperature.[9]

      • Efficient Mixing: Ensure that the stirring is adequate for the larger volume to prevent the formation of hot spots.

      • Have a Contingency Plan: Develop a plan for what to do in case of a cooling failure or an unexpected exotherm. This may include an emergency cooling bath or a quenching procedure.

Quantitative Data on Related Phosphate Compounds

Compound/ReactionEnthalpy of Formation (ΔHf°) / Enthalpy of Reaction (ΔH°)Reference(s)
Diamidophosphoric Acid-821.9 kJ/mol[3][10]
ATP + H₂O → ADP + Pᵢ-30.5 kJ/mol[11]
ATP + H₂O → AMP + PPᵢ-45.6 kJ/mol[11]

Note: This data is for estimation purposes only and the actual heat released in a specific DAP reaction will depend on the substrates, solvent, and reaction conditions.

Experimental Protocols

Protocol: Reaction Hazard Screening for DAP Phosphorylation

Objective: To safely estimate the exothermic potential of a DAP-mediated phosphorylation reaction before proceeding to a larger scale.

Materials:

  • Jacketed lab reactor or a reaction flask equipped with a magnetic stir bar.

  • Thermometer or thermocouple to monitor the reaction temperature.

  • Controlled addition pump or dropping funnel.

  • Cooling bath (e.g., ice-water bath).

  • DAP, substrate, and any catalysts or additives.

  • Reaction solvent.

Methodology:

  • System Setup:

    • Set up the reaction vessel with stirring and a thermometer submerged in the reaction medium.

    • Have a cooling bath readily available.

  • Initial Charge:

    • Charge the reaction vessel with the substrate and the solvent.

    • Allow the system to reach thermal equilibrium at the desired starting temperature and record this temperature.

  • Controlled Addition of DAP:

    • Prepare a solution of DAP in the reaction solvent.

    • Begin adding the DAP solution at a slow, controlled rate.

    • Monitor the reaction temperature closely. A temperature rise of a few degrees indicates an exothermic reaction.

  • Temperature Monitoring and Control:

    • If the temperature begins to rise, slow down the addition rate.

    • If the temperature rise is significant (e.g., > 5-10 °C), stop the addition and apply external cooling to bring the temperature back to the set point.

    • Record the maximum temperature reached.

  • Data Analysis:

    • A significant temperature rise with a small addition of the limiting reagent indicates a highly exothermic reaction.

    • Use this information to assess the cooling requirements for a larger-scale reaction and to determine a safe addition rate.

  • Emergency Preparedness:

    • Throughout the experiment, have a plan for what to do in case of a rapid, uncontrolled temperature increase. This should include immediate, aggressive cooling and, if necessary, a pre-determined quenching procedure.

Visualizations

Thermal_Risk_Assessment_Workflow cluster_planning Planning Phase cluster_experimental Experimental Assessment cluster_analysis Analysis & Decision A Literature Review: Known hazards of reactants and products B Define Reaction Parameters: Concentration, temperature, scale A->B C Small-Scale Hazard Screening (See Protocol) B->C D Monitor Temperature Profile During controlled addition C->D E Calculate Adiabatic Temperature Rise (if possible) D->E F Assess Cooling Capacity of intended scale-up equipment E->F G Proceed with Scale-Up? (with caution) F->G Sufficient Cooling H Re-evaluate Reaction Conditions (e.g., lower concentration, slower addition) F->H Insufficient Cooling H->C

Caption: A workflow for assessing the thermal risk of a DAP reaction.

Exotherm_Management_Decision_Tree Start Unexpected Temperature Rise Detected Q1 Is the temperature rise rapid and accelerating? Start->Q1 A1_Yes IMMEDIATELY: 1. Stop all reagent addition 2. Apply maximum cooling (ice bath) 3. Alert supervisor Q1->A1_Yes Yes A1_No 1. Slow down or stop reagent addition 2. Apply moderate cooling Q1->A1_No No Q2 Is the temperature now under control? A1_Yes->Q2 A1_No->Q2 A2_Yes Continue reaction with caution: - Slower addition rate - Lower bath temperature Q2->A2_Yes Yes A2_No Proceed to Emergency Shutdown: - Prepare for quenching (if planned) - Evacuate if necessary Q2->A2_No No

Caption: A decision tree for managing an exothermic event during a DAP reaction.

References

Validation & Comparative

A Comparative Analysis of Diamidophosphate and Other Phosphorylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

LA JOLLA, CA – In the intricate world of molecular biology and synthetic chemistry, the precise addition of a phosphate group—phosphorylation—is a cornerstone reaction. This guide offers a comprehensive comparison of Diamidophosphate (DAP) with other prevalent phosphorylating agents, providing researchers, scientists, and drug development professionals with a data-driven overview to inform their choice of reagents. This publication presents quantitative data, detailed experimental protocols, and visual workflows to objectively assess the performance of these critical molecules.

This compound has emerged as a remarkably effective phosphorylating agent, particularly for its ability to function in aqueous environments, a feature of significant interest in prebiotic chemistry and certain biological applications.[1][2] Its efficiency is often compared with other agents such as trimetaphosphate, pyrophosphate, and the widely used phosphoramidites in solid-phase synthesis.

Quantitative Comparison of Phosphorylating Agents

The selection of a phosphorylating agent is dictated by factors including the substrate, desired yield, reaction conditions, and scalability. The following tables summarize the performance of this compound in comparison to other agents based on available experimental data. It is important to note that reaction conditions can significantly influence yields.

Table 1: Phosphorylation of Nucleosides

Phosphorylating AgentSubstrateProduct(s)Yield (%)Key Reaction ConditionsReference(s)
This compound (DAP) UridineUridine-2',3'-cyclophosphate~10%Aerosol, < 1 hour[3][4]
UridineUridine monophosphates & dimers22.3 ± 3.9% (UMPs)Wet-dry cycles with CaCO3[5]
CytidineTotal phosphorylated productsup to 90%Wet-dry cycles with additives (e.g., formamide) at 80°C[6]
Trimetaphosphate (P3m) Adenosine5'-ATP, 5'-AMP, 2',3'-cAMP, etc.VariesWet-dry cycle (37°C, pH 7) with Ni(II) catalyst[7]
Pyrophosphate (PPi) Uridine5'-UMP, 2'-UMP, 3'-UMP, 2',3'-cUMPVariesEvaporation/drying (60–75°C) with SiO2, urea, Mg2+[7][8]
Phosphoramidites NucleosidesOligonucleotides>99% (per coupling step)Solid-phase synthesis, anhydrous conditions[2][9]

Table 2: Phosphorylation of Other Biomolecules

Phosphorylating AgentSubstrateProduct(s)Yield (%)Key Reaction ConditionsReference(s)
This compound (DAP) GlycerolGlycerol phosphates-"Paste-reaction" conditions[5][10]
Amino Acids (Gly, Asp, Glu)Oligopeptides-Aqueous solution[5][11]
Trimetaphosphate (P3m) GlycerolGlycerol phosphatesup to 90%Non-aqueous solvents (formamide or DES) with silicates, 85°C[12]
H-phosphonates Serine (on resin)Phosphorylated peptide83%Solid-phase synthesis, pivaloyl chloride activation[13]
Phosphoryl Chloride (POCl3) 2'-C-methyl ribonucleosidesCyclic monophosphate nucleosides30%With P(O)(OMe)3, then cyclization with DCC[14][15]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key phosphorylation reactions.

Protocol 1: Phosphorylation of a Nucleoside using this compound (DAP)

This protocol is a generalized procedure for the phosphorylation of a nucleoside in an aqueous solution, adapted from prebiotic chemistry studies.[1]

Materials:

  • Nucleoside (e.g., Uridine)

  • This compound (DAP)

  • Imidazole

  • Magnesium Chloride (MgCl2)

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Dissolve the nucleoside in deionized water to a final concentration of 0.1 M.

  • Add imidazole (1-2 equivalents) and MgCl2 (3 equivalents) to the solution and stir until dissolved.

  • Adjust the pH of the solution to a desired value (typically between 6 and 9) using HCl or NaOH.

  • Add this compound (DAP) in portions (e.g., 5 equivalents) to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., room temperature or 50°C) with continuous stirring.

  • Monitor the reaction progress using a suitable analytical technique, such as NMR or HPLC.

  • Upon completion, the product can be purified using standard chromatographic techniques.

Protocol 2: Solid-Phase Synthesis of an Oligonucleotide using Phosphoramidites

This is a simplified, conceptual protocol for the widely used phosphoramidite method in automated DNA/RNA synthesis.[9][16]

Materials:

  • Controlled Pore Glass (CPG) solid support with the first nucleoside attached

  • Nucleoside phosphoramidite monomers (A, C, G, T/U) with protecting groups

  • Activator (e.g., tetrazole)

  • Capping solution (e.g., acetic anhydride and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure (performed in an automated synthesizer):

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the support-bound nucleoside is removed with the deblocking solution.

  • Coupling: The next nucleoside phosphoramidite and the activator are delivered to the synthesis column. The phosphoramidite couples with the free 5'-hydroxyl group of the support-bound nucleoside.

  • Capping: Any unreacted 5'-hydroxyl groups are capped with the capping solution to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

  • After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

  • The crude oligonucleotide is then purified, typically by HPLC or PAGE.

Visualizing the Processes

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Select & Prepare Phosphorylating Agent and Substrate Conditions Define Reaction Conditions (Solvent, T, pH) Reagents->Conditions Define parameters Mixing Mix Reagents Conditions->Mixing Set up Incubation Incubate/Stir Mixing->Incubation Initiate Monitoring Monitor Progress (NMR, HPLC, etc.) Incubation->Monitoring Sample periodically Purification Purify Product (Chromatography) Monitoring->Purification Upon completion Characterization Characterize Product (MS, NMR) Purification->Characterization Verify identity & purity

Caption: A generalized workflow for a phosphorylation experiment.

Kinase_Signaling_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (Inactive) Signal->Receptor Receptor_P Receptor Tyrosine Kinase (Active, Phosphorylated) Receptor->Receptor_P Autophosphorylation Kinase1 Kinase 1 (Inactive) Receptor_P->Kinase1 Kinase1_P Kinase 1 (Active, Phosphorylated) Kinase1->Kinase1_P Phosphorylation Kinase2 Kinase 2 (Inactive) Kinase1_P->Kinase2 Kinase2_P Kinase 2 (Active, Phosphorylated) Kinase2->Kinase2_P Phosphorylation TargetProtein Target Protein (Inactive) Kinase2_P->TargetProtein TargetProtein_P Target Protein (Active, Phosphorylated) TargetProtein->TargetProtein_P Phosphorylation Response Cellular Response TargetProtein_P->Response

References

A Comparative Guide to the Validation of RNA Phosphorylation by Diamidophosphate and T4 Polynucleotide Kinase Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent methods for RNA 5'-phosphorylation: the chemical approach using diamidophosphate (DAP) and the enzymatic method employing T4 Polynucleotide Kinase (T4 PNK). We will delve into the validation of these techniques using mass spectrometry, offering detailed experimental protocols and quantitative comparisons to assist researchers in selecting the most suitable method for their specific needs.

Introduction to RNA Phosphorylation

The phosphorylation of the 5' terminus of an RNA molecule is a critical modification that influences its stability, structure, and biological function. It is a prerequisite for numerous downstream applications, including enzymatic ligation for RNA sequencing library preparation, RNA-protein interaction studies, and the construction of therapeutic RNA molecules. While enzymatic methods have long been the standard, chemical phosphorylation agents like this compound (DAP) are gaining attention, particularly in the context of prebiotic chemistry and the development of novel RNA synthesis workflows.[1][2][3] Mass spectrometry stands as the gold standard for the precise validation and quantification of such modifications, providing unambiguous evidence of phosphorylation at single-nucleotide resolution.[4][5]

Methods Overview: this compound vs. T4 Polynucleotide Kinase

This compound (DAP): A Prebiotic Chemical Approach

This compound is a simple, potentially prebiotic phosphorylating agent that can effectively phosphorylate a variety of molecules, including nucleosides and oligonucleotides, in an aqueous solution.[1][2][3] Its ability to function without the need for complex enzymes or cofactors makes it an attractive option for certain applications, although reaction conditions may require optimization to favor 5'-phosphorylation and improve efficiency.[6][7]

T4 Polynucleotide Kinase (T4 PNK): The Enzymatic Standard

T4 Polynucleotide Kinase is a highly efficient and widely used enzyme in molecular biology.[8] It catalyzes the transfer of the gamma-phosphate from ATP to the 5'-hydroxyl terminus of both RNA and DNA.[9][10] The enzyme exhibits high specificity for the 5'-OH group and is a component of many standard molecular biology workflows that require 5'-phosphorylated nucleic acids.[9]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of DAP and T4 PNK for 5' RNA phosphorylation, with mass spectrometry as the validation endpoint.

FeatureThis compound (DAP)T4 Polynucleotide Kinase (T4 PNK)Mass Spectrometry Validation Notes
Reaction Time Slow (hours to days)[1][6]Fast (typically 30-60 minutes)[11]MS can be used to monitor reaction kinetics by analyzing time-course samples.[12]
Specificity Can produce a mixture of 2', 3', and 5'-phosphorylated products, as well as 2',3'-cyclic phosphates.[7]Highly specific for the 5'-hydroxyl (5'-OH) terminus.[9]Tandem MS (MS/MS) is crucial to confirm the exact site of phosphorylation on the terminal nucleotide.[4][5]
Efficiency Variable; can be enhanced by additives and wet-dry cycles, potentially reaching high yields (up to 90%).[7]Very high, often achieving near-complete phosphorylation under optimal conditions.[10]Quantitative MS can determine the ratio of phosphorylated to unphosphorylated RNA fragments, providing a precise measure of efficiency.[13][14]
Cofactors Required None, though additives like imidazole or metal ions can accelerate the reaction.[1]ATP is required as the phosphate donor.[8]The mass of the phosphorylated RNA fragment will increase by 79.98 Da, corresponding to the addition of a PO3 group.
Reaction Conditions Aqueous solution, wide range of pH (5.5-10) and temperatures.[1][7]Requires specific buffer conditions (pH ~7.5-8.0) and an optimal temperature of 37°C.Sample cleanup is essential before MS analysis to remove salts, enzymes, and other reaction components that can cause ion suppression.
Potential Byproducts Can include amidophosphates and hydrolyzed DAP products.[1][3]Minimal byproducts related to the RNA substrate.Liquid chromatography (LC) coupled with MS separates the target phosphorylated RNA from potential byproducts before detection.[15]

Experimental Workflows and Validation

Mass spectrometry provides a robust platform for confirming the success and efficiency of RNA phosphorylation. The general workflow involves phosphorylation, enzymatic digestion of the RNA into smaller, manageable fragments, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_0 Phosphorylation cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Validation Outcome Start RNA with 5'-OH Method1 This compound (DAP) Reaction Start->Method1 Method2 T4 PNK + ATP Reaction Start->Method2 Purify RNA Purification Method1->Purify Method2->Purify Digest RNase Digestion Purify->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis LCMS->Data Confirm Confirm 5'-Phosphate (+79.98 Da mass shift) Data->Confirm Quantify Quantify Phosphorylation Efficiency Data->Quantify

Caption: General workflow for RNA phosphorylation and validation by mass spectrometry.

The following diagram illustrates the logical comparison between the two phosphorylation methods.

G cluster_DAP This compound (DAP) cluster_PNK T4 Polynucleotide Kinase (T4 PNK) DAP_Node Chemical Method DAP_Attr1 No ATP required DAP_Node->DAP_Attr1 DAP_Attr2 Slower reaction DAP_Node->DAP_Attr2 DAP_Attr3 Potential for lower specificity (5', 3', 2' sites) DAP_Node->DAP_Attr3 Validation Validation by Mass Spectrometry DAP_Node->Validation PNK_Node Enzymatic Method PNK_Attr1 Requires ATP PNK_Node->PNK_Attr1 PNK_Attr2 Fast and efficient PNK_Node->PNK_Attr2 PNK_Attr3 Highly specific for 5'-OH PNK_Node->PNK_Attr3 PNK_Node->Validation

Caption: Logical comparison of DAP and T4 PNK phosphorylation methods.

Detailed Experimental Protocols

Protocol 1: RNA Phosphorylation with this compound (DAP)

This protocol is a general guideline based on published methods.[1] Optimal concentrations, temperature, and incubation times may vary depending on the RNA sequence and length.

  • Reaction Setup:

    • In a sterile microfuge tube, dissolve the RNA substrate in nuclease-free water to a final concentration of 0.1 M.

    • Add this compound (DAP) to the solution. A range of 1 to 25 equivalents of DAP may be tested to optimize the reaction.

    • If desired, additives such as imidazole or divalent cations (e.g., MgCl₂ or ZnCl₂) can be included to potentially accelerate the reaction.

    • Adjust the pH of the reaction mixture to between 5.5 and 8.0 using dilute HCl or NaOH.

  • Incubation:

    • Incubate the reaction at room temperature or up to 50°C.

    • The reaction can be slow, requiring incubation for several hours to several days.[1] Progress can be monitored by taking aliquots at various time points for mass spectrometry analysis.

  • Reaction Quenching and Purification:

    • Stop the reaction by adding a chelating agent like EDTA if metal ions were used.

    • Purify the RNA using a suitable method such as ethanol precipitation, size-exclusion chromatography, or HPLC to remove DAP, salts, and other small molecules prior to mass spectrometry.

Protocol 2: RNA Phosphorylation with T4 Polynucleotide Kinase (T4 PNK)

This is a standard protocol for enzymatic phosphorylation of RNA.[9]

  • Reaction Setup:

    • In a sterile microfuge tube, combine the following components on ice:

      • RNA (1-50 pmol)

      • 10X T4 PNK Reaction Buffer (1 µL)

      • ATP (10 mM solution, 1 µL)

      • T4 Polynucleotide Kinase (e.g., NEB M0201, 10 units, 1 µL)

      • Nuclease-free water to a final volume of 10 µL.

  • Incubation:

    • Mix gently and incubate at 37°C for 30-60 minutes.

  • Enzyme Inactivation and Purification:

    • Inactivate the enzyme by heating at 65°C for 20 minutes.

    • Purify the RNA using a column-based purification kit or ethanol precipitation to remove the enzyme, buffer components, and unincorporated ATP.

Protocol 3: Mass Spectrometry Validation of RNA Phosphorylation

This protocol outlines the general steps for preparing phosphorylated RNA for LC-MS/MS analysis.[13][16][17]

  • RNA Digestion:

    • To the purified phosphorylated RNA sample (approximately 1-10 µg), add a nuclease-specific buffer (e.g., RNase T1 buffer).

    • Add a nuclease, such as RNase T1 (which cleaves after guanosine residues), to digest the RNA into smaller oligonucleotides. The choice of nuclease will determine the resulting fragment sizes.

    • Incubate at 37°C for 1-2 hours.

  • Sample Desalting:

    • Desalt the digested sample using a C18 ZipTip or a similar reversed-phase cleanup method to remove salts that can interfere with mass spectrometry analysis. Elute the RNA fragments in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the desalted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) operating in negative ion mode.[15]

    • Separate the oligonucleotide fragments using a reversed-phase column with a gradient of acetonitrile in an aqueous mobile phase containing an ion-pairing agent or a volatile buffer.

    • The mass spectrometer should be operated in a data-dependent acquisition mode, where the most intense ions from the full MS scan are selected for fragmentation (MS/MS).[15]

  • Data Analysis:

    • Analyze the resulting spectra to identify the masses of the eluted fragments.

    • A successful 5'-phosphorylation will be confirmed by a mass increase of 79.9799 Da (the mass of HPO₃) on the 5'-terminal fragment compared to its unphosphorylated counterpart.

    • Quantify the phosphorylation efficiency by comparing the peak areas or ion intensities of the phosphorylated and unphosphorylated forms of the 5'-terminal fragment.[12][13]

Conclusion

Both this compound and T4 Polynucleotide Kinase are viable methods for the 5'-phosphorylation of RNA, each with distinct advantages. DAP offers a simple, enzyme-free approach valuable for prebiotic chemistry studies and certain synthetic applications. In contrast, T4 PNK provides a rapid, highly specific, and efficient method that remains the standard for most molecular biology applications.

Regardless of the chosen method, mass spectrometry is an indispensable tool for validation. It provides definitive confirmation of the phosphorylation event, pinpoints the exact location of the modification, and allows for precise quantification of the reaction's efficiency. This level of detailed analysis is critical for ensuring the quality and functionality of modified RNA in research and therapeutic development.

References

A Comparative Analysis of Diamidophosphate and Urea in Prebiotic Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in the origin of life is the phosphorylation of simple organic molecules to form the building blocks of biopolymers like RNA and DNA. In the field of prebiotic chemistry, researchers have explored various phosphorylating agents that could have been present on the early Earth. Among the most promising candidates are diamidophosphate (DAP) and urea, each exhibiting distinct mechanisms and efficiencies in phosphorylating nucleosides and other key biomolecules. This guide provides a comparative study of their performance, supported by experimental data, to aid researchers in understanding their respective roles and potential in prebiotic phosphorylation.

Introduction to Prebiotic Phosphorylation Agents

This compound (DAP) is a nitrogenous derivative of phosphate that has been demonstrated to efficiently phosphorylate a wide range of prebiotic building blocks, including nucleosides, amino acids, and lipid precursors, in aqueous environments without the need for a condensing agent.[1] Its plausibility as a prebiotic reagent is supported by its potential formation from trimetaphosphate and ammonia, both considered available on the early Earth.[1][2]

Urea, on the other hand, typically functions as a facilitator or part of a eutectic mixture in conjunction with inorganic phosphates to promote phosphorylation.[3][4][5] It has been shown to enable high yields of nucleoside phosphorylation from neutral or basic phosphates at elevated temperatures, a significant advantage given the likely prevalence of insoluble phosphate minerals on the prebiotic Earth.[3][4][5]

Comparative Performance in Nucleoside Phosphorylation

The efficacy of DAP and urea in prebiotic phosphorylation has been evaluated under various experimental conditions, including aqueous solutions, paste-like states, aerosol environments, and wet-dry cycles. The following tables summarize the key quantitative data from these studies.

Phosphorylating Agent Substrate Reaction Conditions Major Products Yield (%) Reaction Time Reference
This compound (DAP)UridineAqueous solution (0.1 M uridine, 1-25 equiv. DAP), pH 5.5-10, r.t.-50 °CUridine-2',3'-cyclophosphate (c-UMP)Low (traces of 5'-amidophosphate of c-UMP also observed)Days-weeks[1]
This compound (DAP)Uridine"Paste-reaction" (solid-state with drops of water), room temperatureUridine-2',3'-cyclophosphate (c-UMP), Oligouridylates (up to tetramer)~80% for c-UMP (isolated yield of 65% on a 1-gram scale)30 days[1]
This compound (DAP)UridineAerosol environmentUridine-2',3'-cyclophosphate (c-UMP)~6.5-10%< 1 hour[6][7][8]
This compound (DAP) with additives (e.g., formamide, urea)RibonucleosidesWet-dry cycles, pH 6-10, up to 80 °C2',3'-cyclic phosphates, 2'- and 3'-phosphates, increased 5'-phosphorylation at 80°CUp to 90% (total conversion)Not specified[9][10]
Urea with Inorganic PhosphateNucleosidesHeating with neutral or basic phosphates and ammonium chloride, 65-100 °CPhosphorylated nucleosidesHigh yieldsNot specified[3][4][5]
Urea with Pyrophosphate and Mg2+UridineEvaporation/drying hot cell (60-75°C) with SiO2 sand5'-UMP, 2'-UMP, 3'-UMP, 2',3'-cUMP, dimerization productsNot specified (variety of products observed)Not specified[11][12]
Urea/Ammonium Formate/Water (UAFW) EutecticNot specifiedEvaporative conditions with MgSO4 and hydroxyapatitePhosphorylated organicsIncreased phosphorylation compared to urea aloneNot specified[13]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for replicating and building upon these findings.

This compound (DAP) Phosphorylation in Aqueous and Paste Conditions

Objective: To investigate the phosphorylation of nucleosides by DAP in both aqueous solution and a low-water "paste" environment.

Materials:

  • Nucleoside (e.g., uridine)

  • This compound (DAP)

  • Water (deionized)

  • Imidazole (optional catalyst)

  • Zinc chloride or Magnesium chloride (optional catalysts)

  • Hydrochloric acid (4M, for pH adjustment)

Aqueous Reaction Protocol:

  • A 0.1 M solution of the nucleoside is prepared in water.

  • DAP is added to the solution (1-25 equivalents).

  • Optional catalysts such as imidazole, ZnCl₂, or MgCl₂ can be added.

  • The pH of the reaction mixture is adjusted and maintained between 5.5 and 8 by the addition of 4M HCl.

  • The reaction is agitated at room temperature or heated up to 50 °C.

  • The progress of the reaction is monitored over days to weeks, with additional DAP added as it is consumed.[1]

Paste Reaction Protocol:

  • The nucleoside and DAP (with or without imidazole) are ground together.

  • A few drops of water are added to form a paste-like material.

  • The reaction is allowed to proceed at room temperature.

  • Additional DAP is added based on the progress of the reaction as monitored by analytical techniques such as NMR.[1]

Urea-Mediated Phosphorylation with Inorganic Phosphate

Objective: To achieve phosphorylation of nucleosides using inorganic phosphates in the presence of urea.

Materials:

  • Nucleoside

  • Inorganic phosphate source (e.g., neutral or basic phosphates, hydroxylapatite)

  • Urea

  • Ammonium chloride

Protocol:

  • A mixture of the nucleoside, inorganic phosphate, urea, and ammonium chloride is prepared.

  • The reaction mixture is heated to a temperature in the range of 65 °C to 100 °C.

  • The reaction is allowed to proceed to achieve phosphorylation.[3][4][5]

Reaction Pathways and Mechanisms

The mechanisms by which DAP and urea facilitate phosphorylation differ significantly, which is reflected in their reaction pathways.

This compound (DAP) Phosphorylation Pathway

DAP can directly phosphorylate the hydroxyl groups of nucleosides. In the case of ribonucleosides, this often leads to the formation of a 2',3'-cyclic phosphate intermediate, which can then hydrolyze to a mixture of 2'- and 3'-monophosphates or be further activated.[1] The presence of additives and varying environmental conditions can influence the regioselectivity of the phosphorylation.[9][10]

DAP_Phosphorylation Ribonucleoside Ribonucleoside Intermediate Activated Intermediate Ribonucleoside->Intermediate + DAP DAP This compound (DAP) DAP->Intermediate CyclicPhosphate 2',3'-Cyclic Phosphate Intermediate->CyclicPhosphate Intramolecular attack Monophosphates 2'- & 3'- Monophosphates CyclicPhosphate->Monophosphates Hydrolysis

Caption: General pathway for DAP-mediated phosphorylation of a ribonucleoside.

Urea-Assisted Phosphorylation Pathway

Urea's role is primarily to act as a condensing agent, likely forming a reactive intermediate with the inorganic phosphate at elevated temperatures. This activated phosphate species is then capable of phosphorylating the nucleoside. The exact nature of the reactive intermediate is still a subject of research, with phosphoramidate or carbamyl phosphate being proposed possibilities.[14]

Urea_Phosphorylation InorganicPhosphate Inorganic Phosphate (Pi) ActivatedPhosphate Activated Phosphate Intermediate InorganicPhosphate->ActivatedPhosphate + Urea (Heat) Urea Urea Urea->ActivatedPhosphate PhosphorylatedNucleoside Phosphorylated Nucleoside ActivatedPhosphate->PhosphorylatedNucleoside + Nucleoside Nucleoside Nucleoside Nucleoside->PhosphorylatedNucleoside

References

A Comparative Guide to the Characterization of Diamidophosphate Reaction Products: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of prebiotic phosphorylation and the development of novel phosphorylation agents are critical areas of research with implications for understanding the origins of life and for the synthesis of new therapeutics. Diamidophosphate (DAP) has emerged as a versatile phosphorylating agent, capable of phosphorylating a wide range of biologically relevant molecules such as nucleosides and amino acids in aqueous environments.[1][2] Accurate and efficient characterization of the reaction products is paramount for understanding reaction mechanisms, optimizing conditions, and isolating compounds of interest. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), for the characterization of DAP reaction products.

Performance Comparison: NMR Spectroscopy vs. LC-MS

Both NMR spectroscopy and LC-MS are powerful analytical techniques for monitoring DAP-mediated reactions and identifying the resulting phosphorylated products. The choice of technique often depends on the specific requirements of the analysis, such as the need for detailed structural information, high sensitivity for trace-level detection, or high throughput for screening purposes.

FeatureNMR Spectroscopy (Primarily ³¹P NMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the magnetic properties of atomic nuclei, providing detailed structural information and quantitative data based on signal intensity.Separates molecules based on their physicochemical properties followed by detection based on mass-to-charge ratio, providing molecular weight information and fragmentation patterns.
Information - Unambiguous structure elucidation- Isomer differentiation- Quantitative analysis without the need for identical standards[3]- Real-time reaction monitoring- High sensitivity for detecting low-abundance species- Molecular weight determination- Structural information through fragmentation (MS/MS)- High throughput screening
Sensitivity Lower (typically in the micromolar to millimolar range)[4]Higher (can reach picomolar to femtomolar levels)[4]
Quantification Inherently quantitative; signal area is directly proportional to the number of nuclei.[3] Can be performed using an internal or external standard.[5]Requires calibration curves with authentic standards for accurate quantification. Isotope-labeled internal standards can improve accuracy.[6]
Throughput Lower, especially for complex mixtures requiring 2D NMR.Higher, particularly with modern UPLC systems.
Sample Prep. Minimal; samples are typically dissolved in a deuterated solvent.More involved; may require extraction, derivatization, and careful buffer selection to avoid ion suppression.[4]
Limitations - Lower sensitivity- Potential for signal overlap in complex mixtures- Ion suppression effects can affect quantification- Isomer differentiation can be challenging without specific standards or chromatographic separation- Destructive technique

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the characterization of DAP reaction products using NMR spectroscopy and LC-MS.

experimental_workflow_NMR cluster_reaction DAP Phosphorylation Reaction cluster_nmr NMR Analysis DAP This compound (DAP) Reaction Aqueous Reaction (e.g., with Mg²⁺, Imidazole) DAP->Reaction Substrate Nucleoside / Amino Acid Substrate->Reaction SamplePrep Sample Preparation (Dissolve in D₂O) Reaction->SamplePrep NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, ³¹P NMR) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Phasing, Baseline Correction, Integration) NMR_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation & Quantification Data_Processing->Structure_Elucidation

Figure 1. Experimental workflow for NMR analysis.

experimental_workflow_LCMS cluster_reaction DAP Phosphorylation Reaction cluster_lcms LC-MS Analysis DAP This compound (DAP) Reaction Aqueous Reaction (e.g., with Mg²⁺, Imidazole) DAP->Reaction Substrate Nucleoside / Amino Acid Substrate->Reaction SamplePrep Sample Preparation (Dilution, Filtration) Reaction->SamplePrep LC_Separation Liquid Chromatography (e.g., Reversed-Phase) SamplePrep->LC_Separation MS_Detection Mass Spectrometry (ESI-MS, MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Mass Identification) MS_Detection->Data_Analysis

Figure 2. Experimental workflow for LC-MS analysis.

Data Presentation: ³¹P NMR Chemical Shifts

³¹P NMR is particularly powerful for identifying phosphorylated species due to its wide chemical shift range and the 100% natural abundance of the ³¹P isotope. The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical environment. The following table provides typical ³¹P NMR chemical shift ranges for DAP and its common reaction products.

Compound Type³¹P NMR Chemical Shift (δ, ppm)Notes
This compound (DAP)~8-10Chemical shift can be pH-dependent.
Phosphorylated Serine0.6 (pH 4.0) to 4.9 (pH 8.0)The pKa of the phosphoryl group is around 6.1.[7]
Phosphorylated Threonine-0.1 (pH 4.0) to 4.8 (pH 8.0)The pKa of the phosphoryl group is around 6.1.[7]
Phosphorylated Tyrosine-3.8 (pH 4.0) to 0.2 (pH 8.0)The pKa of the phosphoryl group is around 5.9.[7]
Nucleoside Monophosphates (NMPs)~0-5Chemical shifts are pH-dependent.
Nucleoside 2',3'-cyclic Monophosphates~20Characteristic downfield shift compared to linear monophosphates.
Nucleoside Diphosphates (NDPs)-5 to -10 (α-P), -10 to -15 (β-P)Shows characteristic splitting patterns due to P-P coupling.
Nucleoside Triphosphates (NTPs)-5 to -10 (α-P), -20 to -23 (γ-P), -10 to -15 (β-P)Complex splitting patterns are observed.[2]

Note: Chemical shifts are referenced to 85% H₃PO₄ and can vary depending on pH, solvent, and counter-ions.

Experimental Protocols

General Protocol for DAP Phosphorylation of Nucleosides

This protocol is a generalized procedure based on commonly cited experimental conditions.[1][2]

  • Reaction Setup: In a microcentrifuge tube, dissolve the nucleoside (e.g., uridine, 0.1 M final concentration) in water.

  • Addition of Reagents: Add this compound (DAP, 1-25 equivalents) to the nucleoside solution. For enhanced reaction rates and yields, co-additives such as MgCl₂ (e.g., 3 equivalents) and/or imidazole can be included.

  • pH Adjustment: Adjust the pH of the reaction mixture to a desired value (typically between 5.5 and 10) using HCl or NaOH.

  • Incubation: Incubate the reaction mixture at a controlled temperature (room temperature to 50°C). The reaction progress is typically monitored over several hours to days.

  • Reaction Monitoring: At various time points, an aliquot of the reaction mixture is taken for analysis by NMR or LC-MS.

NMR Spectroscopy Protocol for Reaction Monitoring
  • Sample Preparation: Take an aliquot of the reaction mixture and add a known amount of a suitable deuterated solvent (e.g., D₂O) to provide a lock signal. For quantitative analysis, an internal standard with a known concentration can be added.

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus-sensitive probe.

    • Nuclei: Acquire ¹H, ¹³C, and ³¹P NMR spectra. ³¹P NMR is often the most informative for tracking the formation of phosphorylated products.

    • Parameters for ³¹P NMR:

      • A standard one-pulse experiment with proton decoupling is typically used.

      • Use a calibrated 90° pulse.

      • Set the relaxation delay to at least 5 times the longest T₁ of the phosphorus nuclei of interest for accurate quantification.

      • Reference the spectrum to an external standard of 85% H₃PO₄.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify the signals corresponding to the starting materials, intermediates, and products based on their characteristic chemical shifts and coupling patterns.

    • For quantitative analysis, integrate the signals of interest and compare them to the integral of the internal standard or use the relative integrals of product and starting material signals.

LC-MS Protocol for Product Analysis

This protocol is a representative procedure for the analysis of DAP-phosphorylated nucleosides.

  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture with the initial mobile phase to a concentration suitable for LC-MS analysis.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient will depend on the analytes of interest.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min for HPLC.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in negative ion mode is typically used for phosphorylated compounds.

    • Data Acquisition: Acquire data in full scan mode to identify the molecular ions of the expected products. For targeted quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.

  • Data Analysis:

    • Process the chromatograms and mass spectra using the instrument's software.

    • Identify the peaks corresponding to the reaction products based on their retention times and mass-to-charge ratios.

    • For quantification, generate a calibration curve using standard solutions of the analytes of interest and integrate the peak areas of the samples.

Logical Relationships in DAP Phosphorylation

The following diagram illustrates the key relationships and potential pathways in a DAP-mediated phosphorylation reaction of a nucleoside.

dap_reaction_pathway DAP This compound (DAP) Phosphorylation Phosphorylation DAP->Phosphorylation Nucleoside Nucleoside Nucleoside->Phosphorylation Imidazole Imidazole (Catalyst) Imidazole->Phosphorylation activates NMP Nucleoside Monophosphate (NMP) Phosphorylation->NMP cNMP 2',3'-cyclic Nucleoside Monophosphate (cNMP) NMP->cNMP Intramolecular cyclization Oligomerization Oligomerization NMP->Oligomerization cNMP->Oligomerization Oligonucleotide Oligonucleotide Oligomerization->Oligonucleotide

Figure 3. DAP phosphorylation pathways.

Conclusion

NMR spectroscopy and LC-MS are complementary techniques that provide invaluable information for the characterization of this compound reaction products. NMR, particularly ³¹P NMR, excels in providing detailed structural elucidation and is inherently quantitative, making it ideal for mechanistic studies and reaction monitoring where absolute quantification without extensive calibration is desired. LC-MS, on the other hand, offers superior sensitivity and higher throughput, making it the preferred method for detecting trace-level products and for screening large numbers of samples. A comprehensive understanding of DAP-mediated phosphorylation is best achieved by leveraging the strengths of both techniques.

References

A Comparative Guide to Diamidophosphate and Cyanate in Phosphate Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of phosphate is a critical step in the synthesis of essential biomolecules, from nucleotides to phospholipids. In the context of prebiotic chemistry and the development of novel phosphorylation methodologies, various activating agents have been explored. This guide provides an objective comparison between Diamidophosphate (DAP) and cyanate, two plausible prebiotic molecules, in their ability to activate phosphate for the phosphorylation of biomolecules. This comparison is based on available experimental data, focusing on their mechanisms, efficiency, and reaction conditions.

At a Glance: this compound (DAP) vs. Cyanate

FeatureThis compound (DAP)Cyanate
Primary Role Direct phosphorylating agentIndirectly involved in phosphorylation, often through urea or cyanamide intermediates
Reaction Conditions Aqueous solutions, paste-like conditions, wet-dry cycles; mild pH (5.5-10) and temperature (room temp to 80°C)[1][2]Typically requires heating in the presence of urea or other condensing agents; often in dry or semi-aqueous conditions[1][3]
Efficiency & Yields High yields, up to 90% for nucleoside phosphorylation under optimized conditions (e.g., wet-dry cycles with additives)[1][2]Generally lower yields and slower reaction rates compared to DAP when used in plausible prebiotic scenarios.[4]
Mechanism Direct nucleophilic attack of the substrate's hydroxyl group on the phosphorus atom of DAP.[5]Not a direct phosphorylating agent. Can form activated intermediates like carbamoyl phosphate from urea, which then phosphorylates the substrate.[6]
Substrate Scope Broad: phosphorylates nucleosides, amino acids, lipids, and sugars.[7]Primarily studied in the context of nucleoside and amino acid phosphorylation, often in conjunction with other molecules.
Additives/Catalysts Efficiency can be enhanced by Mg²⁺, Zn²⁺, or imidazole.[7]Often requires condensing agents like urea or catalysts such as glyoxylate (for cyanamide).[4]

Reaction Mechanisms and Pathways

The fundamental difference between this compound and cyanate lies in their mechanism of phosphate activation.

This compound (DAP) acts as a direct phosphorylating agent. The presence of two amino groups on the phosphate molecule makes it susceptible to nucleophilic attack by hydroxyl groups of various biomolecules.

DAP_Mechanism DAP This compound (DAP) Intermediate Transition State DAP->Intermediate Nucleophilic Attack Substrate Biomolecule (R-OH) Substrate->Intermediate Product Phosphorylated Biomolecule (R-O-PO(NH2)2) Intermediate->Product Byproduct Ammonia (NH3) Intermediate->Byproduct

DAP Phosphorylation Mechanism.

Cyanate , on the other hand, is not a direct phosphorylating agent in the same manner as DAP. Its role in phosphorylation is more complex and often involves its conversion to or participation with other molecules like urea or cyanamide. One proposed mechanism involves the formation of a reactive carbamoyl phosphate intermediate from urea (which can be formed from cyanate). This intermediate can then phosphorylate a nucleoside.[6]

Cyanate_Urea_Pathway Cyanate Cyanate Urea Urea Cyanate->Urea Hydrolysis Carbamoyl_P Carbamoyl Phosphate (Intermediate) Urea->Carbamoyl_P Phosphate Inorganic Phosphate Phosphate->Carbamoyl_P Phospho_Nucleoside Phosphorylated Nucleoside Carbamoyl_P->Phospho_Nucleoside Nucleoside Nucleoside Nucleoside->Phospho_Nucleoside

Cyanate-Urea Phosphorylation Pathway.

Quantitative Comparison of Performance

Direct quantitative comparisons in a single study are scarce. However, by compiling data from various sources, a performance picture emerges.

ParameterThis compound (DAP)Cyanate/Urea System
Nucleoside Phosphorylation Yield Up to 90% (uridine to cUMP in paste-like conditions); ~80-90% in wet-dry cycles with additives.[1][2]High yields reported with neutral or basic phosphates when heated with urea and ammonium chloride, but specific percentages vary and are often lower than optimized DAP reactions.[1]
Reaction Time Can be slow (days to weeks) in simple aqueous solution, but significantly accelerated by paste conditions or wet-dry cycles.[5]Generally requires prolonged heating (hours to days).[3]
Versatility Demonstrably effective for a wide range of biomolecules including lipids and amino acids, leading to higher-order structures.[7]Primarily investigated for nucleoside phosphorylation.

Experimental Protocols

This compound (DAP)-Mediated Phosphorylation of Uridine

This protocol is adapted from studies on prebiotic nucleoside phosphorylation.

Materials:

  • Uridine

  • This compound (DAP)

  • Magnesium chloride (MgCl₂) (optional catalyst)

  • Imidazole (optional catalyst)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Prepare a 0.1 M solution of uridine in deionized water.

  • Add this compound (DAP) to the uridine solution. A molar excess of DAP (e.g., 5-10 equivalents) is typically used.

  • If using catalysts, add MgCl₂ and/or imidazole to the reaction mixture.

  • Adjust the pH of the solution to a desired value (e.g., pH 7.0) using HCl or NaOH.

  • Incubate the reaction mixture at a specific temperature (e.g., 50°C).

  • For "paste" conditions, a minimal amount of water is added to the solid reactants to form a paste, which is then incubated.

  • For "wet-dry cycles," the aqueous reaction mixture is subjected to repeated cycles of drying and rehydration.

  • Monitor the reaction progress using techniques such as ³¹P NMR spectroscopy or HPLC to identify and quantify the phosphorylated products.

Cyanate/Urea-Mediated Phosphorylation of a Nucleoside

This protocol is based on early studies of prebiotic phosphorylation.

Materials:

  • Nucleoside (e.g., adenosine)

  • Sodium phosphate (NaH₂PO₄)

  • Urea

  • Ammonium chloride (NH₄Cl)

Procedure:

  • Prepare a solid mixture of the nucleoside, sodium phosphate, urea, and ammonium chloride.

  • Heat the dry mixture at a specific temperature (e.g., 100°C) for an extended period (e.g., 24-48 hours).

  • After heating, dissolve the residue in water.

  • Analyze the resulting solution using chromatography (e.g., paper chromatography or HPLC) to separate and identify the phosphorylated nucleosides.

  • Quantify the products using spectroscopic methods.

Experimental Workflow Visualization

The general workflow for investigating and comparing these two phosphate activation methods can be visualized as follows:

Experimental_Workflow cluster_DAP DAP Pathway cluster_Cyanate Cyanate/Urea Pathway DAP_Reactants Prepare DAP, Substrate, (Catalysts) DAP_Reaction Incubate under specific conditions (aqueous, paste, etc.) DAP_Reactants->DAP_Reaction DAP_Analysis Analyze Products (NMR, HPLC) DAP_Reaction->DAP_Analysis Comparison Compare Yields, Kinetics, Products DAP_Analysis->Comparison Cyanate_Reactants Prepare Cyanate/Urea, Substrate, Phosphate, (Additives) Cyanate_Reaction Heat under dry or semi-aqueous conditions Cyanate_Reactants->Cyanate_Reaction Cyanate_Analysis Analyze Products (Chromatography) Cyanate_Reaction->Cyanate_Analysis Cyanate_Analysis->Comparison Start Start Start->DAP_Reactants Start->Cyanate_Reactants

Comparative Experimental Workflow.

Conclusion

This compound (DAP) emerges as a more direct, versatile, and often more efficient phosphorylating agent compared to cyanate under plausible prebiotic and laboratory conditions. Its ability to function in aqueous environments at moderate temperatures and produce high yields of a variety of phosphorylated biomolecules makes it a compelling agent for both origins-of-life research and synthetic applications.

Cyanate's role in phosphate activation is less direct and generally requires harsher conditions, such as heating in the presence of condensing agents like urea. While it represents a plausible prebiotic pathway, its efficiency and substrate scope appear more limited compared to DAP based on current research.

For drug development professionals, the principles of DAP-mediated phosphorylation, particularly its efficacy in aqueous media, may offer inspiration for developing novel, milder phosphorylation strategies for complex organic molecules. Further research into direct, quantitative comparisons of these and other activating agents under a standardized set of conditions would be highly valuable to the scientific community.

References

Sweet Precision: A Comparative Guide to the Regioselective Phosphorylation of Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise phosphorylation of sugars is a critical step in synthesizing a wide array of biologically significant molecules, from therapeutic nucleotides to glycoconjugates. The choice of phosphorylating agent profoundly impacts the efficiency and, most importantly, the regioselectivity of this transformation. This guide provides an objective comparison of diamidophosphate (DAP), a prebiotically relevant and increasingly popular reagent, with established chemical and enzymatic methods for sugar phosphorylation.

This analysis focuses on the regioselectivity, reaction conditions, and overall utility of this compound in comparison to the classical chemical reagent, phosphorus oxychloride (POCl₃), and the highly specific enzymatic approach using hexokinase.

At a Glance: Comparative Performance of Phosphorylating Agents

The following table summarizes the key performance metrics for the phosphorylation of glucose, a representative sugar, using this compound, phosphorus oxychloride, and hexokinase.

FeatureThis compound (DAP)Phosphorus Oxychloride (POCl₃)Hexokinase
Primary Phosphorylation Site Primarily α-hydroxy aldehydes; potential for multiple phosphorylationsNon-selective, reacts with available hydroxyl groupsC6-hydroxyl
Regioselectivity Moderate to LowLowHigh
Reaction Conditions Aqueous, mild pH (5.5-8), room temperature to moderate heatAnhydrous, often requires pyridine, harsh conditionsAqueous, physiological pH (~7.6), 25-37°C
Byproducts Ammonia, pyrophosphateHydrochloric acid, pyridinium saltsADP
Substrate Scope Broad (sugars, nucleosides, amino acids)[1]Broad, but can lead to complex mixtures with unprotected sugarsSpecific to hexoses (e.g., glucose, fructose, mannose)[2][3]
Ease of Use Relatively simple, one-pot reactions in water[1]Requires careful handling of corrosive and water-sensitive reagentsRequires specific buffer systems and co-factors (ATP, Mg²⁺)
Cost-Effectiveness Potentially cost-effective for large-scale synthesisInexpensive reagent, but purification costs can be highEnzyme and co-factors can be expensive, but high efficiency may offset costs

Delving into the Details: A Head-to-Head Comparison

This compound (DAP): The Prebiotic Contender

This compound has garnered significant interest for its ability to phosphorylate a variety of biologically relevant molecules in aqueous environments, mimicking prebiotic conditions[1]. Its mechanism often involves the formation of an intermediate with the aldehyde group of an aldose, leading to the phosphorylation of the adjacent α-hydroxyl group[1]. While this provides some degree of regioselectivity for α-hydroxy aldehydes, the presence of multiple hydroxyl groups on a sugar molecule can lead to a mixture of phosphorylated products.

Recent studies on nucleosides, which share structural similarities with sugars, have shown that the regioselectivity of DAP can be influenced by factors such as pH, temperature, and the presence of additives like imidazole or divalent metal ions[1]. For instance, in ribonucleosides, DAP tends to form 2',3'-cyclic phosphates[1]. While specific quantitative data for glucose is limited in readily available literature, the general reactivity pattern suggests that DAP is not inherently a highly regioselective agent for complex sugars without specific directing groups.

Phosphorus Oxychloride (POCl₃): The Classical Workhorse

Phosphorus oxychloride is a powerful and long-standing phosphorylating agent in organic synthesis[4][5]. However, its high reactivity comes at the cost of selectivity. When used with unprotected sugars, POCl₃ is known to react with multiple hydroxyl groups, leading to a complex mixture of mono-, di-, and tri-phosphorylated products, as well as cyclic phosphates. This lack of regioselectivity necessitates the use of protecting group strategies to achieve phosphorylation at a specific position, adding multiple steps and complexity to the synthesis. The reaction is typically carried out in anhydrous solvents like pyridine, which acts as both a solvent and an acid scavenger[5][6]. The harsh, acidic byproducts and the water-sensitive nature of POCl₃ also present handling challenges[7][8].

Hexokinase: The Gold Standard of Regioselectivity

In nature, the phosphorylation of glucose is exquisitely controlled by enzymes like hexokinase. Hexokinase catalyzes the transfer of a phosphate group from ATP to the C6 hydroxyl group of glucose with near-perfect regioselectivity, yielding glucose-6-phosphate[2][3][9]. This high degree of selectivity is dictated by the specific three-dimensional structure of the enzyme's active site, which precisely orients the glucose molecule for phosphoryl transfer to the C6 position[2]. The reaction occurs under mild, physiological conditions in an aqueous environment[3]. While enzymatic methods offer unparalleled selectivity, the cost of the enzyme and the required co-factors (ATP and Mg²⁺) can be a consideration for large-scale industrial applications. Furthermore, the substrate scope of a specific kinase is typically limited to a narrow range of sugars[2][3].

Experimental Protocols

Phosphorylation of Glucose using this compound (General Protocol)

This protocol is a general guideline based on the phosphorylation of various substrates with DAP in an aqueous medium[1].

Materials:

  • D-Glucose

  • This compound (DAP)

  • Deionized water

  • Magnesium chloride (MgCl₂) (optional catalyst)

  • Imidazole (optional catalyst)

  • Hydrochloric acid (4M) for pH adjustment

  • Sodium hydroxide (1M) for pH adjustment

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a 0.1 M solution of D-glucose in deionized water.

  • In a separate flask, prepare a stock solution of this compound (e.g., 1 M) in deionized water.

  • In the reaction vessel, combine the D-glucose solution with the DAP solution. The molar ratio of DAP to glucose can be varied (e.g., 1 to 10 equivalents) to optimize the reaction.

  • If using catalysts, add MgCl₂ and/or imidazole to the reaction mixture.

  • Adjust the pH of the reaction mixture to the desired level (typically between 5.5 and 8) using 4M HCl or 1M NaOH.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50°C).

  • Monitor the progress of the reaction using an appropriate analytical technique, such as ³¹P NMR spectroscopy or chromatography (e.g., HPLC).

  • Additional DAP may be added as the reaction progresses to drive it to completion.

  • Upon completion, the product mixture can be analyzed to determine the distribution of phosphorylated isomers.

Phosphorylation of Nucleosides using Phosphorus Oxychloride (Adapted for Sugars)

This protocol is adapted from methods used for nucleoside phosphorylation and should be optimized for sugar substrates[5][6]. Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be carried out in a fume hood with appropriate personal protective equipment.

Materials:

  • D-Glucose (dried)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous pyridine

  • Anhydrous dioxane (optional solvent)

  • Round-bottom flask with a septum

  • Syringe

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the dried D-glucose in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution via a syringe. The molar ratio of POCl₃ to glucose will influence the degree of phosphorylation.

  • Allow the reaction to stir at 0°C for a specified period (e.g., 2-4 hours), monitoring the progress by TLC or other suitable methods.

  • After the reaction is complete, quench the reaction by slowly adding it to a mixture of ice and water or a saturated sodium bicarbonate solution.

  • The product mixture will likely contain multiple phosphorylated species and will require purification by chromatography (e.g., ion-exchange chromatography).

Enzymatic Phosphorylation of Glucose using Hexokinase

This protocol is based on standard enzymatic assays for hexokinase activity.

Materials:

  • D-Glucose

  • Hexokinase

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Buffer solution (e.g., Tris-HCl, pH 7.6)

  • Reaction vessel (e.g., microcentrifuge tube or cuvette)

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and ATP at the desired concentrations.

  • Prepare a stock solution of D-glucose.

  • Add the reaction buffer and the D-glucose solution to the reaction vessel.

  • Initiate the reaction by adding a specific amount of hexokinase.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • The reaction can be stopped by heat inactivation of the enzyme or by adding a quenching agent like EDTA.

  • The product, glucose-6-phosphate, can be quantified using a coupled enzyme assay (e.g., with glucose-6-phosphate dehydrogenase) or by chromatographic methods.

Visualizing the Processes

Experimental Workflow for Assessing Regioselectivity

experimental_workflow cluster_prep Preparation cluster_reaction Phosphorylation Reaction cluster_analysis Analysis cluster_results Results Sugar Sugar (e.g., Glucose) ReactionDAP Aqueous, Mild Conditions Sugar->ReactionDAP ReactionPOCl3 Anhydrous, Pyridine Sugar->ReactionPOCl3 ReactionEnzyme Aqueous, Buffer, 37°C Sugar->ReactionEnzyme DAP This compound DAP->ReactionDAP POCl3 Phosphorus Oxychloride POCl3->ReactionPOCl3 Hexokinase Hexokinase + ATP Hexokinase->ReactionEnzyme Analysis Product Mixture Analysis (e.g., NMR, HPLC) ReactionDAP->Analysis ReactionPOCl3->Analysis ReactionEnzyme->Analysis Regioselectivity Determine Regioselectivity & Yields Analysis->Regioselectivity

Caption: A generalized workflow for comparing the regioselectivity of different phosphorylating agents.

Glycolysis Pathway: The Biological Context of Sugar Phosphorylation

glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase/Glucokinase ATP -> ADP F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase ATP -> ADP G3P Glyceraldehyde-3-Phosphate F16BP->G3P DHAP Dihydroxyacetone Phosphate F16BP->DHAP BPG 1,3-Bisphosphoglycerate G3P->BPG 2 NAD+ -> 2 NADH DHAP->G3P PG3 3-Phosphoglycerate BPG->PG3 2 ADP -> 2 ATP PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate 2 ADP -> 2 ATP

Caption: The initial step of glycolysis highlights the enzymatic phosphorylation of glucose to glucose-6-phosphate.

Conclusion

The choice of a phosphorylating agent for sugars is a critical decision that balances regioselectivity, reaction conditions, and scalability.

  • This compound emerges as a promising reagent for its operational simplicity and mild, aqueous reaction conditions. However, its regioselectivity with complex sugars requires further investigation and may necessitate optimization for specific applications.

  • Phosphorus oxychloride remains a powerful, albeit non-selective, tool for phosphorylation. Its use is most effective in multi-step syntheses involving protecting groups to direct the phosphorylation to a specific hydroxyl group.

  • Hexokinase and other sugar kinases represent the pinnacle of regioselectivity, offering a clean and efficient route to specific sugar phosphates. While cost can be a factor, for applications where absolute regioselectivity is paramount, enzymatic methods are often the superior choice.

For researchers and drug development professionals, a thorough understanding of these different approaches is essential for the successful synthesis of complex, phosphorylated sugar-containing molecules. The continued exploration of reagents like this compound may offer new, more sustainable, and efficient pathways for these critical transformations.

References

Diamidophosphate Reactivity: A Comparative Guide for Experimental and Theoretical Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental findings and theoretical models concerning the reactivity of diamidophosphate (DAP), a key phosphorylating agent in prebiotic chemistry and a potential tool in synthetic biology and drug development. The following sections detail quantitative experimental data, outline key experimental protocols, and visualize proposed reaction pathways to offer a clear framework for understanding and applying DAP's unique chemical properties.

Data Presentation: Quantitative Analysis of this compound Reactivity

The reactivity of this compound has been demonstrated across various substrates and reaction conditions. The following tables summarize key quantitative data from experimental studies, offering a comparative overview of product yields under different environments.

Table 1: Phosphorylation of Uridine with this compound under Various Conditions

Reaction ConditionSubstrateProductYield (%)TimeReference
Aqueous Solution (pH 5.5-10, 50°C)Uridine2',3'-cyclic UMP, 2'-UMP, 3'-UMP, 5'-UMPLow (unspecified)Days to weeks[1][2]
Aqueous AerosolUridineUridine-2',3'-cyclophosphate~6.5–10%< 1 hour[3][4][5]
Wet-Dry Cycles (up to 80°C, with additives)CytidineTotal Phosphorylated Productsup to 90%Not specified[6]
Paste-like (with imidazole)Uridine2',3'-cyclic UMP and Oligouridylates~80% (for c-UMP)30 days[2]

Table 2: Phosphorylation of Deoxyribonucleosides with this compound

Reaction ConditionSubstrateProductYield (%)Reference
Paste-like (with 2-aminoimidazole)Pyrimidine Deoxyribonucleosides5'-O-amidophosphates~60%[7]
Paste-like (with 2-aminoimidazole, in presence of pyrimidines)Purine Deoxyribonucleosides5'-amidophosphate nucleotidesIncreased to ~20%[8]

Table 3: Phosphorylation and Oligomerization of Amino Acids with this compound

Reaction ConditionSubstrateProductObservationsReference
Aqueous SolutionGlycine, Aspartic Acid, Glutamic AcidOligopeptidesFormation of short peptides[2][8]
Aqueous SolutionGlycineOligopeptidesQuantitative phosphorylation as intermediate[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are summaries of key experimental protocols for DAP-mediated reactions.

Protocol 1: Phosphorylation of Uridine in Aqueous Aerosols

This protocol, adapted from Castañeda et al. (2019), demonstrates the enhanced reactivity of DAP in an aerosol environment.[3]

  • Solution Preparation: An aqueous solution of uridine and this compound is prepared.

  • Aerosol Generation: The solution is atomized into a Teflon chamber, creating a suspension of aerosol particles.

  • Reaction: The aerosol particles are suspended in the chamber for a specified reaction time (e.g., less than 1 hour).

  • Sample Collection: The aerosol products are collected on a filter.

  • Analysis: The collected products are reconstituted in water and analyzed using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI LC-MS).

Protocol 2: Phosphorylation of Nucleosides under Wet-Dry Cycles

This method, described by Cruz et al. (2023), utilizes wet-dry cycles to enhance phosphorylation efficiency.[6]

  • Reaction Mixture: An aqueous solution containing the nucleoside, this compound, and additives (e.g., formamide, cyanamide, urea) is prepared at a specific pH (range 6-10).

  • Wet-Dry Cycling: The reaction mixture is subjected to repeated cycles of hydration (wet) and dehydration (dry) at elevated temperatures (up to 80°C).

  • Analysis: The resulting products are analyzed to determine the yield and regioselectivity of phosphorylation.

Protocol 3: "Paste" Conditions for Phosphorylation and Oligomerization

As detailed by Gibard et al. (2018), "paste-like" conditions with low water activity can drive phosphorylation and oligomerization.[2]

  • Solid Mixture: The substrate (e.g., uridine), this compound, and an activator such as imidazole are mixed in a solid state.

  • Hydration: A small amount of water is added to the solid mixture to create a paste-like consistency.

  • Incubation: The reaction paste is incubated at room temperature for an extended period (e.g., 30 days).

  • Analysis: The products are extracted and analyzed to identify phosphorylated monomers and oligomers.

Theoretical Models and Reaction Pathways

While detailed quantitative theoretical models and computational studies specifically on the reaction mechanisms of this compound remain limited, experimental evidence supports several proposed reaction pathways. These qualitative models provide a logical framework for understanding DAP's reactivity.

Proposed Mechanism for Nucleoside Phosphorylation

Experimental studies suggest a direct nucleophilic attack of a hydroxyl group from the nucleoside on the phosphorus center of DAP. The protonated amino groups of DAP act as leaving groups.[2] In the case of ribonucleosides, the 2' and 3' hydroxyls can participate in the formation of a 2',3'-cyclic phosphate intermediate, which is a common product.[2][8] The presence of activators like imidazole is thought to facilitate this process by preventing the self-condensation of DAP and potentially forming a more reactive imidazolide derivative.[3]

Nucleoside_Phosphorylation DAP This compound (DAP) Activated_DAP Activated DAP (e.g., Imidazolide) DAP->Activated_DAP Activation Nucleoside Nucleoside (e.g., Uridine) Intermediate Phosphorylated Intermediate Nucleoside->Intermediate Nucleophilic Attack Imidazole Imidazole (Activator) Imidazole->Activated_DAP Activated_DAP->Intermediate Cyclic_Phosphate 2',3'-Cyclic Phosphate Intermediate->Cyclic_Phosphate Intramolecular Cyclization Ammonia Ammonia (Leaving Group) Intermediate->Ammonia Aerosol_Workflow A 1. Prepare Aqueous Solution (Uridine + DAP) B 2. Atomize into Teflon Chamber A->B C 3. Aerosol Reaction (< 1 hour) B->C D 4. Collect Products on Filter C->D E 5. Reconstitute in Water D->E F 6. Analyze by ESI LC-MS E->F Paste_Reaction_Logic Substrate Substrate (e.g., Nucleoside, Amino Acid) Phosphorylation Phosphorylation Substrate->Phosphorylation DAP This compound (DAP) DAP->Phosphorylation Condensation Condensation DAP->Condensation Monomer Phosphorylated Monomer Phosphorylation->Monomer Monomer->Condensation Oligomer Oligomer (e.g., Oligonucleotide, Peptide) Condensation->Oligomer

References

Comparative Analysis of Diamidophosphate's Activity in Aqueous Versus Aerosol Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phosphorylating activity of Diamidophosphate (DAP), a prebiotically plausible agent, under two distinct environmental conditions: bulk aqueous solutions and aerosol microdroplets. Understanding the differential activity of DAP in these environments is crucial for models of prebiotic chemistry and for synthetic applications where phosphorylation in aqueous media is a challenge.

Introduction to this compound (DAP)

This compound (PO₂(NH₂)₂⁻) is a simple, water-soluble phosphorus compound that has emerged as a key player in prebiotic chemistry research.[1][2] Its ability to phosphorylate a wide range of biologically relevant molecules—including nucleosides, amino acids, and lipid precursors—in water, without the need for a condensing agent, makes it a compelling candidate for understanding the abiotic origins of essential biomolecules.[3] Unlike many phosphorylation methods that require non-aqueous environments, DAP's activity in water, albeit under specific conditions, offers a potential solution to the long-standing "water problem" in the origins of life.[3][4] This guide will compare its efficacy in standard aqueous solutions with its significantly accelerated reactivity in aerosol environments, providing experimental data and protocols for researchers.

Comparative Performance: Aqueous vs. Aerosol Conditions

The central challenge for phosphorylation in a prebiotic context is that the reaction is thermodynamically unfavorable in bulk water.[5][6] While DAP can phosphorylate biomolecules in aqueous solutions, the reactions are often slow, taking days or even weeks to achieve significant yields.[3][6] However, research has shown that altering the reaction environment to conditions of lower water activity, such as in aerosols or "paste-like" states, can dramatically enhance reaction rates and yields.[3][5]

Aerosols, as a model for the early Earth's ocean-air interface, provide a unique microenvironment where solutes become highly concentrated as water evaporates.[4][5] This concentration effect can overcome the kinetic barriers seen in bulk solutions.

The following tables summarize the quantitative data from key experiments comparing DAP's activity.

Data Presentation

Table 1: Phosphorylation of Uridine with DAP

ConditionReactantsTemperatureTimeKey ProductYieldReference
Aqueous (Bulk Solution) 0.1 M Uridine, 1-25 equiv. DAPRoom Temp - 50°CDays - WeeksUridine-2',3'-cyclophosphateLow (traces observed)[3]
Aqueous (Paste-like) Uridine, DAP, Imidazole, drops of waterRoom Temp30 DaysUridine-2',3'-cyclophosphate~80%[3]
Aqueous (Wet-Dry Cycles) Uridine, DAP, with additives (e.g., formamide)Up to 80°CMultiple CyclesUridine-2',3'-cyclophosphateUp to 90%[7][8]
Aerosol Uridine, 5 equiv. DAP, 3 equiv. MgCl₂Not specified< 1 HourUridine-2',3'-cyclophosphate~6.5 - 10%[5][6]

Table 2: Phosphorylation of Other Biomolecules with DAP

ConditionSubstrateKey Product(s)YieldReference
Aqueous (Bulk Solution) Amino Acids (e.g., Glycine)N-phosphorylated amino acids, OligopeptidesQuantitative phosphorylation observed[3]
Aqueous (Paste-like) GlycerolGlycerol-1,2-cyclophosphate~60%[3]
Aqueous (Paste-like) Glycerol + Nonanoic AcidPhospholipids, VesiclesNot specified[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following are generalized protocols based on the cited literature.

Protocol 1: General DAP Phosphorylation in Aqueous Solution [3][9]

  • Preparation: Prepare a 0.1 M solution of the substrate (e.g., nucleoside, amino acid) in deionized water.

  • Reaction Setup: In a reaction vessel, add the substrate solution. Add this compound (DAP) to the desired molar equivalence (e.g., 1 to 25 equivalents).

  • Catalysts (Optional): Add catalysts such as Imidazole, Magnesium Chloride (MgCl₂), or Zinc Chloride (ZnCl₂) to the reaction mixture. These have been shown to accelerate the reaction.

  • pH Adjustment: Adjust the pH of the solution to a desired value (typically between 5.5 and 8.0) using 4M HCl. The pH should be monitored and maintained throughout the reaction.

  • Incubation: Agitate the reaction mixture at the desired temperature (e.g., room temperature to 50°C).

  • Monitoring: Monitor the reaction progress using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). Additional DAP may be added as it is consumed.

  • Analysis: Upon completion, analyze the product mixture to determine yields.

Protocol 2: DAP Phosphorylation in "Paste-like" Conditions [3]

  • Preparation: Mix the solid substrates (e.g., 1 gram of Uridine), DAP, and Imidazole in a vessel.

  • Reaction Setup: Add a minimal amount of water (e.g., a few drops) to form a thick, paste-like material.

  • Incubation: Allow the reaction to proceed at room temperature for an extended period (e.g., 30 days).

  • Workup and Analysis: After the incubation period, dissolve the paste in a suitable solvent and analyze the products by NMR and HPLC to determine conversion and yield.

Protocol 3: DAP Phosphorylation in an Aerosol Environment [4]

  • Solution Preparation: Prepare an aqueous solution containing the substrate (e.g., Uridine), DAP, and any catalysts (e.g., MgCl₂). Adjust the pH to the desired value (e.g., 5.5).

  • Aerosol Generation: Atomize the solution into a reaction chamber (e.g., a Teflon chamber) to create fine aerosol particles.

  • Reaction Time: Allow the aerosol particles to remain suspended in the chamber for the desired reaction time (e.g., up to 1 hour).

  • Sample Collection: Collect the aerosol particles on a filter.

  • Analysis: Reconstitute the collected material from the filter in water and analyze the products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a generalized experimental workflow for the comparative analysis.

Prebiotic_Phosphorylation_Pathway Substrate Biomolecule (Nucleoside, Amino Acid, etc.) Intermediate Amidophosphorylated Intermediate Substrate->Intermediate DAP This compound (DAP) DAP->Intermediate Activation Product Phosphorylated Product Intermediate->Product Intramolecular Cyclization or P-N Cleavage Hydrolysis Hydrolysis Intermediate->Hydrolysis Oligomer Oligomers (Peptides, Oligonucleotides) Product->Oligomer Polymerization (e.g., in paste) Experimental_Workflow_Comparison cluster_aqueous Aqueous (Bulk) Condition cluster_aerosol Aerosol Condition aq_prep 1. Prepare 0.1M Substrate Solution aq_mix 2. Add DAP, Catalysts (optional) aq_prep->aq_mix aq_incubate 3. Incubate for Days to Weeks aq_mix->aq_incubate aq_analyze 4. Analyze via NMR / HPLC aq_incubate->aq_analyze end Compare Results aq_analyze->end ae_prep 1. Prepare Reactant Solution ae_atomize 2. Atomize into Chamber ae_prep->ae_atomize ae_collect 3. Collect on Filter (< 1 Hour) ae_atomize->ae_collect ae_analyze 4. Analyze via LC-MS ae_collect->ae_analyze ae_analyze->end start Start start->aq_prep start->ae_prep

References

The Rise of a Prebiotic Contender: Evaluating Diamidophosphate Against Other Phosphorus Sources

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to understand the chemical origins of life, the "phosphate problem" has long been a stumbling block for researchers. While phosphorus is essential for life's key molecules—forming the backbone of DNA and RNA and driving cellular metabolism in the form of ATP—its most common terrestrial form, orthophosphate, is notoriously unreactive and insoluble, particularly in the calcium-rich waters of the early Earth.[1][2][3] This has spurred a search for more potent, prebiotically plausible phosphorylating agents. Among the leading candidates, Diamidophosphate (DAP) has emerged as a remarkably versatile and efficient molecule, capable of phosphorylating a wide array of biological precursors in aqueous environments.[4][5]

This guide provides a comparative analysis of this compound versus other significant prebiotic phosphorus sources, evaluating their phosphorylation efficiency, prebiotic availability, and the experimental evidence supporting their roles in the emergence of life.

An Overview of Prebiotic Phosphorus Contenders

The challenge for prebiotic chemistry is to find a phosphorus source that is not only reactive enough to phosphorylate biomolecules in water but also could have been reasonably abundant on the Hadean Earth.[6] Besides DAP, several other sources have been proposed and investigated:

  • Orthophosphates (Pi) with Condensing Agents: Orthophosphate is the most abundant form of phosphorus on Earth, primarily found in minerals like apatite.[1][3] Due to its low solubility and reactivity, its use in prebiotic phosphorylation is thought to require condensing agents (like urea) and specific environmental conditions such as wet-dry cycles to drive the thermodynamically unfavorable reactions.[2][7]

  • Condensed Phosphates (Polyphosphates): Molecules like trimetaphosphate (P₃m) are more reactive than orthophosphate.[8][9] Plausible prebiotic sources include volcanic activity, which can produce water-soluble polyphosphates through the hydrolysis of P₄O₁₀.[3][9] They have been shown to phosphorylate amino acids and nucleosides.

  • Reduced Phosphorus Compounds: The meteoritic mineral schreibersite ((Fe,Ni)₃P) has been identified as a significant extraterrestrial source of reactive phosphorus.[3][10][11] When schreibersite corrodes in water, it releases more soluble and reactive species like phosphite (HPO₃²⁻), pyrophosphate, and hypophosphate, which can then phosphorylate organic molecules.[10][12][13]

Comparative Analysis of Phosphorylation Efficiency

This compound has demonstrated superior or comparable phosphorylation efficiency across a range of prebiotic substrates under mild, aqueous conditions, often outperforming other sources that require more extreme environments or specific activators.

Table 1: Phosphorylation of Nucleosides
SubstratePhosphorylating AgentConditionsReported YieldReference
UridineThis compound (DAP)Aqueous paste, RT, 30 days~80% (as 2',3'-cUMP)[4]
UridineThis compound (DAP)Aerosol, < 1 hour~6.5–10% (as 2',3'-cUMP)[14]
DeoxyadenosineThis compound (DAP)Wet-dry cycles, 80°C, with additives~80-90% (total phosphorylation)[15]
UridineAmmonium Phosphite60°CYields reported graphically[3]
AdenosineOrthophosphate + Urea65-100°C~68% (total adenosine phosphates)[7]
Glycine/AlanineTrimetaphosphate (P₃m)Evaporating conditions, 24 hours60-91% (N-phosphorylation)[8]
VariousSchreibersite CorrosionAqueous solution3% (total organophosphates)[12]

Yields are highly dependent on specific reaction conditions, substrates, and additives.

Table 2: Phosphorylation of Other Biomolecules (Amino Acids & Lipids)
SubstratePhosphorylating AgentConditionsKey Product(s) / YieldReference
Amino AcidsThis compound (DAP)Aqueous, RTPhosphorylated amino acids, short peptides[4][5]
Glycerol & Fatty AcidsThis compound (DAP)Moist-paste conditionsPhospholipids, vesicle formation[4][5]
Amino AcidsTrimetaphosphate (P₃m)Aqueous, evaporating conditionsN-phosphono-amino acids (60-91%)[8]

Prebiotic Plausibility and Availability

A phosphorylating agent's efficiency is irrelevant if it could not have formed or persisted on the early Earth. Here, we compare the likely origins of these phosphorus sources.

Phosphorus SourcePlausible Geochemical OriginAvailability & PersistenceReference
This compound (DAP) Ammonolysis of condensed phosphates (from volcanism) or reaction of aqueous ammonia with schreibersite.Formation demonstrated under plausible conditions. Can persist in water.[5][16]
Orthophosphate (Pi) Weathering of crustal rocks (e.g., apatite).Abundant but largely insoluble and unreactive ("phosphate problem").[1][2]
Condensed Phosphates Volcanic outgassing (P₄O₁₀ hydrolysis); high-temperature condensation of orthophosphates.Locally high concentrations possible near volcanic regions.[3][9]
Reduced P (Schreibersite) Extraterrestrial delivery via meteorites and asteroids during the late heavy bombardment.Significant delivery to the early Earth's surface is estimated. Corrosion provides a steady source of reactive P.[1][10][11][13]

Experimental Protocols

Representative Protocol for DAP-Mediated Phosphorylation of Nucleosides (Paste Reaction)

This protocol is a generalized representation based on methodologies described in the literature.[4]

  • Preparation of Reactants:

    • Prepare a stock solution of the desired nucleoside (e.g., 1.0 M uridine in deionized water).

    • Synthesize or procure this compound (DAP).

    • Prepare a stock solution of any additives, such as imidazole (e.g., 1.0 M in deionized water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the nucleoside (e.g., 0.1 mmol), DAP (e.g., 1-25 equivalents), and imidazole (e.g., 1 equivalent).

    • Adjust the initial pH of the solution to between 5.5 and 8.0 using 4 M HCl or 4 M NaOH.

    • The initial mixture may be an aqueous solution.

  • Incubation (Paste Formation):

    • Place the uncapped tube in a controlled environment (e.g., a desiccator or a fume hood) at room temperature.

    • Allow the solvent to evaporate slowly over several hours to days, leading to the formation of a paste-like material. This low water activity environment drives the phosphorylation reaction.

  • Reaction Monitoring & Workup:

    • The reaction can proceed for several days to weeks. Periodically, a small aliquot of the paste can be removed, dissolved in water, and analyzed.

    • Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) to separate and quantify the starting material and phosphorylated products.

    • Product identity is confirmed using mass spectrometry (MS) and compared against known standards.

  • Preparative Scale (Optional):

    • For isolating the product, the reaction can be scaled up (e.g., 1-gram scale).

    • After the reaction period, the final paste is dissolved in water, and the product is purified using chromatographic techniques.

Visualizations

The Prebiotic Phosphate Problem and Proposed Solutions

Caption: The "Phosphate Problem" and pathways to reactive prebiotic phosphorus.

Workflow for a DAP-Mediated Phosphorylation Experiment

Caption: A typical experimental workflow for prebiotic phosphorylation using DAP.

Geochemical Origins of Prebiotic Phosphorus Reagents

Caption: Geochemical pathways to prebiotically relevant phosphorus reagents.

Conclusion

This compound stands out as a highly compelling candidate for a key role in prebiotic phosphorylation. Its ability to efficiently phosphorylate a broad range of essential biomolecules—nucleosides, amino acids, and lipids—in mild, aqueous conditions addresses many of the hurdles presented by the "phosphate problem".[4][5][15] While other sources like condensed phosphates and reduced phosphorus from schreibersite are also plausible and important, DAP's versatility and its potential formation from these very precursors place it in a central position in models of chemical evolution.[5][16] The experimental evidence suggests that environments on the early Earth, potentially featuring contributions from both volcanic and extraterrestrial sources, could have readily generated DAP, thereby fueling the synthesis of the phosphorylated building blocks of life.

References

Diamidophosphate in Prebiotic Chemistry: A Comparative Guide to its Advantages and Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tools of prebiotic chemistry is crucial for unraveling the origins of life and developing novel therapeutic strategies. Diamidophosphate (DAP) has emerged as a significant phosphorylating agent in this field. This guide provides a comprehensive review of its advantages and limitations, with objective comparisons to other alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound (DAP) is a highly plausible prebiotic phosphorylating agent that demonstrates remarkable versatility in aqueous environments. It can phosphorylate a wide array of biologically relevant molecules, including nucleosides, amino acids, and lipids, without the need for a condensing agent. Furthermore, DAP facilitates the spontaneous formation of higher-order structures such as oligonucleotides and peptides under the same reaction conditions, a significant advantage in modeling the emergence of complex biomolecules. However, a key limitation of DAP is its relatively slow reaction rate in bulk aqueous solutions. This guide explores these facets in detail, offering a balanced perspective on DAP's role in prebiotic chemistry and comparing its performance with other phosphorylating agents like pyrophosphate (PPi) and trimetaphosphate (P₃m).

Data Presentation: A Comparative Analysis of Prebiotic Phosphorylating Agents

The following tables summarize quantitative data on the performance of this compound (DAP) compared to other common prebiotic phosphorylating agents.

Table 1: Comparison of Phosphorylation Yields for Uridine

Phosphorylating AgentConditionsProduct(s)Yield (%)Reference
This compound (DAP) 0.1 M Uridine, 1-25 equiv. DAP, aqueous solution, pH 5.5–10, rt–50 °C, days-weeksUridine-2′,3′-cyclophosphate (c-UMP)Moderate[1]
This compound (DAP) "Paste-reaction" with imidazole, rt, 30 daysUridine-2′,3′-cyclophosphate (c-UMP)~80%[1]
This compound (DAP) Aerosol environment, < 1 hourUridine-2′,3′-cyclophosphate (c-UMP)~6.5–10%[2]
This compound (DAP) Wet-dry cycles, pH 6-10, up to 80°C, with additives (e.g., formamide, urea)2',3'-cyclic phosphates, 2'- and 3'-phosphatesup to 90%[3]
Pyrophosphate (PPi) Uridine, aqueous solution, 60–75 °C, with SiO₂, urea, Mg²⁺5′-UMP, 2′-UMP, 3′-UMP, 2′,3′-cUMP5-10% of added PPi[4]
Trimetaphosphate (P₃m) Adenosine, alkaline aqueous solution2′-AMP and 3′-AMP-[5]

Table 2: General Comparison of Prebiotic Phosphorylating Agents

FeatureThis compound (DAP)Pyrophosphate (PPi)Trimetaphosphate (P₃m)
Versatility High (phosphorylates nucleosides, amino acids, lipids)[1]Moderate (primarily nucleosides and alcohols)[4][6]High (phosphorylates amino acids and nucleotides)[5]
Aqueous Compatibility High[1]Moderate (can require condensing agents)[4][6]High[5]
Need for Condensing Agent No[1]Often yes (e.g., urea)[4]No[5]
Reaction Rate in Bulk Solution Slow (days/weeks)[2]Variable, can be slowModerate
Formation of Higher-Order Structures Yes (oligonucleotides, peptides)[1]Dimerization observed[4]Yes (polymerization of amino acids and nucleotides)[5]
Prebiotic Plausibility High (can be formed from trimetaphosphate and ammonia)[1][7]High (hydrothermal vents, Fenton chemistry)[4]High (volcanic activity)[7]

Experimental Protocols

Protocol 1: General Procedure for DAP-Mediated Phosphorylation of Nucleosides in Aqueous Solution

This protocol is a generalized procedure based on studies by Krishnamurthy and coworkers[1].

Materials:

  • Nucleoside (e.g., uridine)

  • This compound (DAP)

  • Deionized water

  • Buffer solutions (for pH adjustment, e.g., pH 5.5-10)

  • Optional: MgCl₂ or ZnCl₂ solution, Imidazole

Procedure:

  • Prepare a 0.1 M solution of the nucleoside in deionized water.

  • Add DAP to the nucleoside solution. The molar ratio of DAP to the nucleoside can be varied (e.g., 1 to 25 equivalents).

  • Adjust the pH of the reaction mixture to the desired value (e.g., 5.5, 7.0, or 10.0) using an appropriate buffer.

  • Optional: For accelerated reactions, add a catalytic amount of Mg²⁺ or Zn²⁺ ions, or imidazole.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 50 °C).

  • Monitor the reaction progress over time (days to weeks) using techniques such as ³¹P NMR spectroscopy and HPLC.

  • The primary product for ribonucleosides is typically the 2',3'-cyclic phosphate.

Protocol 2: DAP-Mediated Phosphorylation and Oligomerization of Amino Acids

This protocol describes the general conditions for the formation of short peptides from amino acids using DAP in an aqueous environment[1][7].

Materials:

  • Amino acid (e.g., glycine, aspartic acid, glutamic acid)

  • This compound (DAP)

  • Deionized water

Procedure:

  • Dissolve the amino acid in deionized water.

  • Add DAP to the amino acid solution.

  • The reaction can be performed in an aqueous solution or under "paste" conditions (with minimal water).

  • Incubate the mixture at room temperature.

  • The reaction leads to the phosphorylation of both the α-amino and α-carboxylate groups, which then facilitates oligomerization.

  • Analyze the formation of oligopeptides using techniques such as mass spectrometry and NMR. For example, the reaction of glycine with DAP has been shown to produce oligomers up to an octamer[1].

Mandatory Visualization

The following diagrams illustrate key processes involving this compound in prebiotic chemistry.

DAP_Phosphorylation_Mechanism cluster_activation Activation cluster_phosphorylation Phosphorylation DAP This compound (DAP) Activated_DAP Activated Intermediate (e.g., Amidophosphoimidazolide) DAP->Activated_DAP activation Imidazole Imidazole (Catalyst) Imidazole->Activated_DAP Substrate Substrate (e.g., Nucleoside, Amino Acid) Phosphorylated_Product Phosphorylated Product Activated_DAP->Phosphorylated_Product Ammonia Ammonia (Byproduct) Activated_DAP->Ammonia release Substrate->Phosphorylated_Product nucleophilic attack

Caption: Proposed mechanism for DAP-mediated phosphorylation.

Experimental_Workflow cluster_conditions Reaction Conditions A 1. Prepare Reactants - Nucleoside/Amino Acid Solution - this compound (DAP) B 2. Mix Reactants - Add DAP to substrate solution - Adjust pH (5.5-10) A->B combine C 3. Incubation - Aqueous, Paste, or Aerosol - Room Temp or Heated - Days to Weeks (Aqueous) - < 1 Hour (Aerosol) B->C react D 4. Analysis - 31P NMR - HPLC - Mass Spectrometry C->D sample E 5. Identify Products - Phosphorylated Monomers - Oligomers (e.g., Peptides, Oligonucleotides) D->E interpret data

Caption: A typical experimental workflow for DAP-mediated phosphorylation.

Conclusion

This compound stands out as a robust and versatile phosphorylating agent in the context of prebiotic chemistry. Its ability to function in aqueous environments and promote the formation of both phosphorylated monomers and their corresponding oligomers in a single pot is a significant advantage for modeling the origins of complex biological systems[1]. While its slow reaction kinetics in bulk solution is a limitation, this can be overcome by plausible prebiotic scenarios such as evaporation cycles or aerosol formation[2][3]. Compared to alternatives like pyrophosphate and trimetaphosphate, DAP offers a unique combination of broad substrate scope and compatibility with subsequent polymerization steps. For researchers in origins of life studies and those in drug development exploring phosphorylation-based mechanisms, a thorough understanding of DAP's chemistry provides a powerful tool for both discovery and synthesis.

References

Safety Operating Guide

Provisional Guidance for the Proper Disposal of Diamidophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for diamidophosphate could be located during a comprehensive search. The following disposal procedures are provisional and based on the general principles of handling and disposing of related organophosphorus compounds, such as phosphoramidates. This information is intended for guidance purposes only and has not been validated for this compound. It is imperative that a thorough risk assessment is conducted by qualified personnel, such as a certified safety professional or an experienced chemist, before any attempt to handle or dispose of this chemical. Always consult with your institution's environmental health and safety (EHS) department for specific guidance and compliance with local, state, and federal regulations.

Immediate Safety and Logistical Information

Due to the absence of a specific SDS, it is prudent to handle this compound with a high degree of caution, assuming it may possess significant hazards. The following are general safety precautions for handling organophosphorus compounds.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required. A face shield is recommended, especially when handling larger quantities or if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves (minimum thickness of 5 mil or 0.13 mm), are required. Double-gloving is recommended for added protection.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with the appropriate cartridges should be used.

In Case of a Spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for chemicals.

  • Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent and water.

  • Report the spill to your institution's EHS department.

Provisional Disposal Procedure: Chemical Degradation via Hydrolysis

The proposed disposal method for this compound involves a two-step chemical degradation process: acid-catalyzed hydrolysis followed by neutralization. This process aims to break the phosphorus-nitrogen (P-N) bonds to form less reactive phosphate and ammonium species.

Core Principle: The P-N bond in phosphoramidates is susceptible to hydrolysis, a reaction that can be catalyzed by acid. The resulting products are phosphoric acid and ammonium salts, which can then be neutralized to a safe pH range for disposal as hazardous waste.

Quantitative Data for Provisional Disposal Procedure

The following table summarizes the key quantitative parameters for the proposed disposal procedure. These are suggested values and may need to be adjusted based on the specific circumstances and a thorough risk assessment.

ParameterValue/RangeNotes
Acid for Hydrolysis 1 M Hydrochloric Acid (HCl)A strong, non-oxidizing acid is recommended.
Reaction Time for Hydrolysis Minimum 24 hoursTo ensure complete degradation of the this compound.
Base for Neutralization 1 M Sodium Hydroxide (NaOH)A strong base is effective for neutralization.
Final pH of Waste Solution 6.0 - 8.0A neutral pH is generally preferred for hazardous waste collection.

Experimental Protocols

The following is a detailed, step-by-step protocol for the provisional chemical degradation of this compound waste.

Materials:
  • This compound waste

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • pH indicator strips or a calibrated pH meter

  • Appropriate hazardous waste containers

  • Personal Protective Equipment (as specified above)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

Procedure:

Step 1: Preparation

  • Ensure all required PPE is worn correctly.

  • Conduct the entire procedure within a certified chemical fume hood.

  • Have spill control materials readily available.

  • Prepare the 1 M HCl and 1 M NaOH solutions if not already available.

Step 2: Acid Hydrolysis

  • Carefully and slowly add the this compound waste to a beaker or flask containing a stir bar.

  • While stirring, slowly add the 1 M HCl solution to the this compound waste. A general guideline is to use a significant excess of the acid solution to ensure the reaction goes to completion.

  • Cover the beaker or flask (e.g., with a watch glass) to prevent any potential fumes from escaping.

  • Allow the mixture to stir at room temperature for a minimum of 24 hours to facilitate complete hydrolysis.

Step 3: Neutralization

  • After the 24-hour hydrolysis period, the resulting solution will be acidic.

  • Place the beaker or flask on a stir plate and begin stirring.

  • Slowly and carefully add 1 M NaOH to the acidic solution. This is an exothermic reaction, so add the base in small increments to control the temperature.

  • Monitor the pH of the solution frequently using pH indicator strips or a pH meter.

  • Continue adding the base until the pH of the solution is within the neutral range of 6.0 to 8.0.

Step 4: Waste Collection and Disposal

  • Once the solution is neutralized, transfer it to a designated hazardous waste container.

  • Label the container clearly with its contents (e.g., "Neutralized this compound Waste," listing the final components such as sodium chloride, sodium phosphate, and water).

  • Arrange for the disposal of the hazardous waste through your institution's EHS department.

Mandatory Visualization

The following diagram illustrates the logical workflow for the provisional disposal of this compound.

Diamidophosphate_Disposal_Workflow start Start: this compound Waste assess_risk Conduct Risk Assessment (Consult EHS) start->assess_risk ppe Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron - Work in Fume Hood assess_risk->ppe Proceed if safe hydrolysis Step 1: Acid Hydrolysis (Add 1 M HCl, stir for 24h) ppe->hydrolysis neutralization Step 2: Neutralization (Slowly add 1 M NaOH) hydrolysis->neutralization check_ph Check pH neutralization->check_ph check_ph->neutralization pH not 6-8 waste_collection Transfer to Labeled Hazardous Waste Container check_ph->waste_collection pH is 6-8 end End: Dispose via EHS waste_collection->end

Caption: Provisional workflow for the disposal of this compound.

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